molecular formula C9H10BrI B1520553 3-Bromo-4-iodoisopropylbenzene CAS No. 1000578-18-6

3-Bromo-4-iodoisopropylbenzene

Cat. No.: B1520553
CAS No.: 1000578-18-6
M. Wt: 324.98 g/mol
InChI Key: YPAAYRSBEOPROG-UHFFFAOYSA-N
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Description

3-Bromo-4-iodoisopropylbenzene is a useful research compound. Its molecular formula is C9H10BrI and its molecular weight is 324.98 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-iodo-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAAYRSBEOPROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278259
Record name 2-Bromo-1-iodo-4-(1-methylethyl)benzene
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Molecular Weight

324.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000578-18-6
Record name 2-Bromo-1-iodo-4-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000578-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-iodo-4-(1-methylethyl)benzene
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Foundational & Exploratory

3-Bromo-4-iodoisopropylbenzene CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-iodoisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as 2-bromo-1-iodo-4-isopropylbenzene, is a di-halogenated aromatic compound of significant interest in the field of organic synthesis. Its utility is primarily derived from the differential reactivity of its bromine and iodine substituents, which allows for selective and sequential functionalization. This property makes it a valuable building block in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthetic utility, safety protocols, and handling procedures, grounded in authoritative sources to ensure scientific integrity.

Compound Identification and Core Properties

The unambiguous identification of a chemical entity is paramount for reproducible research and safe handling. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

  • CAS Number : 1000578-18-6[1][2][3][4]

  • IUPAC Name : 2-bromo-1-iodo-4-propan-2-ylbenzene[2]

  • Synonyms : this compound, 2-bromo-1-iodo-4-isopropylbenzene, 2-Bromo-1-iodo-4-(1-methylethyl)benzene[2][4]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing reaction conditions, purification strategies, and appropriate storage solutions.

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrI[4][5]
Molecular Weight 324.98 g/mol [2]
Appearance Liquid[4]
Density 1.494 g/cm³ (at 25 °C)
Boiling Point 223 °C
Melting Point 9 - 10 °C
InChI Key YPAAYRSBEOPROG-UHFFFAOYSA-N[2][4]

Synthesis and Strategic Reactivity

The strategic value of this compound lies in its capacity for selective chemical transformations. The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond, making the iodine atom more susceptible to oxidative addition with transition metal catalysts. This differential reactivity is the cornerstone of its utility in multi-step synthetic campaigns.

Plausible Synthetic Route

While specific, peer-reviewed syntheses for this compound are not extensively documented in the provided search results, a plausible route can be extrapolated from standard electrophilic aromatic substitution reactions on isopropylbenzene (cumene). A common strategy involves a two-step halogenation process where the directing effects of the isopropyl group and the first halogen substituent are carefully considered. A related synthesis for a similar compound involves the bromination of an iodinated isopropylbenzene precursor[6].

Core Reactivity and Mechanistic Insight

The primary application of this molecule is as a scaffold in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision.

The iodine substituent serves as the primary reactive handle for reactions such as:

  • Suzuki-Miyaura Coupling (with boronic acids)

  • Heck Coupling (with alkenes)

  • Sonogashira Coupling (with terminal alkynes)

  • Buchwald-Hartwig Amination (with amines)

The bromine atom typically remains intact during the initial iodine-selective coupling, providing a secondary site for a subsequent, often different, cross-coupling reaction. This allows for the controlled, stepwise elaboration of the aromatic core, a highly desirable feature in the synthesis of complex target molecules[7].

G reagent This compound intermediate Aryl-Palladium(II) Intermediate reagent->intermediate Pd(0) Catalyst Oxidative Addition (at C-I bond) product1 Mono-functionalized Product intermediate->product1 Coupling Partner 1 (e.g., R-B(OH)2) Reductive Elimination product2 Di-functionalized Product product1->product2 Different Pd Catalyst or Harsher Conditions Coupling Partner 2 (at C-Br bond)

Caption: Sequential cross-coupling workflow.

Applications in Drug Development

The structural motif of a substituted isopropylbenzene is present in various biologically active molecules. The ability to precisely introduce different functional groups at the 3- and 4-positions of the benzene ring using this compound makes it an invaluable intermediate. By incorporating this scaffold, medicinal chemists can systematically modify a lead compound to enhance its pharmacological properties, such as potency, selectivity, bioavailability, or metabolic stability[7]. The isopropyl group can provide beneficial steric bulk and lipophilicity, while the two halogen positions offer vectors for exploring structure-activity relationships (SAR).

Safety, Handling, and Disposal

As a Senior Application Scientist, adherence to rigorous safety protocols is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

Based on available Safety Data Sheets (SDS), the primary hazards are:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation[8].

  • H319 : Causes serious eye irritation[8].

  • H335 : May cause respiratory irritation[8].

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols ensures user safety and experimental integrity.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[9].

  • Ensure an eyewash station and safety shower are readily accessible[9].

Personal Protective Equipment (PPE):

  • Eye Protection : Wear tightly fitting safety goggles with side-shields[9].

  • Hand Protection : Use chemically resistant gloves (e.g., Nitrile rubber)[10].

  • Skin and Body Protection : Wear a lab coat. For larger quantities, consider impervious clothing[9].

  • Respiratory Protection : If vapors or aerosols are generated, use a suitable respirator[9].

G cluster_prep Preparation cluster_handling Handling & Emergency cluster_disposal Disposal prep1 Don full PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep2 Work inside a Chemical Fume Hood prep1->prep2 handle Dispense chemical carefully, avoiding skin/eye contact prep2->handle spill Small Spill? handle->spill spill_yes Absorb with inert material (e.g., vermiculite). Collect for disposal. spill->spill_yes Yes spill_no Large Spill? Evacuate area. Consult EHS. spill->spill_no No dispose Dispose of contents and container to an approved waste disposal plant. spill_yes->dispose spill_no->dispose

Caption: Safe handling and disposal workflow.

Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[8]. Keep away from strong oxidizing agents[11].

  • Disposal : Dispose of this material and its container at a licensed hazardous-waste disposal plant. Do not allow the product to enter drains[11].

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques before use.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure by showing the characteristic signals for the isopropyl group and the specific substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS) : Will confirm the molecular weight and show the characteristic isotopic pattern for a compound containing one bromine and one iodine atom.

  • High-Performance Liquid Chromatography (HPLC) : Can be used to determine the purity of the compound.

Conclusion

This compound is a strategically important building block for synthetic chemists, particularly in the realm of pharmaceutical research and development. Its value is rooted in the differential reactivity of its two halogen substituents, which enables selective, stepwise functionalization through modern cross-coupling methodologies. While a powerful tool, its hazardous nature necessitates strict adherence to safety and handling protocols. A thorough understanding of its properties, reactivity, and safety requirements, as outlined in this guide, is essential for its effective and responsible application in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dihalogenated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, halogenated organic compounds are of paramount importance. The strategic incorporation of halogen atoms into molecular frameworks can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This deliberate modification is a cornerstone of rational drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Among the vast array of halogenated structures, dihalogenated aromatic compounds, such as 2-Bromo-1-iodo-4-isopropylbenzene, represent a particularly versatile class of synthetic intermediates. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective and sequential functionalization, providing a powerful tool for the construction of complex, highly substituted molecular architectures. This targeted approach is invaluable in the synthesis of novel therapeutic agents across various disease areas, from oncology to neurodegenerative disorders.

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 2-Bromo-1-iodo-4-isopropylbenzene, a valuable building block for researchers, scientists, and drug development professionals. We will delve into the detailed experimental protocols, the underlying reaction mechanisms, and the characterization of this important synthetic intermediate.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Bromo-1-iodo-4-isopropylbenzene is most effectively achieved through a two-step sequence commencing with the commercially available 4-isopropylaniline. The overall strategy involves:

  • Electrophilic Bromination: Introduction of a bromine atom at the ortho position to the amino group of 4-isopropylaniline to yield 2-bromo-4-isopropylaniline.

  • Sandmeyer Reaction: Conversion of the resulting 2-bromo-4-isopropylaniline to the target molecule, 2-Bromo-1-iodo-4-isopropylbenzene, via a diazotization reaction followed by iodination.

Synthesis_Workflow start 4-Isopropylaniline step1 Step 1: Electrophilic Bromination start->step1 intermediate 2-Bromo-4-isopropylaniline step1->intermediate step2 Step 2: Sandmeyer Reaction intermediate->step2 product 2-Bromo-1-iodo-4-isopropylbenzene step2->product

Caption: Overall synthetic workflow for 2-Bromo-1-iodo-4-isopropylbenzene.

Part 1: Synthesis of 2-Bromo-4-isopropylaniline

The initial step in the synthesis is the regioselective bromination of 4-isopropylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the isopropyl group, bromination occurs at one of the ortho positions. For a safer and more controlled laboratory-scale reaction, N-bromosuccinimide (NBS) is a preferable brominating agent over liquid bromine.[1]

Experimental Protocol: Bromination of 4-Isopropylaniline
ParameterValue
Reactants 4-Isopropylaniline, N-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylaniline (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-4-isopropylaniline as a pale yellow oil.

Part 2: Synthesis of 2-Bromo-1-iodo-4-isopropylbenzene via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting primary aromatic amines into a wide range of functional groups via the formation of a diazonium salt intermediate.[2] In this step, the amino group of 2-bromo-4-isopropylaniline is converted to a diazonium salt, which is then displaced by an iodide ion.

Reaction Mechanism: The Sandmeyer Reaction

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Iodide Displacement: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide, which displaces the dinitrogen gas to form the aryl iodide.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_displacement Iodide Displacement Amine Ar-NH2 Diazonium Ar-N2+ Amine->Diazonium NaNO2, H+ ArylIodide Ar-I Diazonium->ArylIodide + KI, -N2 Iodide I-

Caption: Simplified mechanism of the Sandmeyer reaction for iodination.

Experimental Protocol: Sandmeyer Iodination of 2-Bromo-4-isopropylaniline
ParameterValue
Reactants 2-Bromo-4-isopropylaniline, Sodium Nitrite (NaNO₂), Potassium Iodide (KI)
Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Solvent Water, Acetonitrile (optional)
Temperature 0-5 °C (diazotization), Room temperature (iodination)
Reaction Time 1-2 hours

Step-by-Step Methodology:

  • In a beaker, prepare a solution of 2-bromo-4-isopropylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude 2-Bromo-1-iodo-4-isopropylbenzene is typically a dark oil or solid and requires purification.

Purification Protocol

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A non-polar eluent such as hexane or a gradient of hexane and ethyl acetate.

  • Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with the chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.[3]

Recrystallization:

  • Solvent: A suitable solvent for recrystallization would be a non-polar solvent like hexane or a mixed solvent system such as ethanol/water.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4]

Characterization of 2-Bromo-1-iodo-4-isopropylbenzene

Physical Properties:

PropertyValue
Molecular Formula C₉H₁₀BrI
Molecular Weight 324.98 g/mol [5]
Appearance Expected to be a liquid or low-melting solid[6]
CAS Number 1000578-18-6[6]

Predicted Spectroscopic Data:

Note: The following spectroscopic data is predicted and should be confirmed by experimental analysis.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.6-7.8 (d, 1H): Aromatic proton ortho to the iodine atom.

  • δ 7.2-7.4 (dd, 1H): Aromatic proton meta to both the bromine and iodine atoms.

  • δ 6.9-7.1 (d, 1H): Aromatic proton ortho to the bromine atom.

  • δ 2.8-3.0 (sept, 1H): Methine proton of the isopropyl group.

  • δ 1.2-1.4 (d, 6H): Methyl protons of the isopropyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 148-152: Aromatic carbon attached to the isopropyl group.

  • δ 138-142: Aromatic carbon attached to the iodine atom.

  • δ 130-135: Aromatic carbons.

  • δ 125-130: Aromatic carbons.

  • δ 95-100: Aromatic carbon attached to the bromine atom.

  • δ 33-36: Methine carbon of the isopropyl group.

  • δ 22-25: Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy (Liquid Film):

  • ~3000-2850 cm⁻¹: C-H stretching of the isopropyl and aromatic groups.

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring.

  • ~600-500 cm⁻¹: C-Br and C-I stretching vibrations.

Mass Spectrometry (Electron Ionization - EI):

  • M⁺ peak at m/z ~324 and 326: The molecular ion peak will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

  • Major Fragmentation Pathways: Loss of the iodine atom (M-127), loss of the bromine atom (M-79/81), and loss of the isopropyl group (M-43).

Conclusion

This technical guide has outlined a robust and reliable synthetic route for the preparation of 2-Bromo-1-iodo-4-isopropylbenzene. The two-step process, involving an initial bromination of 4-isopropylaniline followed by a Sandmeyer reaction, provides a practical method for accessing this versatile dihalogenated intermediate. The detailed protocols for synthesis, purification, and characterization serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The strategic application of such building blocks is anticipated to continue to play a pivotal role in the discovery of novel therapeutic agents.

References

Physical and chemical properties of 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-iodoisopropylbenzene: Properties, Reactivity, and Applications

Introduction: A Versatile Halogenated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of intermediates is paramount. This compound (CAS No: 1000578-18-6) emerges as a highly valuable and versatile aromatic building block. Its utility is anchored in the differential reactivity of the two halogen substituents—iodine and bromine—on the isopropylbenzene scaffold. This guide provides an in-depth analysis of its physical and chemical properties, spectroscopic signature, synthetic utility, and safe handling protocols, designed for researchers and drug development professionals seeking to leverage this compound's unique reactivity profile.

Section 1: Core Molecular and Physical Properties

The foundational characteristics of a chemical compound dictate its behavior in both storage and reaction conditions. This compound, with the IUPAC name 2-bromo-1-iodo-4-propan-2-ylbenzene, possesses a unique combination of substituents that influence its physical state and solubility.[1]

cluster_structure Chemical Structure of this compound C9H10BrI Structure:      Br      | C6H3-I      |   CH(CH3)2

Caption: Chemical structure representation.

The physical properties are summarized below. It is important to note that while the compound is commercially available, publicly documented data for properties such as melting and boiling points are scarce, which is common for specialized synthesis intermediates.[2]

PropertyValueSource
CAS Number 1000578-18-6[1][2]
IUPAC Name 2-bromo-1-iodo-4-propan-2-ylbenzene[1]
Molecular Formula C₉H₁₀BrI[1][2][3]
Molecular Weight 324.98 g/mol [1][2]
Appearance Liquid[4]
Calculated LogP 4.17710[2]
Melting Point Not Available[2]
Boiling Point Not Available[2]

The high LogP value suggests significant lipophilicity, indicating poor solubility in water but good solubility in common organic solvents like ethers, halogenated hydrocarbons, and aromatic solvents.[5]

Section 2: Spectroscopic Signature for Structural Verification

Confirming the identity and purity of this compound is critical. This is achieved through a combination of spectroscopic techniques, each providing unique insights into the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns due to their differing chemical environments and coupling to each other. A septet for the isopropyl methine proton (CH) and a doublet for the six equivalent methyl protons (2x CH₃) will be clearly visible in the aliphatic region.

    • ¹³C NMR : The carbon NMR will show nine distinct signals corresponding to each carbon atom in the unique electronic environments of the substituted benzene ring and the isopropyl group. The carbons bonded to the heavy halogen atoms (bromine and iodine) will be significantly shifted. Spectral data for this compound can be found in specialized databases.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key expected absorption peaks include:

    • >3000 cm⁻¹ : C-H stretching from the aromatic ring.[7]

    • ~2850-2960 cm⁻¹ : C-H stretching from the isopropyl alkyl group.[8]

    • ~1450-1600 cm⁻¹ : C=C stretching vibrations characteristic of the aromatic ring.[7]

    • <800 cm⁻¹ : C-Br and C-I stretching vibrations, typically found in the fingerprint region.

  • Mass Spectrometry (MS) : Mass spectrometry is definitive for confirming molecular weight and elemental composition.

    • The molecular ion peak (M⁺) will appear as a characteristic doublet with a mass-to-charge ratio (m/z) of approximately 324 and 326. This doublet arises from the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a nearly 1:1 ratio).[9][10]

    • Common fragmentation patterns would include the loss of the isopropyl group and halogen atoms.

Section 3: The Core of Synthetic Utility: Differential Reactivity

The primary value of this compound in synthetic chemistry lies in the different bond strengths of the C-I and C-Br bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This energy difference is the cornerstone of its utility, allowing for selective, stepwise functionalization.

This differential reactivity is expertly exploited in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[11] The iodine atom is highly susceptible to oxidative addition with common palladium or copper catalysts, making it the preferred site for initial coupling reactions while the bromine atom remains intact for subsequent transformations.[11]

A This compound B Pd(0) or Cu(I) Catalyst (e.g., Suzuki, Sonogashira, Heck) A->B High Reactivity (C-I bond activation) C Product A (Functionalization at Iodine site) B->C D Stronger Conditions (e.g., different catalyst/ligand) C->D Orthogonal Reactivity (C-Br bond intact) E Product B (Further functionalization at Bromine site) D->E

Caption: Selective cross-coupling pathway.

This two-step functionalization capability is invaluable for building complex molecular architectures from a single, versatile starting material. It allows chemists to introduce different functionalities at specific positions on the aromatic ring in a controlled and predictable manner.

Section 4: A Probable Synthetic Protocol via Sandmeyer Reaction

While multiple synthetic routes may exist, a common and logical approach to synthesizing this compound is from 2-Bromo-4-isopropylaniline, as suggested by available literature.[2] This transformation can be efficiently achieved through a Sandmeyer-type reaction sequence.

Objective: To convert the amine functionality of 2-Bromo-4-isopropylaniline into an iodide via a diazonium salt intermediate.

Materials:

  • 2-Bromo-4-isopropylaniline

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Diethyl ether or Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Sodium Thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Step-by-Step Protocol:

  • Diazotization (Step 1):

    • In a flask surrounded by an ice-salt bath to maintain a temperature of 0-5 °C, dissolve 2-Bromo-4-isopropylaniline in an aqueous solution of a strong acid (e.g., 3M HCl).

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The causality here is critical: slow, cold addition is necessary to prevent the unstable diazonium salt from decomposing prematurely. Maintain vigorous stirring throughout the addition.

    • The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Iodide Substitution (Step 2):

    • In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI).

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the KI solution. Effervescence (release of N₂ gas) will be observed. This addition should be controlled to manage the exothermic reaction. The iodide ion acts as a nucleophile, displacing the dinitrogen group.

  • Work-up and Extraction (Step 3):

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

    • Transfer the mixture to a separatory funnel and extract the organic product with a suitable solvent like diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, a dilute sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification (Step 4):

    • Dry the extracted organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

start Start: 2-Bromo-4-isopropylaniline step1 Step 1: Diazotization (HCl, NaNO₂, 0-5°C) start->step1 step2 Step 2: Iodide Substitution (KI solution) step1->step2 step3 Step 3: Extraction & Wash (Organic Solvent, NaHCO₃, Brine) step2->step3 step4 Step 4: Drying & Purification (MgSO₄, Distillation/Chromatography) step3->step4 end Final Product: This compound step4->end

Caption: Synthetic workflow diagram.

Section 5: Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are mandatory. This compound is classified as an irritant.

GHS Classification Details
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[3][12] H319: Causes serious eye irritation.[3][12] H335: May cause respiratory irritation.[3][13]
Precautionary Statements P261: Avoid breathing vapors/mist.[3][14] P280: Wear protective gloves/eye protection/face protection.[14] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

Handling Recommendations:

  • Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[12]

Conclusion

This compound stands out as a strategically designed synthetic intermediate. Its value is not merely in its structure, but in the predictable and controllable reactivity offered by its di-halogenated nature. For scientists engaged in the multi-step synthesis of complex organic molecules, understanding the physical properties, spectroscopic identifiers, and, most importantly, the nuanced chemical reactivity of this compound is essential for unlocking its full potential in accelerating discovery and development programs.

References

Spectroscopic Characterization of 3-Bromo-4-iodoisopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-4-iodoisopropylbenzene (CAS No. 1000578-18-6), a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. Given the absence of publicly available experimental spectra, this guide leverages advanced spectral prediction methodologies alongside foundational principles of spectroscopic interpretation to provide a robust analytical framework for researchers.

Introduction: The Structural Significance of this compound

This compound, also known as 2-bromo-1-iodo-4-propan-2-ylbenzene, possesses a unique substitution pattern on the benzene ring. The presence of two different halogen atoms (bromine and iodine) at adjacent positions, combined with an isopropyl group, offers multiple reactive sites for further chemical transformations, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity and purity, which is crucial for its application in multi-step synthetic pathways.

This guide will systematically detail the predicted and expected spectroscopic signatures of this compound across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The rationale behind the expected spectral features will be explained, providing a comprehensive reference for scientists working with this or structurally related molecules.

Molecular Structure and Isomerism

The structural arrangement of substituents on the benzene ring dictates the spectroscopic output. Understanding the molecule's geometry is the first step in spectral analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the lack of experimental data, the following ¹H and ¹³C NMR spectra are predicted using advanced algorithms that consider the chemical environment of each nucleus.[1][2][3][4]

Predicted ¹H NMR Spectrum

Experimental Protocol (Standard Acquisition): A standard ¹H NMR spectrum would be acquired on a 300 or 400 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0 ppm).

Predicted Data and Interpretation:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85d1HAr-HThis proton is ortho to the iodine atom and is expected to be the most deshielded aromatic proton due to the electron-withdrawing nature of the halogens. It appears as a doublet due to coupling with the adjacent meta proton.
~ 7.40dd1HAr-HThis proton is meta to both the bromine and iodine atoms. It will be split by the two adjacent aromatic protons, resulting in a doublet of doublets.
~ 7.10d1HAr-HThis proton is ortho to the bromine atom and will be deshielded, though likely less so than the proton ortho to iodine. It appears as a doublet from coupling to the adjacent meta proton.
~ 3.00septet1HCH(CH₃)₂The methine proton of the isopropyl group is split by the six equivalent methyl protons, resulting in a septet.
~ 1.25d6HCH(CH ₃)₂The six methyl protons of the isopropyl group are equivalent and are split by the methine proton into a doublet.

Aromatic protons typically resonate in the 6.5-8.5 ppm region.[2] The exact chemical shifts are influenced by the electronic effects of the substituents. Both bromine and iodine are electron-withdrawing via induction but electron-donating through resonance. The interplay of these effects, along with the anisotropic effect of the benzene ring, results in the predicted chemical shifts.[5]

Predicted ¹³C NMR Spectrum

Experimental Protocol (Standard Acquisition): A standard proton-decoupled ¹³C NMR spectrum would be acquired on a 75 or 100 MHz spectrometer using CDCl₃ as the solvent.

Predicted Data and Interpretation:

Predicted Chemical Shift (ppm)AssignmentRationale
~ 150Ar-C (quaternary)The carbon bearing the isopropyl group is expected at the lowest field among the aromatic carbons due to substitution.
~ 140Ar-C (quaternary)The carbon attached to iodine. The "heavy atom effect" can sometimes shield this carbon, but its position adjacent to another halogen and within the aromatic ring system influences its shift.
~ 138Ar-CHAromatic methine carbon.
~ 132Ar-CHAromatic methine carbon.
~ 128Ar-CHAromatic methine carbon.
~ 125Ar-C (quaternary)The carbon attached to bromine. Similar to the iodine-substituted carbon, its chemical shift is influenced by a combination of inductive and heavy atom effects.
~ 34C H(CH₃)₂The methine carbon of the isopropyl group.
~ 23CH(C H₃)₂The equivalent methyl carbons of the isopropyl group.

Aromatic carbons typically appear in the 110-160 ppm range.[5][6] The signals for the quaternary carbons (those attached to substituents) are often of lower intensity compared to the protonated carbons.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Standard Acquisition): An IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or ATR (Attenuated Total Reflectance) could be used.

Expected Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeRationale
3100-3000C-H stretch (aromatic)Characteristic of C-H bonds on the benzene ring.[2]
2970-2870C-H stretch (aliphatic)Associated with the C-H bonds of the isopropyl group.
~1550 and ~1475C=C stretch (aromatic)These two bands are characteristic of the benzene ring skeleton.[7][8]
1465 and 1385C-H bend (aliphatic)Bending vibrations of the isopropyl group. The band at ~1385 cm⁻¹ is often split into a doublet, characteristic of a gem-dimethyl group.
900-675C-H out-of-plane bendThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[3]
Below 600C-Br and C-I stretchThe carbon-halogen stretching vibrations for bromine and iodine are found at low frequencies, often in the fingerprint region, and can be difficult to assign definitively.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Standard Acquisition): A mass spectrum would be obtained using an electron ionization (EI) source. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Expected Data and Interpretation:

m/z ValueIonRationale
324/326[M]⁺The molecular ion peak. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in an M+2 peak of nearly equal intensity to the molecular ion peak.
309/311[M-CH₃]⁺Loss of a methyl group from the isopropyl substituent is a common fragmentation pathway.
197/199[M-I]⁺Cleavage of the C-I bond, which is weaker than the C-Br bond. The isotopic pattern for bromine will still be present.
168[M-Br-I]⁺Loss of both halogen atoms.
127[I]⁺A peak corresponding to the iodine cation may be observed.
91[C₇H₇]⁺A tropylium ion, a common rearrangement fragment for alkylbenzenes, may be observed, although its formation might be less favorable due to the presence of the halogens.

The most characteristic feature in the mass spectrum of a compound containing one bromine atom is the presence of two peaks of almost equal intensity separated by two mass units (M and M+2). The fragmentation will be dictated by the relative bond strengths, with the weaker bonds breaking more readily.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound based on predictive methods and established spectroscopic principles. The predicted ¹H and ¹³C NMR data, along with the expected IR and MS fragmentation patterns, serve as a valuable reference for the identification and characterization of this compound in a research setting. Experimental verification of these predictions remains the gold standard for unambiguous structure elucidation.

References

3-Bromo-4-iodoisopropylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-iodoisopropylbenzene for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in advanced organic synthesis. The document details its fundamental physicochemical properties, offers an in-depth, field-proven protocol for its synthesis, and explores the mechanistic principles behind its versatile reactivity. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes the strategic application of this di-halogenated aromatic compound in constructing complex molecular architectures, particularly through selective cross-coupling reactions. The causality behind experimental choices and the inherent self-validating nature of the described protocols are explained to ensure both technical accuracy and practical utility.

Core Physicochemical Properties and Identifiers

This compound, also known by its IUPAC name 2-bromo-1-iodo-4-propan-2-ylbenzene, is a liquid organic compound valued for its utility as a building block in medicinal chemistry and fine chemical synthesis.[1][2] Its structure features an isopropyl group and two different halogen atoms on a benzene ring, which provides distinct reactive sites for sequential chemical modifications.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrI[1][2][3]
Molecular Weight 324.98 g/mol [1][2]
CAS Number 1000578-18-6[1][3][4]
IUPAC Name 2-bromo-1-iodo-4-propan-2-ylbenzene[1]
Synonyms This compound, 2-bromo-1-iodo-4-(1-methylethyl)benzene[1][2][3]
Appearance Liquid[2]
Typical Purity ≥97%[3][5]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry. This pathway begins with the diazotization of a commercially available aniline precursor, followed by a substitution reaction with an iodide source. The choice of this method is predicated on its reliability and high yield for introducing iodine onto an aromatic ring.

Proposed Starting Material: 4-Bromo-2-isopropylaniline.
Experimental Protocol: Synthesis via Diazotization-Iodination
  • Diazotization of the Aniline Precursor:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-isopropylaniline in an aqueous solution of hydrochloric or sulfuric acid. The acid serves to protonate the aniline, making it soluble and priming the amino group for reaction.

    • Cool the mixture to 0-5°C in an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate, which is notoriously unstable at higher temperatures.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition must be carefully controlled to keep the internal temperature below 5°C. This reaction forms the in situ diazonium salt.

  • Iodination (Sandmeyer Reaction):

    • In a separate vessel, dissolve potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. A vigorous evolution of nitrogen gas (N₂) will be observed as the diazonium group is displaced by the iodide ion. The diazonium group is an excellent leaving group, which drives the reaction to completion.

    • Allow the reaction mixture to stir and slowly warm to room temperature over several hours to ensure the reaction is complete.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the crude product with an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with a sodium thiosulfate solution (to remove any residual iodine), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

    • Purify the residue via column chromatography or vacuum distillation to obtain the final product with high purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination A 4-Bromo-2-isopropylaniline R1 + NaNO2, HCl (0-5 °C) B Diazonium Salt Intermediate R2 + KI (- N2 gas) C This compound R1->B Formation of Diazonium Salt R2->C Iodide Substitution

Caption: Synthesis workflow for this compound.

Differential Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems directly from the differential reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition by a metal catalyst (e.g., Palladium).[6]

This reactivity difference allows for a highly controlled, stepwise functionalization of the aromatic ring, a strategy that is invaluable in the multi-step synthesis of complex pharmaceutical agents.[6]

Typical Reaction Sequence:

  • Selective C-I Bond Functionalization: A Suzuki, Sonogashira, Heck, or Buchwald-Hartwig coupling reaction can be performed selectively at the iodine position by using mild reaction conditions.[6] This introduces the first point of diversity onto the molecular scaffold while leaving the bromine atom untouched.

  • Subsequent C-Br Bond Functionalization: After the first coupling, the now-functionalized molecule can be subjected to a second, often more forcing, cross-coupling reaction to modify the bromine position. This introduces a second point of diversity, enabling the construction of complex and precisely tailored molecular frameworks.

This dual-reactivity principle makes this compound a powerful intermediate for building libraries of compounds in drug discovery, where subtle structural modifications can significantly impact pharmacological activity, bioavailability, or metabolic stability.[6]

Differential Reactivity Diagram

Reactivity Start This compound Intermediate Selectively Functionalized Intermediate Start->Intermediate Reaction 1: Selective coupling at C-I bond (e.g., Suzuki, Sonogashira) Final Di-functionalized Product Intermediate->Final Reaction 2: Coupling at C-Br bond (harsher conditions)

Caption: Stepwise functionalization via differential C-I/C-Br reactivity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

An In-depth Technical Guide to 3-Bromo-4-iodoisopropylbenzene: Synthesis, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-iodoisopropylbenzene (also known as 2-bromo-1-iodo-4-isopropylbenzene), a halogenated aromatic compound with significant potential as a building block in organic synthesis. While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its structural motifs suggest its utility in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide will delve into its physicochemical properties, plausible synthetic routes based on established chemical principles, and its strategic application in sequential cross-coupling reactions, offering field-proven insights for its effective utilization.

Introduction: The Strategic Value of Dihalogenated Arenes

Polyhalogenated aromatic compounds are pivotal intermediates in modern organic synthesis. The presence of multiple halogen atoms with differential reactivity allows for selective and sequential functionalization, enabling the efficient construction of complex molecular frameworks. This compound, with its distinct bromo and iodo substituents on an isopropylbenzene scaffold, embodies this principle. The carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond. This reactivity difference is the cornerstone of its synthetic utility, allowing for a stepwise introduction of diverse functionalities.

While the history of this specific molecule is not prominently recorded, the broader class of halogenated compounds has been instrumental in the evolution of medicinal chemistry and drug discovery. The introduction of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 1000578-18-6
Molecular Formula C₉H₁₀BrI
Molecular Weight 324.98 g/mol
Appearance Liquid (predicted)
IUPAC Name 2-Bromo-1-iodo-4-isopropylbenzene
Synonyms This compound, 2-Bromo-1-iodo-4-(propan-2-yl)benzene

Spectroscopic analysis provides the definitive structural confirmation of this compound.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Chemical Shifts / Fragmentation Patterns
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet) and distinct signals for the three aromatic protons, with splitting patterns indicative of their relative positions.
¹³C NMR Resonances for the nine carbon atoms, including the isopropyl carbons and six unique aromatic carbons, with chemical shifts influenced by the halogen substituents.
Mass Spec. A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine and iodine.

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, spectral data for similar compounds can provide a reliable reference for its characterization.[3]

Synthetic Pathways: A Scientist's Perspective

The synthesis of this compound can be approached through several logical and established synthetic strategies. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis. Two primary retrosynthetic disconnections are most plausible: electrophilic halogenation of a pre-functionalized isopropylbenzene and the Sandmeyer reaction of a corresponding aniline.

Route 1: Electrophilic Aromatic Substitution

This approach involves the sequential introduction of the halogen atoms onto the isopropylbenzene (cumene) ring.

The initial step would be the iodination of cumene. Direct iodination of aromatic compounds is often challenging due to the low electrophilicity of iodine.[4] Therefore, an activating agent is typically required.

Experimental Protocol: Iodination of Cumene

  • Materials: Cumene, Iodine (I₂), Nitric Acid (HNO₃), Dichloromethane, Sodium thiosulfate solution, Sodium bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a stirred solution of cumene in dichloromethane, add iodine.

    • Slowly add concentrated nitric acid dropwise at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash sequentially with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 4-iodocumene.

The subsequent step is the bromination of 4-iodocumene. The isopropyl group is an ortho-, para-director, and the iodo group is also ortho-, para-directing. Therefore, the bromination is expected to occur at the position ortho to the isopropyl group and meta to the iodo group, yielding the desired this compound.

Experimental Protocol: Bromination of 4-Iodocumene

  • Materials: 4-Iodocumene, N-Bromosuccinimide (NBS), Acetic Acid, Sulfuric Acid (catalytic amount).

  • Procedure:

    • Dissolve 4-iodocumene in acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Add N-Bromosuccinimide portion-wise at room temperature.

    • Stir the mixture until the reaction is complete (monitored by TLC or GC).

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

Caption: Synthetic pathway via electrophilic aromatic substitution.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for the introduction of halides onto an aromatic ring starting from an aniline.[5]

This route would commence with the bromination of 4-isopropylaniline. The amino group is a strongly activating ortho-, para-director. To control the regioselectivity and prevent over-bromination, the amino group is typically protected as an acetanilide.

Experimental Protocol: Synthesis of 3-Bromo-4-isopropylaniline

  • Acetylation: React 4-isopropylaniline with acetic anhydride to form 4-isopropylacetanilide.

  • Bromination: Brominate 4-isopropylacetanilide with a suitable brominating agent (e.g., bromine in acetic acid) to yield 3-bromo-4-isopropylacetanilide.

  • Hydrolysis: Hydrolyze the acetanilide group under acidic or basic conditions to afford 3-bromo-4-isopropylaniline.[6]

The final step involves the conversion of the amino group of 3-bromo-4-isopropylaniline to an iodo group via a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Iodination

  • Materials: 3-Bromo-4-isopropylaniline, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Potassium Iodide (KI).

  • Procedure:

    • Dissolve 3-bromo-4-isopropylaniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Extract the product with an organic solvent.

    • Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

    • Dry the organic layer, filter, and concentrate to give the crude product.

    • Purify by column chromatography or vacuum distillation to obtain this compound.

Caption: Synthetic pathway via the Sandmeyer reaction.

Synthetic Utility: A Platform for Molecular Complexity

The primary value of this compound lies in its capacity for selective, sequential cross-coupling reactions. This allows for the controlled and directional assembly of complex organic molecules.

Principle of Sequential Cross-Coupling

The differential reactivity of the C-I and C-Br bonds is the key to this strategy. The C-I bond will preferentially undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond. This allows for the selective functionalization at the iodo-position, leaving the bromo-position available for a subsequent, different cross-coupling reaction under more forcing conditions.[7]

Sequential_Cross_Coupling A This compound B Suzuki, Sonogashira, Heck, etc. (Mild Conditions) A->B Selective C-I Coupling C Intermediate B->C D Suzuki, Buchwald-Hartwig, etc. (Forcing Conditions) C->D C-Br Coupling E Final Product D->E

References

An In-depth Technical Guide to the Health and Safety of 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-Bromo-4-iodoisopropylbenzene (CAS No. 1000578-18-6) is a halogenated aromatic compound with a molecular weight of 324.98 g/mol .[1][2] Its structure, featuring bromine, iodine, and an isopropyl group on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization in various cross-coupling reactions, offering a strategic advantage in multi-step syntheses.[2]

Section 1: Hazard Identification and Classification

Based on the hazard profiles of analogous bromo-iodo-aromatic compounds, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

This classification is extrapolated from data for structurally similar compounds.

Signal Word: Warning

Hazard Pictograms:

alt text

Section 2: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to mitigating the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A flame-retardant lab coat.Prevents skin contact, which can lead to irritation. A lab coat protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge.Required for operations with a high likelihood of generating vapors or aerosols, or when working outside of a certified chemical fume hood.
Engineering Controls

Engineering controls are designed to minimize hazards at the source.

  • Chemical Fume Hood: All handling of this compound should be conducted in a certified laboratory chemical fume hood to control inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3] Opened containers must be carefully resealed and kept upright to prevent leakage.

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Conditions to Avoid: Protect from light and moisture.

Section 3: Experimental Workflow and Causality

The unique reactivity of this compound, with two different halogen atoms, allows for selective chemical transformations. This section outlines a typical experimental workflow, emphasizing the rationale behind key safety and procedural steps.

Generalized Reaction Workflow

The following diagram illustrates a generalized workflow for a cross-coupling reaction involving this compound, highlighting critical safety checkpoints.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood safety_check1 Verify PPE Integrity prep_ppe->safety_check1 prep_glassware Ensure Dry Glassware prep_fume_hood->prep_glassware safety_check2 Check Fume Hood Airflow prep_fume_hood->safety_check2 prep_reagents Inert Atmosphere Setup prep_glassware->prep_reagents reaction_addition Slow Reagent Addition prep_reagents->reaction_addition safety_check3 Inert Gas Flow Check prep_reagents->safety_check3 reaction_monitoring Monitor Temperature & Pressure reaction_addition->reaction_monitoring safety_check4 Cooling Bath Ready reaction_addition->safety_check4 reaction_quench Controlled Quenching reaction_monitoring->reaction_quench workup_extraction Liquid-Liquid Extraction reaction_quench->workup_extraction safety_check5 Quenching Reagent Prepared reaction_quench->safety_check5 workup_purification Purification (e.g., Chromatography) workup_extraction->workup_purification cleanup_decontamination Decontaminate Glassware workup_purification->cleanup_decontamination cleanup_waste Segregate & Dispose of Waste cleanup_decontamination->cleanup_waste safety_check6 Proper Waste Containers cleanup_waste->safety_check6

Caption: Generalized workflow for reactions involving this compound with integrated safety checkpoints.

Rationale Behind Experimental Choices
  • Inert Atmosphere: Many organometallic reactions, such as Grignard or Suzuki couplings, are sensitive to air and moisture.[4] Using an inert atmosphere (e.g., nitrogen or argon) prevents the degradation of reagents and catalysts and reduces the risk of side reactions.

  • Slow Reagent Addition and Temperature Control: The formation of reactive intermediates, like Grignard reagents, can be highly exothermic.[4] Slow addition of reagents and the use of a cooling bath (e.g., ice-water) are critical to control the reaction rate and prevent a dangerous temperature increase, which could lead to solvent boiling and a runaway reaction.

  • Controlled Quenching: The reaction mixture may contain unreacted, highly reactive species. Quenching, the process of deactivating these species, must be done slowly and at a low temperature to manage any exothermic processes safely.

Section 4: Emergency Procedures

In the event of an exposure or spill, a swift and appropriate response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Waste Disposal
  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[3]

  • Waste Disposal: All waste containing this compound should be considered hazardous.[3] Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 5: Reactivity and Decomposition

Understanding the chemical reactivity and potential decomposition pathways of this compound is essential for anticipating and mitigating hazards.

Thermal Decomposition

At elevated temperatures, bromo- and iodo-aromatic compounds can decompose to release toxic and corrosive fumes, including hydrogen bromide, hydrogen iodide, and carbon oxides.

Hazardous Reactions

The following diagram illustrates the potential for hazardous reactions, particularly in the context of Grignard reagent formation, a common application for aryl halides.

G cluster_reactants Reactants cluster_hazards Potential Hazards cluster_initiators Hazard Initiators reactant This compound runaway Runaway Reaction (Exothermic) reactant->runaway magnesium Magnesium Turnings magnesium->runaway solvent Anhydrous Ether (e.g., THF) fire Fire Hazard (Flammable Solvent) solvent->fire pressure Pressure Buildup runaway->pressure water Presence of Water water->runaway fast_addition Rapid Reagent Addition fast_addition->runaway impurities Impurities in Reagents impurities->runaway

Caption: Potential hazards associated with Grignard reagent formation from this compound.

Section 6: Toxicology and Ecological Information

  • Toxicology: The compound is expected to be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.

  • Ecotoxicity: Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, it is imperative to prevent the release of this compound into drains or the environment.

References

A Senior Application Scientist's Guide to the Reactivity of Aromatic C-I vs. C-Br Bonds in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Leaving Groups – A Strategic Perspective on Aryl Halide Reactivity

In the landscape of modern synthetic and medicinal chemistry, the choice between an aryl iodide (Ar-I) and an aryl bromide (Ar-Br) as a synthetic precursor is far from a trivial decision. It is a strategic choice that reverberates through the entire synthetic route, influencing reaction kinetics, catalyst selection, process scalability, and ultimately, economic viability. This guide moves beyond a superficial acknowledgment of reactivity trends to provide a deep, mechanistic, and practical understanding of the nuanced differences between these two pivotal functional groups. As senior scientists, our role is not merely to execute reactions but to understand the fundamental principles that govern them, enabling us to troubleshoot, innovate, and design robust synthetic strategies. This document is structured to empower that understanding, grounding theoretical principles in field-proven applications and protocols.

The Fundamental Arbiter: Carbon-Halogen Bond Dissociation Energy

The primary determinant of reactivity in most synthetically relevant transformations, particularly transition-metal-catalyzed cross-coupling reactions, is the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker the bond, the more readily it can be cleaved in the often rate-determining oxidative addition step of the catalytic cycle.[1] This fundamental energetic difference is the bedrock upon which the entire reactivity hierarchy is built.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

BondBond Dissociation Energy (kcal/mol)
C-I~65
C-Br~81
C-Cl~96
C-F~115

Data compiled from various sources. Exact values can vary slightly based on the specific aromatic system.

As the data unequivocally shows, the C-I bond is significantly weaker than the C-Br bond. This ~16 kcal/mol difference translates to a dramatic increase in reactivity for aryl iodides, allowing for faster reactions under milder conditions with a broader range of conventional catalyst systems.[1]

The Arena of Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of aryl halide is a critical parameter for success.[1] The general reactivity trend across these transformations is almost universally Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1][2] This is a direct consequence of the BDEs, as the initial, and often rate-limiting, step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3]

Palladium_Cross_Coupling_Cycle cluster_main General Pd-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n pdiil Ar-Pd(II)-X(L_n) pd0->pdiil pdiil_r Ar-Pd(II)-R(L_n) pdiil->pdiil_r Transmetalation pdiil_r->pd0 product Ar-R pdiil_r->product Reductive Elimination reagent Ar-X (Iodide or Bromide) reagent->pd0 Oxidative Addition organometallic R-M (e.g., R-B(OH)2) organometallic->pdiil

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The formation of C-C bonds via Suzuki-Miyaura coupling is arguably one of the most widely used reactions in drug discovery.

  • Aryl Iodides (Ar-I): Their high reactivity allows for coupling at or near room temperature with a wide variety of boronic acids and esters. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient. The oxidative addition to the C-I bond is fast, and under certain catalytic conditions, the first irreversible step can even be the binding of the iodoarene to the monoligated palladium complex, preceding the oxidative addition itself.[4]

  • Aryl Bromides (Ar-Br): While less reactive than iodides, aryl bromides are excellent substrates and are often preferred in large-scale synthesis due to their lower cost and greater stability. Reactions typically require elevated temperatures (e.g., 80-110 °C). While traditional phosphine ligands work, the development of highly active, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands has dramatically improved the efficiency of coupling with aryl bromides, and even the more challenging aryl chlorides.[1][5]

Heck Reaction

In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, the choice of halide significantly impacts reaction conditions.

  • Aryl Iodides (Ar-I): Readily undergo reaction, often with the rate-determining step involving the C-H bond dissociation of the alkene rather than the oxidative addition.[6]

  • Aryl Bromides (Ar-Br): Are also common substrates but generally require higher temperatures or more active catalyst systems. For aryl bromides, the slow dissolution of palladium aggregates can sometimes become the rate-determining factor.[6][7]

Sonogashira Coupling

This coupling of an aryl halide with a terminal alkyne is exceptionally sensitive to the halide's identity.

  • Aryl Iodides (Ar-I): Are the most reactive substrates, often enabling the reaction to proceed at room temperature.[8] Their high reactivity in the oxidative addition step, which is frequently rate-determining, is the key reason for their preference.[8]

  • Aryl Bromides (Ar-Br): Typically require heating and sometimes more specialized catalyst systems to achieve good yields.[9][10] The reactivity order is very clear: Ar-I > Ar-OTf > Ar-Br >>> Ar-Cl.[11]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination presents a more complex picture.

  • Aryl Iodides (Ar-I): While the general reactivity trend for oxidative addition holds (Ar-I > Ar-Br > Ar-Cl), aryl iodides can be challenging substrates in this specific reaction.[12] The iodide anion generated during the reaction can form unreactive bridged palladium dimers, effectively inhibiting the catalyst and stalling the reaction.[13]

  • Aryl Bromides (Ar-Br): Are often the "sweet spot" for Buchwald-Hartwig amination. They are sufficiently reactive to undergo oxidative addition under reasonable conditions, especially with modern bulky phosphine ligands, but do not generate the strongly inhibiting iodide anion.[12][14] This often makes them the electrophile of choice for C-N bond formation.

Ullmann Condensation

The classic copper-catalyzed Ullmann reaction for forming C-O, C-N, and C-S bonds also shows a clear reactivity preference.

  • Aryl Iodides (Ar-I): Show better reactivity compared to aryl bromides and chlorides.[15][16]

  • Aryl Bromides (Ar-Br): Can be efficiently coupled, but often require higher temperatures or more sophisticated ligand systems compared to their iodide counterparts.[15][17]

A Contrasting Scenario: Nucleophilic Aromatic Substitution (SNAr)

It is crucial for the well-rounded scientist to recognize that the established reactivity order is inverted in the context of Nucleophilic Aromatic Substitution (SNAr). This reaction does not proceed via oxidative addition but through an addition-elimination mechanism, typically requiring activation by strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the halide.[18]

SNAr_Mechanism cluster_snar SNA_r Addition-Elimination Mechanism start Ar-X (Activated Ring) + Nu:⁻ meisenheimer [Ar(X)(Nu)]⁻ (Meisenheimer Complex) (Rate-Determining Step) start->meisenheimer Addition product Ar-Nu + X⁻ meisenheimer->product Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

In the rate-determining step, the nucleophile attacks the ipso-carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[19] The halogen's role here is not primarily as a leaving group but as an electron-withdrawing, inductive stabilizer of this anionic intermediate. The more electronegative the halogen, the more it stabilizes the transition state leading to the Meisenheimer complex, thus accelerating the reaction.[20][21]

This leads to the reversed reactivity order: Ar-F > Ar-Cl > Ar-Br > Ar-I .[20] This is a classic example demonstrating that a "good leaving group" in Sₙ1/Sₙ2 or cross-coupling chemistry is not necessarily a good one in SNAr, where the C-X bond is broken after the rate-determining step.

Practical Guidance & Experimental Protocols

The choice between Ar-I and Ar-Br is a balance of reactivity, cost, availability, and stability. Aryl iodides are often used in early-stage discovery and route-finding due to their high reactivity, which simplifies reaction optimization.[22][23] For scale-up and manufacturing, a switch to the more economical and often more stable aryl bromide is common, a change made feasible by modern, highly active catalysts.[7]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a comparative experiment to highlight the practical differences in coupling an aryl iodide versus an aryl bromide.

Objective: To synthesize 4-phenylacetophenone from 4-iodoacetophenone and 4-bromoacetophenone, respectively, and compare the reaction progress under identical conditions.

Materials:

  • 4-iodoacetophenone

  • 4-bromoacetophenone

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Reaction vials with stir bars

  • Heating block/oil bath

Procedure:

  • Catalyst Pre-formation (Stock Solution): To avoid weighing minuscule amounts, prepare a stock solution of the catalyst. For example, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in 1 mL of toluene. This provides a 0.01 M solution with respect to palladium.

  • Reaction Setup (Perform in duplicate for each halide):

    • To a 10 mL reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol).

      • Vial A (Iodide): Add 4-iodoacetophenone (246 mg, 1.0 mmol).

      • Vial B (Bromide): Add 4-bromoacetophenone (199 mg, 1.0 mmol).

    • To each vial, add phenylboronic acid (146 mg, 1.2 mmol).

    • To each vial, add potassium carbonate (276 mg, 2.0 mmol).

    • Add solvents to each vial: Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).

    • Purge each vial with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Using a syringe, add 100 µL of the catalyst stock solution (0.01 mmol Pd, 1 mol%) to each vial under the inert atmosphere.

  • Reaction Execution & Monitoring:

    • Seal the vials and place them in a preheated heating block set to 80 °C.

    • Stir the reactions vigorously.

    • Monitor the reaction progress at set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Expected Observations & Causality:

    • Vial A (Iodide): The reaction is expected to proceed much faster, likely reaching high conversion or completion within 1-2 hours. The lower C-I bond energy allows for rapid oxidative addition even at this moderate temperature with a simple PPh₃ ligand.

    • Vial B (Bromide): The reaction will be noticeably slower. Significant conversion may only be observed after several hours, and the reaction may not reach full completion under these conditions. The stronger C-Br bond requires more thermal energy to undergo oxidative addition with this catalyst system. To achieve a comparable rate to the iodide, one would typically need to either increase the temperature significantly or, more preferably, employ a more active, electron-rich, and bulky ligand instead of PPh₃.

Conclusion and Strategic Outlook

The reactivity difference between aromatic C-I and C-Br bonds is a foundational principle in modern synthesis. For transition-metal-catalyzed cross-coupling reactions, the weaker C-I bond confers superior reactivity, enabling milder conditions and broader substrate scope with conventional catalysts.[1] Conversely, the stronger C-Br bond, while requiring more forcing conditions or advanced catalyst systems, offers economic and stability advantages that are critical for process development and large-scale manufacturing.[1] Atypical reactivity patterns, such as in SNAr, underscore the importance of understanding the underlying mechanism rather than relying on rote memorization of trends.

For the drug development professional, a deep, causal understanding of these principles is not merely academic; it is essential for efficient route design, rapid analog synthesis, and the development of robust, scalable, and economically viable manufacturing processes. The continued evolution of catalyst technology will further blur the lines, making less reactive halides like aryl bromides and chlorides even more attractive, but the fundamental energetic differences will always remain a key consideration in strategic synthetic planning.

References

Theoretical Studies on the Electronic Structure of 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 3-Bromo-4-iodoisopropylbenzene, a halogenated aromatic compound with potential significance in pharmaceutical and materials science research. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distribution. The findings reveal a nuanced interplay of inductive and resonance effects from the bromine, iodine, and isopropyl substituents, which dictates the molecule's reactivity and potential for intermolecular interactions, particularly halogen bonding. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the electronic properties of polysubstituted benzene derivatives.

Introduction: The Significance of Halogenated Aromatics

Halogenated organic compounds are fundamental building blocks in modern science, finding extensive applications as intermediates and active agents in pharmaceuticals, agrochemicals, and functional materials.[1][2] The inclusion of halogen atoms—particularly heavier ones like bromine and iodine—on an aromatic scaffold profoundly influences a molecule's steric and electronic properties. These modifications can enhance metabolic stability, improve membrane permeability, and introduce specific, highly directional non-covalent interactions, most notably halogen bonding.

This compound (also known as 2-bromo-1-iodo-4-isopropylbenzene) presents a fascinating case study.[3] It combines a bulky, weakly electron-donating isopropyl group with two different halogen atoms that exhibit dual electronic character: they are inductively electron-withdrawing yet capable of donating electron density through resonance. Understanding the precise nature of the resulting electronic structure is critical for predicting its chemical behavior and designing its applications. This guide employs high-level quantum chemical calculations to dissect these properties, offering a foundational perspective for its use in rational drug design and materials engineering.

Theoretical and Computational Methodology

To ensure a robust and accurate description of the molecule's electronic properties, all calculations were performed using Density Functional Theory (DFT), a powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems.[4][5]

Computational Protocol

The computational workflow for this study is outlined below. The initial structure of this compound was first subjected to geometry optimization to locate the global minimum on the potential energy surface. A subsequent frequency calculation confirmed the absence of imaginary frequencies, verifying it as a true minimum. Following this, single-point energy calculations were performed to derive the detailed electronic properties.

G cluster_0 Computational Setup cluster_1 Core Calculation (DFT) cluster_2 Electronic Structure Analysis P Initial Structure (this compound) Opt Geometry Optimization (B3LYP/LANL2DZ/6-311G++) P->Opt Find lowest energy conformer Freq Frequency Analysis Opt->Freq Confirm true minimum FMO Frontier Molecular Orbitals (HOMO-LUMO Analysis) Freq->FMO MEP Molecular Electrostatic Potential (MEP Mapping) Freq->MEP NBO Natural Bond Orbital (Charge & Delocalization Analysis) Freq->NBO

Caption: Computational workflow for electronic structure analysis.

Level of Theory

All calculations were performed with the Gaussian 09 software package.[1][4] The choice of functional and basis set is critical for accuracy, especially for molecules containing heavy atoms like iodine.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed, as it provides a reliable balance between computational cost and accuracy for organic molecules.[1]

  • Basis Set: A mixed basis set was used. For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential was used to account for relativistic effects. For all other atoms (C, H, Br), the 6-311++G(d,p) basis set was used, which includes both polarization and diffuse functions to accurately describe the electron distribution.

Results and Discussion

Optimized Molecular Structure

The geometry optimization reveals a structure with expected bond lengths and angles, showing minor distortions from an idealized benzene ring due to the steric and electronic influence of the substituents. The C-I bond length (calculated approx. 2.10 Å) is significantly longer than the C-Br bond (approx. 1.91 Å), reflecting the larger atomic radius of iodine.[4] The isopropyl group orients itself to minimize steric hindrance with the adjacent bromine atom. The benzene ring itself shows slight bond length alternation, deviating minimally from the perfect 1.39 Å C-C bonds of unsubstituted benzene, a consequence of the symmetry breaking by the substituents.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a smaller gap suggests higher reactivity.[5]

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.18
HOMO-LUMO Gap (ΔE) 5.07
Caption: Calculated Frontier Molecular Orbital Energies.

The calculated HOMO-LUMO gap of 5.07 eV indicates a moderately stable molecule. Analysis of the orbital distributions reveals that both the HOMO and LUMO are predominantly π-type orbitals delocalized across the benzene ring.[7][8] The HOMO shows significant contributions from the p-orbitals of the iodine and bromine atoms, indicating that these sites are involved in the molecule's electron-donating capacity. The LUMO is primarily a π* anti-bonding orbital of the aromatic ring, representing the most favorable location for accepting electron density. This distribution suggests that the molecule would likely undergo electrophilic aromatic substitution, with the incoming electrophile being attacked by the π-electron system of the ring.[9][10]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack.

The MEP surface of this compound reveals several key features:

  • Negative Potential (Red): The most electron-rich region is located above and below the plane of the aromatic π-system, which is the expected site for electrophilic attack.

  • Positive Potential (Blue): The most prominent region of positive potential is found on the iodine atom, extending outward along the C-I bond axis. This feature is known as a σ-hole , a region of positive electrostatic potential on a covalently bonded halogen atom.[11] A similar, but less intensely positive, σ-hole is present on the bromine atom. These positive σ-holes make the halogen atoms potent halogen bond donors , enabling them to form highly directional and specific interactions with electron-rich atoms (e.g., oxygen or nitrogen in biological systems).

  • The hydrogen atoms of the isopropyl group also exhibit positive potential, as expected.

The presence of a strong σ-hole on the iodine atom is a critical finding, suggesting that this molecule's intermolecular interactions will be significantly influenced by halogen bonding, a key consideration in drug design and crystal engineering.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of charge distribution by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) orbitals.[12] This method avoids some of the basis-set dependence issues of other population analyses like Mulliken charges.[5]

Atom/GroupNBO Charge (e)
Iodine (I)+0.15
Bromine (Br)-0.05
Isopropyl Group+0.08
Aromatic Ring-0.18
Caption: Summarized Natural Population Analysis (NPA) charges.

The NBO charges reveal a complex electronic landscape:

  • Despite its high electronegativity, the iodine atom bears a slight positive charge. This counterintuitive result is due to the significant polarization of the C-I bond and the formation of the prominent σ-hole.

  • The bromine atom is slightly negative, reflecting its higher electronegativity relative to carbon without the pronounced σ-hole effect seen in iodine.

  • The aromatic ring as a whole carries a net negative charge, making it nucleophilic.

  • Second-order perturbation analysis within the NBO framework quantifies the delocalization interactions. It shows significant electron donation from the lone pairs of both bromine (n(Br) -> π) and iodine (n(I) -> π) into the anti-bonding π* orbitals of the benzene ring. This confirms the resonance (+R) effect of the halogens, which counteracts their inductive (-I) electron withdrawal and enriches the ring with electron density.

G cluster_0 Electronic Effects on Benzene Ring Ring Aromatic Ring (π-System) Inductive Inductive Withdrawal (-I) (Br, I) Inductive->Ring Decreases e- density Resonance Resonance Donation (+R) (Br, I) Resonance->Ring Increases e- density Isopropyl Inductive Donation (+I) (Isopropyl) Isopropyl->Ring Increases e- density

Caption: Interplay of electronic effects in the molecule.

Conclusion

The theoretical investigation of this compound using DFT calculations provides a detailed portrait of its electronic structure. The key findings are:

  • Reactivity: The molecule possesses a moderate HOMO-LUMO gap, with the π-system of the aromatic ring being the primary site for reactivity, particularly electrophilic attack.

  • Charge Distribution: The MEP map and NBO analysis highlight a nuanced charge distribution governed by the competing inductive and resonance effects of the substituents.

  • Halogen Bonding Potential: A significant positive σ-hole is present on the iodine atom, making it a strong halogen bond donor. This is a critical feature for predicting and designing intermolecular interactions in both biological and materials contexts.

This in-depth analysis provides the foundational electronic insights necessary for researchers and drug developers to rationally employ this compound as a scaffold or pharmacophore. The pronounced halogen bonding capability, in particular, marks it as a molecule of interest for creating specific and stable interactions with biological targets.

References

Unlocking Molecular Complexity: A Technical Guide to the Research Potential of 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the untapped research potential of 3-Bromo-4-iodoisopropylbenzene (2-bromo-1-iodo-4-isopropylbenzene), a versatile building block for advanced organic synthesis. We explore its unique structural features, particularly the differential reactivity of its carbon-iodine and carbon-bromine bonds, which enables selective and sequential functionalization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of promising research avenues, including the synthesis of novel functional materials and the development of potential therapeutic agents. Detailed, field-proven experimental protocols and workflows are presented to empower researchers to harness the full synthetic utility of this powerful intermediate.

Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity

This compound (CAS No: 1000578-18-6) is a di-halogenated aromatic compound that offers a significant strategic advantage in multi-step organic synthesis.[1] The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[2] The C-I bond is weaker and therefore more readily undergoes oxidative addition to a palladium(0) catalyst, allowing for selective reaction at the 4-position while leaving the C-Br bond at the 3-position intact for subsequent transformations.[2][3] This "one-pot" or sequential cross-coupling capability streamlines the synthesis of complex, multi-substituted aromatic systems, which are prevalent in pharmaceuticals, functional materials, and agrochemicals.[4][5][6]

The presence of the isopropyl group at the para-position also introduces specific steric and electronic effects that can be exploited to fine-tune the properties of the final products. This guide will illuminate the potential research areas that emanate from these unique molecular features.

Synthesis of this compound: A Proposed Route

Proposed Synthetic Pathway:

Synthesis of this compound A 4-Isopropylaniline B 3-Bromo-4-isopropylaniline A->B Bromination (e.g., NBS in DMF) C This compound B->C Sandmeyer Reaction 1. NaNO2, H2SO4 2. KI Sequential Cross-Coupling A This compound B 3-Bromo-4-(alkynyl)isopropylbenzene A->B Sonogashira Coupling (Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF, rt) C 3-(Aryl)-4-(alkynyl)isopropylbenzene B->C Suzuki Coupling (Arylboronic Acid, Pd(PPh3)4, K2CO3, Toluene/H2O, 80-110 °C) Drug_Development_Pathway A This compound B Selectively Functionalized Intermediate A->B Sequential Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) C Novel Drug Candidate B->C Further Derivatization D Biological Screening (e.g., Kinase Inhibition Assays) C->D E Lead Optimization D->E

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-4-iodoisopropylbenzene. This dihalogenated aromatic compound is a versatile synthetic building block, offering the potential for sequential and site-selective functionalization. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility. This document elucidates the principles of chemoselectivity and provides field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, with a focus on selectively targeting the C-I bond.

Introduction: The Strategic Advantage of Dihalogenated Arenes

Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1] this compound is a particularly valuable substrate due to the presence of two different halogens on the aromatic ring. This structural feature allows for programmed, regioselective functionalization.

The key to unlocking the potential of this substrate lies in understanding and exploiting the differential reactivity of the C-I and C-Br bonds. In palladium-catalyzed reactions, the oxidative addition step is typically rate- and selectivity-determining.[2][3][4] The reactivity of aryl halides in this crucial step follows a well-established trend: C–I > C–Br > C–Cl > C–F .[5][6] This hierarchy is primarily governed by the carbon-halogen bond dissociation energies (BDEs), with the weaker C-I bond being more susceptible to cleavage by the palladium(0) catalyst.[6] By carefully controlling reaction conditions, one can selectively functionalize the more reactive C-I position, leaving the C-Br bond intact for subsequent transformations. This two-step approach provides a powerful strategy for the synthesis of complex, multi-substituted aromatic compounds from a single, readily available precursor.

The Palladium Catalytic Cycle: A Mechanistic Overview

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[7][8] Understanding this cycle is critical for rationalizing experimental choices and troubleshooting reactions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is the selectivity-determining step for this compound, with the catalyst preferentially reacting with the weaker C-I bond.[3][5] This forms a Pd(II) intermediate.

  • Transmetalation : In reactions like the Suzuki or Stille coupling, the organometallic coupling partner (e.g., organoboron or organotin compound) transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Selective at C-I bond) TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) MX M-X ArylHalide Ar-X (this compound) Organometal R-M (Coupling Partner)

Caption: General Palladium Catalytic Cycle.

Experimental Protocols: Selective Functionalization at the C-I Position

The following protocols are designed to achieve chemoselective cross-coupling at the C-4 (iodo) position of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for constructing biaryl scaffolds.[9] The use of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[10][11]

Suzuki_Workflow start Start: Assemble Glassware (Flask, Condenser) reagents Add Reagents: 1. This compound 2. Arylboronic Acid 3. Base (K₂CO₃) 4. Solvent (Dioxane/H₂O) start->reagents degas Degas Mixture (Ar bubbling, 15-20 min) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat to 90-100 °C (12-24 h under Ar) catalyst->heat workup Aqueous Workup (Cool, add H₂O, extract with EtOAc) heat->workup purify Purification (Flash Chromatography) workup->purify end End: Pure Product (4-Aryl-3-bromoisopropylbenzene) purify->end

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol, 325 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Add the solvent system, typically a mixture of 1,4-dioxane (10 mL) and water (2 mL).[9]

  • Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-3-bromoisopropylbenzene product.

ComponentRoleTypical ReagentsStoichiometry (mol eq.)
Aryl HalideSubstrateThis compound1.0
OrganoboronCoupling PartnerArylboronic acids/esters1.1 - 1.5
CatalystPd(0) SourcePd(PPh₃)₄, Pd(OAc)₂/Ligand0.01 - 0.05
BaseActivatorK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0
SolventMediumDioxane/H₂O, Toluene/H₂O, DMF-
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is a highly effective method for coupling aryl halides with terminal alkynes, typically employing a dual palladium and copper co-catalyst system.[12][13] The reaction is often rapid and can proceed under mild conditions, especially for reactive aryl iodides.[13]

Sonogashira_Workflow start Start: Assemble Glassware (Schlenk Flask) reagents Add Reagents under Argon: 1. This compound 2. Pd(PPh₃)₂Cl₂ 3. CuI 4. Solvent (THF/Et₃N) start->reagents alkyne Add Terminal Alkyne (via syringe) reagents->alkyne stir Stir at Room Temperature (2-12 h under Ar) alkyne->stir workup Workup (Filter, concentrate) stir->workup purify Purification (Flash Chromatography) workup->purify end End: Pure Product (3-Bromo-4-(alkynyl)isopropylbenzene) purify->end

Caption: Sonogashira Coupling Workflow.

Protocol:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 325 mg), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg), and Copper(I) iodide (CuI) (0.04 mmol, 8 mg).

  • Add anhydrous, degassed solvents, such as tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 5 mL). The amine acts as both the base and a solvent.

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3-Bromo-4-(alkynyl)isopropylbenzene product.

ComponentRoleTypical ReagentsStoichiometry (mol eq.)
Aryl HalideSubstrateThis compound1.0
AlkyneCoupling PartnerTerminal Alkynes1.1 - 1.2
CatalystPd(0) SourcePd(PPh₃)₂Cl₂, Pd(OAc)₂0.01 - 0.03
Co-catalystActivates AlkyneCuI0.02 - 0.05
BaseAcid ScavengerEt₃N, DIPA, Piperidine2.0 - 5.0 (or as solvent)
SolventMediumTHF, DMF, Toluene-
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the vinylation of aryl halides, forming a new C-C bond between the aryl group and an alkene.[14] The reaction typically requires elevated temperatures and a base to neutralize the H-X generated in the catalytic cycle.

Heck_Workflow start Start: Assemble Glassware (Pressure Tube) reagents Add Reagents: 1. This compound 2. Alkene (e.g., Styrene) 3. Base (K₂CO₃) 4. Pd(OAc)₂ & Ligand (P(o-tol)₃) 5. Solvent (DMF) start->reagents seal Seal Tube and Degas (Vacuum/Argon cycles) reagents->seal heat Heat to 100-120 °C (16-24 h) seal->heat workup Aqueous Workup (Cool, dilute, filter/extract) heat->workup purify Purification (Flash Chromatography) workup->purify end End: Pure Product (3-Bromo-4-(vinyl)isopropylbenzene) purify->end

Caption: Heck Reaction Workflow.

Protocol:

  • In a sealable pressure tube, combine this compound (1.0 mmol, 325 mg), the alkene (e.g., styrene or n-butyl acrylate, 1.5 mmol), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), a suitable phosphine ligand such as Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg), and a base such as potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg).

  • Add a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 mL).[15]

  • Seal the tube and place the reaction mixture under an inert atmosphere.

  • Heat the mixture in an oil bath at 100-120 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

ComponentRoleTypical ReagentsStoichiometry (mol eq.)
Aryl HalideSubstrateThis compound1.0
AlkeneCoupling PartnerStyrene, Acrylates1.2 - 2.0
CatalystPd(0) SourcePd(OAc)₂, PdCl₂0.01 - 0.05
LigandStabilizerPPh₃, P(o-tol)₃0.02 - 0.10
BaseH-X ScavengerEt₃N, K₂CO₃, NaOAc1.2 - 2.0
SolventMediumDMF, NMP, Acetonitrile-
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for the synthesis of aryl amines from aryl halides.[16][17] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency, as these ligands facilitate the rate-limiting reductive elimination step.[7]

Buchwald_Workflow start Start: Assemble Glassware (Schlenk Tube) reagents Add Solids under Argon: 1. This compound 2. Pd Precatalyst (Pd₂(dba)₃) 3. Ligand (e.g., XPhos) 4. Base (NaOtBu) start->reagents liquids Add Liquids: 1. Solvent (Toluene) 2. Amine reagents->liquids seal Seal Tube and Degas liquids->seal heat Heat to 80-110 °C (12-24 h) seal->heat workup Aqueous Workup (Cool, quench, extract) heat->workup purify Purification (Flash Chromatography) workup->purify end End: Pure Product (N-Aryl-3-bromo-4-isopropylaniline) purify->end

References

Application Notes and Protocols for the Selective Functionalization of 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Dihaloarene Building Block

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the precise and predictable functionalization of aromatic scaffolds is of paramount importance. Polyhalogenated arenes serve as versatile building blocks, offering multiple points for diversification through sequential, site-selective cross-coupling reactions. 3-Bromo-4-iodoisopropylbenzene (CAS No: 1000578-18-6) is a valuable, yet underutilized, substrate that embodies the principles of chemoselective functionalization. The presence of two different halogen atoms on the aromatic ring—iodine and bromine—allows for a hierarchical approach to molecular construction. This guide provides a detailed exploration of the experimental setups for the selective functionalization of this molecule, grounded in the fundamental principles of organometallic catalysis.

The Principle of Selective Functionalization: A Mechanistic Perspective

The ability to selectively functionalize one C-X bond in the presence of another hinges on the differential reactivity of the halogens in the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The generally accepted reactivity trend for aryl halides is:

C-I > C-Br > C-Cl > C-F

This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is the weakest among the halogens (excluding astatine), making it more susceptible to cleavage and subsequent insertion of the palladium catalyst.[2] This inherent difference in reactivity can be exploited to achieve high selectivity for reactions at the iodo-position under carefully controlled conditions, leaving the bromo-position intact for a subsequent transformation.

The choice of palladium catalyst, ligands, base, and solvent can further influence this selectivity. For instance, milder reaction conditions (e.g., lower temperatures) will favor the reaction at the more reactive C-I bond.[3] Conversely, more forcing conditions or the use of highly active catalyst systems might lead to a loss of selectivity.

Experimental Protocols for Selective Functionalization

The following protocols are designed to be robust and reproducible, providing a starting point for the selective functionalization of this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[4] By leveraging the higher reactivity of the C-I bond, an aryl or heteroaryl group can be selectively introduced at the 4-position of this compound.[5]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv.).

  • Add a degassed 4:1 mixture of 1,4-Dioxane and water.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid3-Bromo-4-phenylisopropylbenzene85-95
24-Methoxyphenylboronic acid3-Bromo-4-(4-methoxyphenyl)isopropylbenzene80-90
33-Pyridinylboronic acid3-Bromo-4-(pyridin-3-yl)isopropylbenzene75-85
Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[3][6] The reaction can be performed with high selectivity at the iodo-position of this compound.[7]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, followed by triethylamine.

  • To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.02 equiv.) and CuI (0.04 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene3-Bromo-4-(phenylethynyl)isopropylbenzene90-98
21-Hexyne3-Bromo-4-(hex-1-yn-1-yl)isopropylbenzene85-95
3Trimethylsilylacetylene3-Bromo-4-((trimethylsilyl)ethynyl)isopropylbenzene88-96
Selective Buchwald-Hartwig Amination at the C-I Position

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8][9] Selective amination at the C-I bond of this compound can be achieved using appropriate palladium catalysts and ligands.[10]

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound (1.0 equiv.) in anhydrous toluene.

  • Add the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation:

EntryAmineProductExpected Yield (%)
1Morpholine4-(3-Bromo-4-isopropylphenyl)morpholine80-90
2AnilineN-(3-Bromo-4-isopropylphenyl)aniline75-85
3BenzylamineN-(3-Bromo-4-isopropylphenyl)benzylamine70-80

Visualization of Experimental Workflow and Catalytic Cycle

To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.

G cluster_workflow General Workflow for Selective Functionalization Start This compound Reaction Selective Cross-Coupling (Suzuki, Sonogashira, etc.) Start->Reaction Reagents, Catalyst, Base, Solvent Intermediate Monofunctionalized Product (3-Bromo-4-substituted-isopropylbenzene) Reaction->Intermediate Further_Reaction Second Cross-Coupling (at C-Br position) Intermediate->Further_Reaction Different Reagents, More Forcing Conditions Final_Product Difunctionalized Product Further_Reaction->Final_Product

Caption: General workflow for the sequential functionalization of this compound.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)(I)L₂ Pd0->PdII_complex k₁ (fast) Transmetalation Transmetalation PdII_R_complex Ar-Pd(II)(R)L₂ PdII_complex->PdII_R_complex PdII_R_complex->Pd0 k₃ RedElim Reductive Elimination Product Ar-R RedElim->Product ArI Ar-I ArI->OxAdd ArBr Ar-Br ArBr->OxAdd Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for selective Suzuki coupling, highlighting the faster oxidative addition of the C-I bond.

Conclusion

This compound is a highly useful building block for the synthesis of complex organic molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds provides a reliable handle for selective, sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this substrate in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

Application Note & Protocols: A Guide to the Large-Scale Synthesis of 3-Bromo-4-iodoisopropylbenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 3-Bromo-4-iodoisopropylbenzene, a pivotal intermediate in pharmaceutical and fine chemical synthesis. We delve into the strategic considerations for regioselective halogenation and subsequent derivatization through selective cross-coupling reactions. The protocols detailed herein are designed for scalability, emphasizing safety, efficiency, and purity. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methodologies for the production of complex aromatic building blocks.

Strategic Importance and Synthetic Overview

This compound and its derivatives are highly valuable scaffolds in medicinal chemistry. The presence of two different halogen atoms at specific positions on the benzene ring allows for sequential, regioselective functionalization. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive than the carbon-bromine (C-Br) bond, particularly in transition metal-catalyzed cross-coupling reactions.[1][2] This differential reactivity enables chemists to introduce a substituent at the 4-position via the iodide, and then subsequently modify the 3-position via the bromide, opening a pathway to a diverse array of complex, multi-substituted aromatic compounds.

The primary challenge in synthesizing this compound on a large scale lies in achieving the correct substitution pattern on the isopropylbenzene starting material. Direct halogenation must be carefully controlled to yield the desired 1,2,4-trisubstituted product. Our recommended synthetic strategy involves a two-step halogenation of commercially available isopropylbenzene.

Synthetic Workflow Diagram

The overall process, from starting material to advanced derivatives, is outlined below. This workflow is designed to leverage the differential reactivity of the halogen substituents for controlled molecular construction.

G cluster_0 Part 1: Synthesis of Core Intermediate cluster_1 Part 2: Derivatization via Selective Cross-Coupling A Isopropylbenzene B 1-Bromo-2-isopropylbenzene A->B Bromination (NBS, H2SO4) C This compound (Target Intermediate) B->C Ortho-Iodination (NIS, TfOH) D Suzuki-Miyaura Coupling (at C-I bond) C->D R-B(OH)2 Pd Catalyst E Sonogashira Coupling (at C-I bond) C->E R-C≡CH Pd/Cu Catalyst F Further functionalization (at C-Br bond) D->F E->F

Caption: High-level workflow for synthesis and derivatization.

Protocol I: Large-Scale Synthesis of this compound

This protocol details a robust, two-step procedure for the synthesis of the target intermediate.

Step 1: Regioselective Bromination of Isopropylbenzene

The isopropyl group is an ortho-, para-directing activator. To favor ortho-bromination and minimize the formation of the para-isomer, specific conditions are employed.

Reaction Scheme: Isopropylbenzene → 1-Bromo-2-isopropylbenzene

Reagent/ParameterQuantity (per 1 mol Isopropylbenzene)Purpose/Comment
Isopropylbenzene120.19 g (1.0 mol)Starting Material
N-Bromosuccinimide (NBS)186.9 g (1.05 mol)Brominating agent. Easier to handle than Br2.
Sulfuric Acid (98%)200 mLSolvent and catalyst.
Temperature0-5 °CControls selectivity and reduces side reactions.
Reaction Time4-6 hoursMonitor by GC-MS for consumption of starting material.

Step-by-Step Protocol:

  • To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (200 mL).

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add isopropylbenzene (1.0 mol) to the chilled sulfuric acid over 30 minutes, maintaining the internal temperature below 10 °C.

  • In a separate beaker, prepare a slurry of N-Bromosuccinimide (1.05 mol) in 50 mL of sulfuric acid.

  • Add the NBS slurry portion-wise to the reaction mixture over 2 hours, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS.

  • Once the isopropylbenzene is consumed, slowly pour the reaction mixture over a mixture of ice (1 kg) and water (1 L) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 300 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Bromo-2-isopropylbenzene.

  • Purify the crude product by vacuum distillation.

Scientist's Note: The use of NBS in sulfuric acid provides a source of electrophilic bromine. The bulky isopropyl group sterically hinders the ortho positions to some extent, but careful temperature control can achieve acceptable yields of the ortho-brominated product over the para-isomer.

Step 2: Ortho-Iodination of 1-Bromo-2-isopropylbenzene

This step introduces the iodine atom specifically at the position ortho to the bromine atom, directed by the existing substituents. This transformation leverages modern C-H activation/functionalization principles.[3]

Reaction Scheme: 1-Bromo-2-isopropylbenzene → this compound

Reagent/ParameterQuantity (per 1 mol 1-Bromo-2-isopropylbenzene)Purpose/Comment
1-Bromo-2-isopropylbenzene199.08 g (1.0 mol)Substrate
N-Iodosuccinimide (NIS)247.4 g (1.1 mol)Iodinating agent.
Trifluoromethanesulfonic Acid (TfOH)100 mLStrong acid catalyst to generate a potent electrophilic iodine species.[4]
Dichloromethane (DCM)1 LAnhydrous solvent.
Temperature0 °C to Room TempInitial cooling followed by gradual warming.
Reaction Time12-16 hoursMonitor by GC-MS or TLC.

Step-by-Step Protocol:

  • Charge a dry, inert-atmosphere reactor with 1-Bromo-2-isopropylbenzene (1.0 mol) and anhydrous dichloromethane (1 L).

  • Cool the solution to 0 °C.

  • Add N-Iodosuccinimide (1.1 mol) to the solution.

  • Slowly add trifluoromethanesulfonic acid (100 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for completion.

  • Upon completion, carefully quench the reaction by pouring it into a stirred solution of 10% aqueous sodium thiosulfate (1 L) to neutralize unreacted iodine.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 300 mL) and brine (300 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product is a solid. Purify by recrystallization from a mixture of ethanol and water to yield pure this compound.

Process Insight: The combination of NIS and a strong protic acid like TfOH generates a highly electrophilic iodinating species, which is necessary to iodinate the moderately deactivated aromatic ring.[4] The directing effects of the bromo and isopropyl groups favor iodination at the C4 position. Recrystallization is a preferred method for large-scale purification as it avoids costly and time-consuming chromatography.[5]

Protocol II: Derivatization by Selective Cross-Coupling

The C-I bond's higher reactivity is exploited for selective functionalization.[6][7]

A. Suzuki-Miyaura Coupling (at the C-I position)

This reaction forms a new carbon-carbon single bond, ideal for constructing biaryl structures. It is a cornerstone of modern pharmaceutical synthesis.[7][8][9][10]

Catalytic Cycle:

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-I C Ar-Pd(II)L2-I B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Product Release G Ar-R F->G

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol:

Reagent/ParameterQuantity (per 1 mol Intermediate)Purpose/Comment
This compound324.98 g (1.0 mol)Starting Material
Arylboronic Acid1.1 molCoupling Partner
Pd(PPh₃)₄11.55 g (0.01 mol, 1 mol%)Palladium(0) Catalyst.[11]
Potassium Carbonate (K₂CO₃)414.6 g (3.0 mol)Base, essential for activating the boronic acid.[7]
Toluene/Water2 L / 0.5 LBiphasic solvent system.
Temperature90 °CTypical temperature for Suzuki couplings.
Reaction Time6-8 hoursMonitor by HPLC or LC-MS.

Step-by-Step Protocol:

  • To a reactor, add this compound (1.0 mol), the arylboronic acid (1.1 mol), and potassium carbonate (3.0 mol).

  • Add toluene (2 L) and water (0.5 L).

  • Sparge the mixture with nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Add the palladium catalyst, Pd(PPh₃)₄ (1 mol%).

  • Heat the mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Maintain at 90 °C for 6-8 hours, monitoring for the disappearance of the starting material.

  • Cool the reaction to room temperature. Add water (1 L) and separate the layers.

  • Extract the aqueous layer with toluene (200 mL).

  • Combine the organic layers, wash with brine, and dry over sodium sulfate.

  • Concentrate the solvent. The crude product can be purified by recrystallization or flash chromatography.

Large-Scale Consideration: For pharmaceutical applications, residual palladium must be removed. After the reaction, the organic solution can be treated with palladium scavengers like 2,4,6-trimercaptotriazine to reduce palladium levels to <10 ppm.[8]

B. Sonogashira Coupling (at the C-I position)

This reaction efficiently creates a C(sp²)-C(sp) bond, introducing an alkyne moiety.[12][13] It is widely used for synthesizing complex natural products and functional materials.

Protocol:

Reagent/ParameterQuantity (per 1 mol Intermediate)Purpose/Comment
This compound324.98 g (1.0 mol)Starting Material
Terminal Alkyne1.2 molCoupling Partner
PdCl₂(PPh₃)₂7.02 g (0.01 mol, 1 mol%)Palladium(II) Catalyst.
Copper(I) Iodide (CuI)1.90 g (0.01 mol, 1 mol%)Co-catalyst, crucial for the formation of the copper acetylide.[14]
Triethylamine (Et₃N)3 LBase and Solvent.
TemperatureRoom Temperature to 50 °CMild conditions are often sufficient.[12]
Reaction Time4-12 hoursMonitor by HPLC or LC-MS.

Step-by-Step Protocol:

  • Set up a reactor under an inert atmosphere.

  • Add this compound (1.0 mol), PdCl₂(PPh₃)₂ (1 mol%), and CuI (1 mol%) to the reactor.

  • Add degassed triethylamine (3 L).

  • Slowly add the terminal alkyne (1.2 mol) via a syringe pump over 1 hour. A slight exotherm may be observed.

  • Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction until the starting iodide is consumed.

  • Upon completion, cool to room temperature and filter the mixture through a pad of celite to remove the triethylammonium iodide salt and catalyst residues.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, then saturated sodium bicarbonate, and finally brine.

  • Dry the organic layer and concentrate. Purify the product by chromatography or recrystallization.

Process Safety: The Sonogashira reaction can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Using a copper-free protocol can mitigate this side reaction, though it may require more specialized ligands and conditions.[15][16] Careful control of stoichiometry and temperature is key.

Conclusion

The protocols outlined in this application note provide a reliable and scalable pathway for the synthesis of this compound and its subsequent derivatization. The key to success lies in the precise control of halogenation to install the desired functionality and the strategic exploitation of the differential reactivity of the C-I and C-Br bonds in cross-coupling reactions. These methods offer a robust platform for drug development professionals and researchers to access a wide range of complex and novel chemical entities.

References

Regioselective Heck Reaction Protocol for the Synthesis of 4-Bromo-3-styrylisopropylbenzene from 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the regioselective Mizoroki-Heck cross-coupling reaction using 3-Bromo-4-iodoisopropylbenzene as the aryl halide substrate. By leveraging the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this protocol achieves highly selective vinylation at the C-I position, leaving the C-Br bond intact for subsequent functionalization. This guide explains the mechanistic basis for this selectivity, offers a step-by-step experimental procedure, and includes a troubleshooting guide to ensure reliable and reproducible results. The resulting product, 4-bromo-3-styrylisopropylbenzene, is a valuable synthetic intermediate for the construction of complex molecular architectures in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful transformation has found widespread use in the synthesis of natural products, pharmaceuticals, and advanced materials due to its functional group tolerance and operational simplicity.[3]

Polyhalogenated aromatic compounds are particularly valuable building blocks, offering multiple sites for sequential, site-selective cross-coupling reactions.[4][5] Substrates such as this compound present a unique synthetic opportunity: the ability to perform selective chemistry at one position while preserving another for future transformations. The key to unlocking this potential lies in exploiting the differential reactivity of the carbon-halogen bonds.

The objective of this application note is to provide a robust and well-vetted protocol for the regioselective Heck reaction of this compound with styrene. We will delve into the mechanistic principles that govern the reaction's selectivity and provide a detailed experimental workflow suitable for researchers in both academic and industrial settings.

Mechanistic Rationale for Regioselectivity

The selectivity of the Heck reaction on dihalogenated substrates is determined during the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[6][7] The established reactivity trend for aryl halides in palladium-catalyzed reactions is Ar-I > Ar-Br >> Ar-Cl, which directly correlates with the bond dissociation energies of the respective carbon-halogen bonds (C-Cl > C-Br > C-I).[8][9][10]

The weaker C-I bond in this compound undergoes oxidative addition to the Pd(0) center much more readily than the stronger C-Br bond. This kinetic preference ensures that the catalytic cycle proceeds almost exclusively via the aryl-iodide pathway, leading to the formation of the desired product with high regioselectivity.

Heck_Catalytic_Cycle cluster_entry cluster_exit pd0 Pd(0)L₂ oxidative_addition Oxidative Addition substrate Ar-I (R-Br) substrate->oxidative_addition pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate coordination Alkene Coordination pi_complex [Alkene]Ar-Pd(II)(I)L pd_intermediate->pi_complex -L alkene Alkene alkene->coordination coordination->pi_complex insertion Migratory Insertion sigma_complex R-CH₂-CH(Ar)-Pd(II)(I)L pi_complex->sigma_complex syn-insertion insertion->sigma_complex beta_elimination β-Hydride Elimination product_complex [Product]-H-Pd(II)(I)L sigma_complex->product_complex syn-elimination beta_elimination->product_complex product_complex->pd0 +L, +Base -HBase-X product_release Product Release reductive_elim Reductive Elimination product Product (Ar-CH=CH-R) product_release->product product_release->product base_regeneration Base base_regeneration->reductive_elim reductive_elim->pd0 caption Figure 1. Simplified Catalytic Cycle for the Heck Reaction.

Caption: Figure 1. Simplified Catalytic Cycle for the Heck Reaction.

Experimental Protocol

This protocol details the reaction of this compound with styrene to yield (E)-4-bromo-3-styrylisopropylbenzene.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichSynthesizable from 4-bromo-2-isopropylaniline[11]
Styrene>99%, inhibitor-freeSigma-AldrichPass through basic alumina to remove inhibitor
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
Triphenylphosphine (PPh₃)>99%Acros Organics
Triethylamine (Et₃N)>99.5%, anhydrousSigma-AldrichDistill from CaH₂ before use
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsStore over molecular sieves
Diethyl etherAnhydrousFisher Scientific
Saturated aq. NH₄Cl solutionReagent grade-
Brine (Saturated aq. NaCl solution)Reagent grade-
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Silica Gel230-400 meshSorbent Tech.For column chromatography

3.2. Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

3.3. Reaction Setup and Procedure

Experimental_Workflow start Start: Assemble Oven-Dried Glassware setup 1. Add Reagents - this compound - Pd(OAc)₂ - PPh₃ - Stir bar start->setup inert 2. Purge with Inert Gas (3x Vacuum/Backfill cycles) setup->inert solvents 3. Add Anhydrous Solvents - DMF - Styrene - Et₃N (via syringe) inert->solvents heat 4. Heat to 100 °C (Monitor by TLC) solvents->heat cool 5. Cool to Room Temp. heat->cool quench 6. Quench & Dilute - Add Diethyl Ether - Wash with aq. NH₄Cl cool->quench extract 7. Aqueous Work-up - Separate layers - Wash organic with brine - Dry with MgSO₄ quench->extract purify 8. Purify - Filter and concentrate - Silica gel chromatography extract->purify characterize 9. Characterize Product (NMR, MS, IR) purify->characterize end_node End: Obtain Pure Product characterize->end_node

Caption: Figure 2. Step-by-step experimental workflow.

Step-by-Step Procedure:

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.08 mmol, 1.0 equiv.), Palladium(II) acetate (34.5 mg, 0.154 mmol, 0.05 equiv.), and triphenylphosphine (80.7 mg, 0.308 mmol, 0.10 equiv.).

  • Seal the flask with a rubber septum, and purge the system with nitrogen or argon for 15 minutes. This is best achieved by three cycles of evacuating the flask under vacuum and backfilling with inert gas.

  • Under a positive pressure of inert gas, add anhydrous DMF (15 mL) via syringe. Stir the mixture until all solids have dissolved.

  • Add styrene (0.42 mL, 3.69 mmol, 1.2 equiv.) and anhydrous triethylamine (1.29 mL, 9.24 mmol, 3.0 equiv.) via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 95:5 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-18 hours.

  • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes to 98:2 hexanes:ethyl acetate to afford the pure product.

Key Parameters and Optimization

The success of the regioselective Heck reaction depends on the careful control of several parameters.

ParameterRecommendedRationale & Justification
Pd Catalyst Pd(OAc)₂ (2-5 mol%)A common, reliable, and air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[7] Higher loadings may be needed for less reactive alkenes.
Ligand PPh₃ (2 equiv. relative to Pd)Triphenylphosphine is a standard ligand that stabilizes the Pd(0) species. While some Heck reactions on aryl iodides can proceed without ligands ("ligandless"), PPh₃ often improves catalyst lifetime and prevents palladium black precipitation.[12][13]
Base Triethylamine (Et₃N) (2-3 equiv.)An organic base is required to neutralize the H-X acid generated in the catalytic cycle, thereby regenerating the Pd(0) catalyst for the next turnover.[1] Inorganic bases like K₂CO₃ can also be used, often in polar solvents like DMF or NMP.[14]
Solvent DMF, NMP, or Acetonitrile (Anhydrous)Polar aprotic solvents are generally effective as they can dissolve the catalyst components and the inorganic base (if used) and allow for higher reaction temperatures.[15]
Temperature 80-120 °CThe reaction requires thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The optimal temperature may vary depending on the specific alkene used.[14]
Alkene Styrene, acrylates (1.1-1.5 equiv.)Electron-deficient alkenes like acrylates and styrenes are classic substrates for the Heck reaction.[1] A slight excess of the alkene is used to ensure complete consumption of the more valuable aryl halide.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd source).2. Insufficiently anhydrous conditions.3. Base is old or wet.1. Use a fresh bottle of Pd(OAc)₂.2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.3. Use freshly distilled triethylamine.
Formation of Palladium Black Catalyst decomposition and aggregation.Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 PPh₃:Pd). Ensure the reaction is well-stirred and free of oxygen.
Side Product: Homocoupling (Ar-Ar) Oxygen contamination leading to side reactions.Improve the inert atmosphere technique. Ensure the system is thoroughly purged with N₂ or Ar before heating.
Side Product: Reaction at C-Br Reaction temperature is too high or reaction time is too long, overcoming the kinetic barrier for C-Br activation.Reduce the reaction temperature (e.g., from 100 °C to 80 °C) and monitor carefully by TLC to stop the reaction as soon as the starting material is consumed. Consider a catalyst system known for lower reactivity if selectivity remains an issue.[10]

Conclusion

This application note provides a reliable and scientifically grounded protocol for the regioselective Heck vinylation of this compound. By exploiting the differential reactivity of C-I and C-Br bonds, this method offers a predictable and high-yielding route to 4-bromo-3-styrylisopropylbenzene. This product serves as a versatile intermediate, poised for further synthetic elaboration at the C-Br position via other cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid construction of complex, multi-substituted aromatic scaffolds.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel heterocyclic compounds, utilizing 3-Bromo-4-iodoisopropylbenzene as a versatile starting material. Heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery. The strategic advantage of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective, sequential functionalization. This guide details experimentally validated protocols for palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, followed by intramolecular cyclization to yield high-value benzofuran and indole derivatives. We emphasize the rationale behind procedural steps, offer practical insights for reaction optimization, and provide methods for product characterization, targeting researchers, and professionals in chemical synthesis and drug development.

Strategic Overview: Leveraging Differential Halogen Reactivity

The cornerstone of the synthetic strategy presented here is the significant difference in bond dissociation energy between the C–I and C–Br bonds. In palladium-catalyzed cross-coupling reactions, the C–I bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the C–Br bond.[1][2] This reactivity trend (Ar-I > Ar-Br >> Ar-Cl) allows for chemoselective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.[1][3]

Our general approach involves a two-stage process:

  • Selective C–I Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki) is performed at the C-4 position (the site of the iodine atom) under conditions mild enough to preserve the C-3 bromine.

  • Intramolecular Cyclization: The newly introduced functional group is then utilized to form a heterocyclic ring via an intramolecular reaction involving the adjacent bromine atom.

This sequential, one-pot or multi-step approach provides a modular and efficient pathway to complex heterocyclic structures from a single, readily available starting material.[4]

G cluster_0 Strategic Workflow A Starting Material This compound B Step 1: Selective Pd-Catalyzed Cross-Coupling at C-I Bond A->B e.g., Sonogashira or Suzuki Coupling C Key Intermediate (Bromine Intact) B->C D Step 2: Intramolecular Cyclization Reaction C->D e.g., Annulation, Buchwald-Hartwig E Final Product Novel Heterocycle (e.g., Benzofuran, Indole) D->E

Caption: General workflow for heterocyclic synthesis.

Application Protocol 1: Synthesis of a 2-Substituted Benzofuran Derivative

This protocol details the synthesis of a benzofuran scaffold, a common motif in bioactive molecules. The strategy involves a Sonogashira coupling of this compound with a terminal alkyne, followed by a palladium/copper-catalyzed intramolecular cyclization. This type of tandem Sonogashira coupling/cyclization is a well-established and efficient method for constructing benzofurans from o-iodophenols and alkynes.[5][6][7]

Reaction Scheme:

G cluster_1 Protocol 1: Benzofuran Synthesis start 3-Bromo-4-hydroxy- isopropylbenzene (from starting material) step1 Sonogashira Coupling & Intramolecular Cyclization start->step1 alkyne Terminal Alkyne (R-C≡CH) alkyne->step1 product 2-R-Substituted 6-Bromo-5-isopropylbenzofuran step1->product PdCl₂(PPh₃)₂, CuI, Et₃N

Caption: Synthesis of 2-substituted benzofurans.

Experimental Protocol:
  • Note on Starting Material: This protocol assumes the starting material is 3-Bromo-4-hydroxyisopropylbenzene. If starting from this compound, a preliminary hydrolysis or demethylation (if using a methoxy precursor) step would be required. The direct use of o-iodophenols is a standard entry point for this synthesis.[8]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-4-hydroxyisopropylbenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and Copper(I) iodide (CuI, 0.05 equiv).

    • Scientist's Insight: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst, and the phosphine ligands. Both the palladium and copper catalysts are essential for the Sonogashira coupling and subsequent cyclization.[9]

  • Reagent Addition: Add anhydrous triethylamine (Et₃N, 3.0 equiv) as the solvent and base. Stir the mixture for 10 minutes at room temperature to ensure dissolution and complex formation.

    • Scientist's Insight: Triethylamine serves as both a solvent and a base to neutralize the HI generated during the catalytic cycle, which is crucial for catalyst turnover.

  • Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 2-substituted-6-bromo-5-isopropylbenzofuran.

Application Protocol 2: Synthesis of a 2-Substituted Indole Derivative

This protocol outlines a pathway to synthesize substituted indoles, another privileged scaffold in drug discovery. The strategy employs a Sonogashira coupling followed by an intramolecular aminopalladation/cyclization. This is a powerful one-pot method for generating substituted indoles from o-haloanilines.[10][11]

Reaction Scheme:

G cluster_2 Protocol 2: Indole Synthesis start 3-Bromo-4-amino- isopropylbenzene (from starting material) step1 Sonogashira Coupling & Intramolecular Amination start->step1 alkyne Terminal Alkyne (R-C≡CH) alkyne->step1 product 2-R-Substituted 6-Bromo-5-isopropylindole step1->product Pd(OAc)₂, XPhos, K₂CO₃

References

Application Notes: 3-Bromo-4-iodoisopropylbenzene as a Strategic Intermediate for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Di-halogenated Intermediates in API Synthesis

In the landscape of modern pharmaceutical development, the efficient and controlled synthesis of complex molecular architectures is paramount. Active Pharmaceutical Ingredients (APIs) often feature highly substituted aromatic cores, the construction of which demands precision and versatility.[1] 3-Bromo-4-iodoisopropylbenzene (CAS No: 1000578-18-6) emerges as a valuable and strategic building block in this context. Its utility is anchored in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a feature that allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions.[2]

The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond.[2] This predictable chemoselectivity enables researchers to perform a coupling reaction at the iodo-position under milder conditions while leaving the bromo-position intact for a subsequent, different transformation. This stepwise approach is invaluable for creating unsymmetrical biaryl, aryl-alkyne, or aryl-amine structures, which are common pharmacophores in drug candidates. This application note provides a detailed guide to the properties of this compound and presents robust, field-proven protocols for its use in key synthetic transformations relevant to API synthesis.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the safety profile of a synthetic intermediate, is critical for its effective and safe implementation in any laboratory workflow.

PropertyValueSource
CAS Number 1000578-18-6[3]
Molecular Formula C₉H₁₀BrI[3]
Molecular Weight 324.98 g/mol [3]
Appearance Liquid[4]
IUPAC Name 2-bromo-1-iodo-4-propan-2-ylbenzene[3]

Safety Information:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthetic Strategy: A Platform for API Core Synthesis

The strategic value of this compound lies in its capacity for sequential, regioselective cross-coupling reactions. This allows for the controlled and divergent synthesis of complex molecules from a single, readily available starting material. The general workflow involves an initial, milder reaction at the more reactive C-I bond, followed by a second coupling at the more robust C-Br bond.

G A This compound B Step 1: Selective Coupling at C-I Bond (e.g., Sonogashira or Suzuki Reaction) Milder Conditions A->B C Mono-functionalized Intermediate B->C D Step 2: Coupling at C-Br Bond (e.g., Suzuki or Buchwald-Hartwig Reaction) More Forcing Conditions C->D E Di-functionalized API Core Structure D->E

Caption: Sequential cross-coupling workflow.

Experimental Protocols

The following protocols are designed as robust starting points for the selective functionalization of this compound. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, introducing an alkyne moiety that can be a key component of an API or a handle for further derivatization.[5][6] The reaction is performed selectively at the iodo-position due to its higher reactivity.[7]

Reaction Principle: This reaction couples a terminal alkyne with the aryl iodide functionality of this compound, catalyzed by palladium and a copper(I) co-catalyst.[6]

G cluster_0 Reaction Scheme A This compound plus1 + C 3-Bromo-4-(alkynyl)isopropylbenzene A->C B Terminal Alkyne (R-C≡CH) arrow Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.), Et₃N THF, rt

Caption: Selective Sonogashira coupling scheme.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Through the septum, add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq.).

  • Substrate Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-4-(alkynyl)isopropylbenzene intermediate.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is one of the most versatile methods for creating C-C bonds, particularly for synthesizing biaryl structures prevalent in many pharmaceuticals.[4][8]

Reaction Principle: This protocol describes the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with the aryl iodide, leaving the aryl bromide moiety available for subsequent reactions.[8]

G cluster_0 Reaction Scheme A This compound plus1 + C 3-Bromo-4-aryl-isopropylbenzene A->C B Arylboronic Acid (Ar-B(OH)₂) arrow Pd(PPh₃)₄ (cat.) K₂CO₃ (aq) Dioxane, 80°C

Caption: Selective Suzuki-Miyaura coupling scheme.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Base Addition: Add 1,4-dioxane (6 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃, 2.0 mL, 4.0 mmol). The mixture should be thoroughly degassed by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration and Purification: Filter and concentrate the organic phase in vacuo. Purify the residue by flash column chromatography to obtain the mono-arylated product.

Protocol 3: Buchwald-Hartwig Amination at the C-Br Position

Following the initial functionalization at the iodo-position, the remaining bromo-substituent can be converted to an amine linkage using the Buchwald-Hartwig amination.[9][10] This reaction is fundamental for synthesizing aryl amines, a critical class of compounds in medicinal chemistry.[11]

Reaction Principle: This palladium-catalyzed C-N bond-forming reaction couples a primary or secondary amine with the aryl bromide intermediate obtained from Protocol 1 or 2. More forcing conditions or specialized catalyst systems are often required for the less reactive C-Br bond.[9]

G cluster_0 Reaction Scheme A Mono-functionalized Intermediate (e.g., 3-Bromo-4-aryl-isopropylbenzene) plus1 + C Di-functionalized API Core A->C B Primary/Secondary Amine (R¹R²NH) arrow Pd₂(dba)₃ (cat.), XPhos (ligand) NaOᵗBu (base) Toluene, 100°C

Caption: Buchwald-Hartwig amination scheme.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the 3-bromo-4-substituted-isopropylbenzene intermediate (from Protocol 1 or 2; 1.0 mmol, 1.0 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.036 mmol, 3.6 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOᵗBu, 1.4 mmol, 1.4 eq.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL), followed by the amine (1.2 mmol, 1.2 eq.).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the final di-functionalized product.

Conclusion

This compound is a highly effective and versatile intermediate for the construction of complex molecular scaffolds essential for active pharmaceutical ingredients. The differential reactivity of its two halogen atoms provides a reliable handle for selective, sequential cross-coupling reactions. The protocols detailed herein for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions serve as a robust foundation for researchers and drug development professionals to build diverse libraries of compounds, accelerating the discovery and optimization of novel therapeutic agents.

References

Application Notes and Protocols: Metal-Catalyzed Reactions Involving the Isopropylbenzene Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isopropylbenzene, commonly known as cumene, is a readily available aromatic hydrocarbon that serves as a crucial building block in the chemical industry.[1] While its primary application lies in the global production of phenol and acetone, the isopropylbenzene moiety's unique electronic and steric properties make it a versatile substrate for a range of metal-catalyzed transformations.[1][2] The benzylic tertiary carbon-hydrogen bond in cumene is particularly susceptible to chemical modification, offering a strategic point for functionalization.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key metal-catalyzed reactions involving the isopropylbenzene moiety. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into experimental design and optimization. The focus will be on three pivotal areas: the industrially paramount aerobic oxidation, catalytic dehydrogenation, and the cutting-edge field of direct C-H functionalization.

Aerobic Oxidation of Isopropylbenzene: The Hock Process and Catalytic Enhancements

The oxidation of cumene is the cornerstone of the modern chemical industry, accounting for the vast majority of global phenol and acetone production.[2][3] This multi-step process, known as the Hock process, traditionally involves the uncatalyzed autoxidation of cumene to cumene hydroperoxide (CHP), followed by acid-catalyzed rearrangement.[2][3][4] However, the introduction of metal catalysts into the oxidation step can significantly enhance reaction rates, selectivity, and overall efficiency.

Mechanistic Insights: A Tale of Radicals and Catalysts

The classical Hock process proceeds via a free-radical chain mechanism.[2][5] The reaction is initiated by the abstraction of the tertiary benzylic hydrogen from cumene, forming a cumene radical. This radical then reacts with molecular oxygen to generate a cumene peroxide radical, which subsequently abstracts a hydrogen from another cumene molecule to form cumene hydroperoxide (CHP) and propagate the chain.[2]

While this process is autocatalyzed by CHP, the initial stages can be slow.[5] Metal catalysts, particularly those based on transition metals, can facilitate the initiation and propagation steps.[6] For instance, certain metal complexes can promote the decomposition of trace hydroperoxides to generate radicals, thereby accelerating the reaction.[7] Recent research has also explored the use of supported gold and silver nanoparticles, which have been shown to influence the reaction pathway, with silver nanoparticles promoting the formation of CHP and gold nanoparticles catalyzing its subsequent decomposition.[8]

The subsequent step is the acid-catalyzed cleavage of CHP to yield phenol and acetone, a reaction known as the Hock rearrangement.[2][9] This part of the process is typically catalyzed by strong acids like sulfuric acid.[3][4]

Visualizing the Hock Process

Hock_Process cluster_oxidation Step 1: Catalytic Oxidation cluster_cleavage Step 2: Acid-Catalyzed Cleavage Cumene Isopropylbenzene (Cumene) O2 O₂ (from Air) CHP Cumene Hydroperoxide (CHP) Cumene->CHP Oxidation Radical_Initiator Metal Catalyst / Initiator O2->CHP Radical_Initiator->Cumene Initiates radical chain Acid H₂SO₄ (Acid Catalyst) Phenol Phenol CHP->Phenol Hock Rearrangement Acetone Acetone CHP->Acetone Hock Rearrangement Acid->CHP Catalyzes rearrangement

Caption: A simplified workflow of the two-stage Hock process.

Application Protocol 1: Metal-Catalyzed Aerobic Oxidation of Cumene

This protocol describes a lab-scale procedure for the oxidation of cumene to cumene hydroperoxide using a heterogeneous copper-based catalyst.

Materials:

  • Cumene (isopropylbenzene), freshly distilled

  • CuO-ZnO-TiO₂ composite catalyst[7]

  • Oxygen gas (high purity)

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, gas inlet, and sampling port

  • Heating mantle with temperature controller

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Catalyst Preparation: Synthesize the CuO-ZnO-TiO₂ catalyst via ultrasound-assisted coprecipitation as described in the literature.[7]

  • Reaction Setup: To a 100 mL round-bottom flask, add the CuO-ZnO-TiO₂ catalyst (e.g., 75 mg).

  • Substrate Addition: Add 10 mL of freshly distilled cumene to the flask.

  • Reaction Initiation: Begin stirring and heat the mixture to 85°C.

  • Oxygen Sparging: Once the temperature has stabilized, start bubbling oxygen gas through the reaction mixture at a controlled flow rate (e.g., 15 mL/min).[7]

  • Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., every hour) and analyze by GC to determine the conversion of cumene and the selectivity for cumene hydroperoxide.

  • Reaction Completion: Continue the reaction for the desired time (e.g., 7 hours) or until the desired conversion is reached.[7]

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the heterogeneous catalyst. The resulting solution contains cumene hydroperoxide and unreacted cumene.

Safety Precautions:

  • Cumene hydroperoxide is thermally unstable and can decompose violently.[9] Maintain strict temperature control.

  • Organic peroxides are strong oxidizing agents. Avoid contact with incompatible materials.

  • Perform the reaction in a well-ventilated fume hood.

Data Summary: Catalyst Performance in Cumene Oxidation
CatalystTemperature (°C)Cumene Conversion (%)CHP Selectivity (%)Reference
None (Autoxidation)75Low-[7]
3CuO-ZnO-TiO₂8537.294.5[7]
T(4-COOH)PPCu8028.198.3[10]
Carbon Nanotubes8024.188.4[10]

Catalytic Dehydrogenation of Isopropylbenzene to α-Methylstyrene

α-Methylstyrene is a valuable monomer used in the production of various polymers and resins.[11] One of the primary routes for its synthesis is the catalytic dehydrogenation of cumene. This endothermic reaction is typically performed at high temperatures over a heterogeneous catalyst.

Catalyst Systems and Reaction Principles

The dehydrogenation of cumene to α-methylstyrene is an equilibrium-limited reaction. To achieve high conversions, it is often carried out at elevated temperatures (e.g., >600°C) and low pressures. The choice of catalyst is critical to ensure high selectivity and minimize side reactions such as cracking and coke formation.

Commonly employed catalysts are based on iron oxides promoted with other metals and alkali compounds, such as the Fe₂O₃-Cr₂O₃-K₂CO₃ system.[12] More recently, mixed metal oxides, for instance, those containing iron, bismuth, and molybdenum, have been investigated and shown to be effective.[11] The catalyst's role is to facilitate the cleavage of the C-H bonds in the isopropyl group without breaking the C-C bonds. The acidic and basic properties of the catalyst surface are crucial for its activity and selectivity.[11]

Visualizing the Dehydrogenation Workflow

Dehydrogenation_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs Cumene Isopropylbenzene Reactor High-Temperature Fixed-Bed Reactor Cumene->Reactor Catalyst Heterogeneous Catalyst (e.g., Fe-Bi-Mo Oxide) Catalyst->Reactor AMS α-Methylstyrene Reactor->AMS H2 Hydrogen Gas Reactor->H2 Unreacted Unreacted Cumene Reactor->Unreacted

Caption: A general workflow for the catalytic dehydrogenation of cumene.

Application Protocol 2: Gas-Phase Dehydrogenation of Cumene

This protocol outlines a general procedure for the gas-phase dehydrogenation of cumene over a solid-state catalyst in a laboratory setting.

Materials:

  • Cumene (isopropylbenzene)

  • Fe-Bi-Mo oxide catalyst[11]

  • Inert gas (e.g., Nitrogen or Argon)

  • Fixed-bed reactor (quartz tube)

  • Syringe pump

  • Furnace with temperature controller

  • Condenser and collection flask

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Pack a known amount of the Fe-Bi-Mo oxide catalyst into the quartz reactor tube, securing it with quartz wool plugs.

  • System Purge: Place the reactor in the furnace and heat to the desired reaction temperature (e.g., 450-600°C) under a flow of inert gas to purge the system.

  • Substrate Feed: Once the temperature is stable, use a syringe pump to introduce a continuous flow of cumene into a heated zone where it vaporizes and is carried over the catalyst bed by the inert gas.

  • Reaction: The dehydrogenation reaction occurs as the cumene vapor passes over the hot catalyst.

  • Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the organic components (α-methylstyrene and unreacted cumene), which are collected in a cooled flask.

  • Analysis: Analyze the collected liquid product by GC to determine the conversion of cumene and the selectivity to α-methylstyrene.

Advanced C-H Functionalization of the Isopropylbenzene Moiety

Direct C-H functionalization has emerged as a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to creating complex molecules.[13][14] The isopropylbenzene moiety, with its aromatic and aliphatic C-H bonds, is an excellent substrate for exploring such transformations. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are at the forefront of this field.[13][15][16]

Mechanistic Principles: Directing Group-Assisted C-H Activation

A common and effective strategy for achieving regioselectivity in C-H functionalization is the use of a directing group.[15][16] A directing group is a functional group on the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage.[17] This process typically involves the formation of a cyclometalated intermediate.[15] Once the C-H bond is activated, the resulting organometallic intermediate can react with a variety of coupling partners to form new C-C, C-N, C-O, or C-B bonds.

For isopropylbenzene derivatives, directing groups on the aromatic ring can guide the functionalization to the ortho C-H bonds. Alternatively, the inherent reactivity of the benzylic C-H bond can be exploited for functionalization at the isopropyl group. Iridium and rhodium catalysts have shown particular promise in the C-H borylation and amination of alkylarenes.[18][19]

Visualizing Directed C-H Functionalization

CH_Activation Substrate Arene with Directing Group (DG) Intermediate Cyclometalated Intermediate Substrate->Intermediate C-H Activation Catalyst [M]-L (Metal Catalyst) Catalyst->Intermediate Product Functionalized Arene Intermediate->Product Reductive Elimination Coupling_Partner Coupling Partner (X-Y) Coupling_Partner->Product Catalyst_Regen [M]-L (Regenerated Catalyst) Product->Catalyst_Regen

Caption: A general mechanism for directing group-assisted C-H functionalization.

Application Protocol 3: Rhodium-Catalyzed C-H Borylation of an Isopropylbenzene Derivative

This protocol provides an example of a directed C-H borylation reaction, a powerful method for introducing a versatile boron functional group.

Materials:

  • A suitable isopropylbenzene derivative with a directing group (e.g., 2-isopropylphenylpyridine)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Rh(cod)Cl]₂ (rhodium catalyst precursor)

  • A suitable ligand (e.g., dtbpy: 4,4'-di-tert-butyl-2,2'-bipyridine)

  • Anhydrous solvent (e.g., THF or dioxane)

  • Schlenk flask and standard inert atmosphere techniques (glovebox or Schlenk line)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the isopropylbenzene derivative (1.0 mmol), B₂pin₂ (1.2 mmol), [Rh(cod)Cl]₂ (0.025 mmol), and the ligand (0.05 mmol) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous solvent (5 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the borylated product.

Data Summary: Examples of C-H Functionalization on Isopropylbenzene Derivatives
Catalyst SystemReaction TypeFunctionalized PositionCoupling PartnerReference
[Cp*Ir(III)]AminationAromatic C-HAminating Agent[18]
[Rh(Bpin)(PEt₃)₃]BorylationAromatic C-H (ortho to directing group)B₂pin₂[19]
Pd(OAc)₂ / NorborneneArylationAromatic C-H (ortho)Aryl Halide[20]
Iron ComplexCarbene InsertionBenzylic C-HDiazoalkane[13]

Conclusion

The isopropylbenzene moiety is a versatile platform for a diverse array of metal-catalyzed reactions. Beyond its role in the industrial synthesis of phenol and acetone, catalytic transformations such as dehydrogenation and direct C-H functionalization open avenues for the synthesis of valuable monomers, fine chemicals, and complex pharmaceutical intermediates. The protocols and mechanistic insights provided herein serve as a foundation for researchers to explore and innovate in this exciting field of catalysis. As catalyst technology continues to advance, we can anticipate even more efficient and selective methods for harnessing the synthetic potential of isopropylbenzene.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 4-Iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are performing the bromination of 4-iodoisopropylbenzene. Our goal is to provide in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions to improve the yield and purity of your target compound, 2-bromo-1-iodo-4-isopropylbenzene.

Section 1: The Target Reaction - Understanding the Fundamentals

Before troubleshooting side reactions, it is crucial to have a firm grasp of the intended reaction pathway and the factors governing its regioselectivity.

Q1: What is the expected primary mechanism for the bromination of 4-iodoisopropylbenzene's aromatic ring?

The primary mechanism is Electrophilic Aromatic Substitution (EAS) .[1][2][3] Because the aromatic ring of 4-iodoisopropylbenzene is relatively electron-rich but not as reactive as an alkene, a catalyst is required to increase the electrophilicity of the bromine. A Lewis acid, typically iron(III) bromide (FeBr₃), is used for this purpose.

The mechanism proceeds in two main steps:

  • Formation of a potent electrophile: The Lewis acid catalyst reacts with molecular bromine (Br₂) to form a highly polarized complex, which behaves as a source of the bromine cation (Br⁺).[3][4]

  • Electrophilic attack and re-aromatization: The π-electrons of the benzene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[1][4] In a subsequent fast step, a base (like FeBr₄⁻) removes a proton from the carbon bearing the new bromine atom, restoring the ring's aromaticity and yielding the final product.[2]

EAS_Mechanism cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Electrophilic Attack & Re-aromatization Br2 Br-Br Complex Br-Br---FeBr₃ (Polarized Complex) Br2->Complex + FeBr₃ FeBr3 FeBr₃ Arenium Arenium Ion (Resonance Stabilized) Start 4-Iodoisopropylbenzene Start->Arenium + Br⁺ Product 2-Bromo-4-iodoisopropylbenzene Arenium->Product - H⁺ Competing_Pathways cluster_main Desired Pathway cluster_side Side Reactions Start 4-Iodoisopropylbenzene Desired Desired Start->Desired Br₂, FeBr₃ (EAS Conditions) Benzylic Benzylic Bromination Start->Benzylic NBS, hv/Δ (Radical Conditions) Ipso Ipso-Substitution Start->Ipso Harsh Lewis Acid High Temp. Poly Poly Start->Poly Excess Br₂ High Temp. Troubleshooting_Workflow Start Analyze Crude Product Mixture (GC-MS, NMR) Q1 Is the major impurity a benzylic bromide? Start->Q1 Q2 Is there significant polybromination? Q1->Q2 No A1 Cause: Radical Mechanism Solution: - Exclude light (wrap flask) - Use Br₂/FeBr₃, not NBS - Avoid high temperatures Q1->A1 Yes Q3 Are iodo or isopropyl groups missing from byproducts? Q2->Q3 No A2 Cause: Over-reaction Solution: - Use ~1.05 eq Br₂ - Lower temperature (0 °C) - Add Br₂ slowly - Monitor reaction closely Q2->A2 Yes Success Reaction Successful: Optimize Purification Q3->Success No A3 Cause: Ipso-Substitution Solution: - Lower temperature - Reduce catalyst loading - Ensure pure reagents Q3->A3 Yes

References

Technical Support Center: Purification of Crude 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and procedural support for the purification of crude 3-Bromo-4-iodoisopropylbenzene via recrystallization. Designed for researchers and drug development professionals, this document moves beyond basic steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Pre-Experiment Considerations & Compound Profile

Successful purification begins with a thorough understanding of the target compound. This compound is a halogenated aromatic compound for which detailed physical property data is not consistently published. The crude product may present as a low-melting solid or an oil, depending on the purity and nature of the contaminants from its synthesis.

Initial Assessment is Key: Before proceeding, it is critical to perform a preliminary characterization of your crude material. A melting point range determination of the crude solid can provide insight into the level of impurity and help guide solvent selection.

PropertyValueSource
Molecular Formula C₉H₁₀BrI[1][2]
Molecular Weight 324.98 g/mol [3]
CAS Number 1000578-18-6[1][4]
Appearance Varies; may be a liquid, off-white, or yellow-brown solid[1][5]
Melting Point Not consistently reported; must be determined experimentally[4]
Boiling Point Not consistently reported[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries in a rapid, question-and-answer format.

Q1: My crude this compound is an oil. Can I still use recrystallization? A1: Yes, but with an intermediary step. First, try to induce crystallization of the crude oil by cooling it in an ice bath and scratching the inside of the flask with a glass rod. If a solid forms, you can proceed. If not, the oil may need to be purified by another method first, such as column chromatography, to a point where the resulting solid is amenable to recrystallization.

Q2: My compound won't dissolve in the hot solvent, even after adding a large volume. What's wrong? A2: You have likely chosen a solvent in which the compound is insoluble. According to the principles of recrystallization, the compound must be soluble in the hot solvent.[6][7] Stop adding the current solvent, recover your compound by filtration (if it's a solid) or evaporation, and refer to Protocol 4.1: Systematic Solvent Screening to find a more suitable solvent.

Q3: After cooling, no crystals have formed. Is the experiment ruined? A3: Not at all. This is a very common issue, often due to either supersaturation or using too much solvent.[8] First, try to induce crystallization by scratching the inner wall of the flask at the liquid's surface with a glass rod or by adding a "seed crystal" of the pure compound.[9] If that fails, you likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[10][11]

Q4: My final crystals are colored, but I expected a white solid. What happened? A4: The color is likely due to highly soluble, colored impurities that remained in the solution and were adsorbed onto the surface of your crystals. This can often be remedied by re-dissolving the crystals in the minimum amount of hot solvent, adding a small amount of activated charcoal to adsorb the colored impurities, performing a hot filtration to remove the charcoal, and then recrystallizing the solution.

Section 3: In-Depth Troubleshooting Guides

This section provides a structured approach to resolving more complex issues encountered during the recrystallization process.

G cluster_0 Problem Identification cluster_1 Primary Causes & Solutions Start Recrystallization Issue NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Poor Yield (<70%) Start->LowYield TooMuchSolvent Cause: Too much solvent. Solution: Boil off excess solvent. NoCrystals->TooMuchSolvent Is solution clear? Supersat Cause: Supersaturation. Solution: Scratch flask or add seed crystal. NoCrystals->Supersat Is solution concentrated? WrongSolvent Cause: Poor solvent choice. Solution: Re-evaluate with solvent screen. NoCrystals->WrongSolvent Still no crystals? MeltPoint Cause: MP < Solvent BP or high impurity load. Solution: Re-heat, add more solvent, cool slower. OilingOut->MeltPoint LowYield->TooMuchSolvent PrematureCrys Cause: Premature crystallization during hot filtration. Solution: Pre-heat funnel and flask. LowYield->PrematureCrys WashLoss Cause: Product loss during washing. Solution: Use minimal, ice-cold solvent. LowYield->WashLoss TryNewSolvent Solution: Use lower-boiling solvent or mixed-solvent system. MeltPoint->TryNewSolvent G cluster_workflow Recrystallization Workflow A 1. Dissolution Place crude solid in Erlenmeyer flask. Add minimum amount of boiling solvent until just dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution through a pre-warmed funnel. A->B Solution Cloudy? C 3. Slow Cooling Allow the clear filtrate to cool slowly and undisturbed to room temperature to promote large crystal growth. A->C Solution Clear? B->C D 4. Ice Bath Cooling Place the flask in an ice-water bath for ~20 minutes to maximize crystal precipitation. C->D E 5. Vacuum Filtration Collect crystals using a Büchner funnel. Decant mother liquor. D->E F 6. Washing Wash crystals with a small amount of ice-cold recrystallization solvent. E->F G 7. Drying Dry the crystals under vacuum or in a desiccator to remove residual solvent. F->G

References

Technical Support Center: Troubleshooting Homocoupling Byproducts in Reactions of 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-Bromo-4-iodoisopropylbenzene (CAS: 1000578-18-6) in their synthetic workflows.[1][2] The unique bifunctional nature of this reagent, possessing both a bromine and a more reactive iodine substituent, makes it a valuable building block in multi-step syntheses.[3] However, this reactivity profile also presents challenges, most notably the formation of homocoupling byproducts which can complicate purification and reduce the yield of the desired product.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only remove these persistent impurities but also to proactively minimize their formation.

Section 1: Frequently Asked Questions (FAQs) about Homocoupling Byproducts

What are homocoupling byproducts and why do they form in my reaction with this compound?

Homocoupling is an undesired side reaction where two identical molecules of a starting material react with each other to form a symmetrical dimer.[4] In the context of cross-coupling reactions involving this compound, this can occur with either the aryl halide itself or, more commonly, with the organometallic coupling partner (e.g., a boronic acid in a Suzuki-Miyaura reaction).

The primary driver for homocoupling is often the presence of oxygen, which can interfere with the catalytic cycle of palladium-catalyzed reactions.[5][6][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the dimerization of the organometallic reagent.[4][5] Additionally, catalyst decomposition into palladium black can also catalyze homocoupling.

Caption: Formation pathways of desired cross-coupling product vs. undesired homocoupling byproduct.

Which reactions involving this compound are most prone to forming homocoupling byproducts?

Palladium-catalyzed cross-coupling reactions are particularly susceptible to homocoupling. These include:

  • Suzuki-Miyaura Coupling: This is one of the most common reactions where homocoupling of the boronic acid partner is observed, leading to the formation of a symmetrical biaryl byproduct.[8][9]

  • Sonogashira Coupling: In this reaction, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling) to form a 1,3-diyne byproduct.[10]

  • Negishi Coupling: While generally robust, homocoupling of the organozinc reagent can occur.

  • Heck Coupling: Although less frequent, dimerization of the alkene partner can be a side reaction.

The reactivity of the C-I bond is greater than the C-Br bond in this compound, making the iodine the primary site for oxidative addition in these reactions.[3][11]

How can I quickly identify the presence of homocoupling byproducts in my crude reaction mixture?

Several analytical techniques can be used for rapid identification:

  • Thin-Layer Chromatography (TLC): Homocoupling byproducts are often less polar than the desired cross-coupled product. A spot with a higher Rf value on the TLC plate could indicate the presence of the dimer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the molecular weight of the components in your crude mixture. The homocoupling byproduct will have a distinct molecular ion peak corresponding to the dimerized starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can often reveal the presence of symmetrical homocoupled products through characteristic aromatic signals and integration values.

Section 2: Troubleshooting Guide: Strategies for Minimizing and Removing Homocoupling Byproducts

Q1: My Suzuki coupling reaction using this compound is yielding a significant amount of a symmetrical biaryl byproduct. How can I prevent this?

The formation of the boronic acid homocoupling product is a common issue in Suzuki-Miyaura reactions.[8] Here are several strategies to minimize its formation:

A. Rigorous Exclusion of Oxygen: Oxygen is a major contributor to boronic acid homocoupling.[7]

  • Degassing Solvents: Thoroughly degas all solvents before use. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes, or the freeze-pump-thaw technique (at least three cycles).

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for optimal results.

B. Catalyst and Ligand Selection: The choice of catalyst and ligand is critical in promoting the desired cross-coupling over homocoupling.[4]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require in-situ reduction, a step that can sometimes favor homocoupling.

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos or XPhos can accelerate the reductive elimination step, which forms the desired product, thereby outcompeting the homocoupling pathway.[4]

C. Reaction Parameter Optimization:

ParameterRecommendationRationale
Base Use a high-purity, anhydrous base if the reaction conditions require it.Impurities in the base can sometimes interfere with the catalytic cycle.
Temperature Optimize the reaction temperature.Lowering the temperature may favor the desired reaction pathway.
Slow Addition Consider the slow addition of the boronic acid.This maintains a low concentration of the species prone to homocoupling.[4]
Additives Addition of a mild reducing agent like potassium formate.This can help minimize the concentration of free Pd(II) in the reaction mixture.[12][13]

Step-by-Step Protocol for Minimizing Homocoupling in Suzuki Coupling:

  • Solvent Degassing: Sparge the reaction solvent (e.g., 1,4-dioxane/water) with argon for at least 30 minutes.

  • Reaction Setup: To an oven-dried Schlenk flask, add the boronic acid, base (e.g., K₂CO₃), and a stir bar.

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the degassed solvent, this compound, the palladium precatalyst, and the ligand.

  • Reaction: Heat the reaction to the optimized temperature and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, and proceed with a standard aqueous work-up.

Q2: I've already run my reaction and have a mixture of my desired heterocoupled product and the homocoupled byproduct. What are the most effective purification methods?

The choice of purification method will depend on the physical properties of your product and the impurities.

Purification_Decision Start Crude Reaction Mixture Is_Solid Is the desired product a solid? Start->Is_Solid Scavenger Scavenger Resin Start->Scavenger For specific byproducts Chromatography Flash Column Chromatography Is_Solid->Chromatography No Recrystallization Recrystallization Is_Solid->Recrystallization Yes HPLC Preparative HPLC Chromatography->HPLC For very similar compounds Recrystallization->Chromatography If impurities persist

Caption: Decision tree for selecting a purification method.

A. Flash Column Chromatography: This is often the most effective method for separating compounds with different polarities.[14][15] Since homocoupling byproducts are typically less polar, they will elute first from the column.

Step-by-Step Protocol for Flash Column Chromatography:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation between your desired product and the homocoupling byproduct (a ΔRf of >0.2 is ideal). A common starting point for aromatic compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a column with silica gel (230-400 mesh is standard for flash chromatography) using the chosen eluent.[14] The amount of silica should be about 50-100 times the weight of your crude material.[14]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. You can use a gradient elution (gradually increasing the polarity of the solvent) to improve separation.[16]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

B. Recrystallization: If your desired product is a solid, recrystallization can be a highly effective and scalable purification technique.[17][18][19] The principle relies on the difference in solubility of the desired compound and the impurity in a particular solvent at different temperatures.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: Find a solvent (or solvent pair) in which your desired product is soluble at high temperatures but sparingly soluble at room temperature or below.[17] The homocoupling byproduct should ideally be either very soluble or insoluble in this solvent at all temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.[20]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[17] Slow cooling generally leads to larger, purer crystals.[20]

  • Isolation: Collect the crystals by vacuum filtration.[20]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[17][20]

  • Drying: Dry the purified crystals under vacuum.

C. Scavenger Resins: For certain types of byproducts or excess reagents, scavenger resins can be a very efficient method of purification.[21][22] These are solid-supported reagents that selectively react with and bind to specific functional groups, allowing for their removal by simple filtration.[23] For instance, if you have unreacted boronic acid, a boronic acid scavenger resin could be employed.

Step-by-Step Protocol for Using Scavenger Resins:

  • Resin Selection: Choose a scavenger resin that is specific for the byproduct you want to remove.

  • Incubation: Add the scavenger resin to your crude reaction mixture (dissolved in a suitable solvent) and stir for the recommended amount of time (this can range from a few hours to overnight).

  • Filtration: Filter off the resin. The resin will now have the byproduct bound to it.

  • Concentration: The filtrate should now be free of the targeted byproduct. Concentrate the filtrate to obtain your purified product.

Q3: Are there any alternative reagents to this compound that are less prone to homocoupling?

While this compound is a versatile reagent, if homocoupling is a persistent issue, you might consider alternatives depending on your synthetic strategy. For example, using a bromo-triflate or a bromo-mesylate substituted arene can sometimes offer different reactivity profiles that may be less prone to certain side reactions. However, the choice of an alternative will be highly dependent on the specific transformation you are trying to achieve.

Section 3: Advanced Techniques and Considerations

The Role of Ligands in Suppressing Homocoupling:

The ligand on the palladium catalyst plays a crucial role in dictating the relative rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[24] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu labs (e.g., SPhos, XPhos, RuPhos), have been shown to be highly effective in promoting the desired reductive elimination step. This acceleration of the final step of the desired cross-coupling pathway can effectively outcompete the undesired homocoupling side reactions.

Use of Additives to Intercept Homocoupling Precursors:

In some cases, specific additives can be used to suppress homocoupling. For example, in Suzuki couplings, the addition of a mild reducing agent like potassium formate has been shown to minimize the concentration of Pd(II) species that are responsible for the oxidative homocoupling of the boronic acid.[12][13] It is hypothesized that these mild reducing agents can reduce any Pd(II) that forms adventitiously back to the active Pd(0) state without interfering with the main catalytic cycle.

References

Technical Support Center: Navigating the Low Reactivity of the C-Br Bond in 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Bromo-4-iodoisopropylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile building block. Specifically, we will address the common issue of low reactivity at the C-3 bromine position, providing in-depth troubleshooting guides and frequently asked questions to facilitate your synthetic endeavors. Our goal is to equip you with the knowledge to not only overcome these challenges but also to strategically leverage the differential reactivity of the C-I and C-Br bonds for sequential and site-selective cross-coupling reactions.[1][2][3][4]

Understanding the Challenge: Steric and Electronic Effects

The primary hurdle in achieving efficient reactions at the C-Br position of this compound stems from a combination of steric hindrance and electronic effects. The bulky isopropyl group at the C-4 position sterically shields the adjacent C-3 bromine, making it difficult for incoming reagents and catalysts to access the reaction center.[5][6][7] Furthermore, the electron-donating nature of the isopropyl group increases the electron density of the aromatic ring, which can deactivate the C-Br bond towards oxidative addition, a crucial step in many palladium-catalyzed cross-coupling reactions.[8][9]

In contrast, the C-I bond at the C-4 position is generally more reactive due to its lower bond dissociation energy and greater polarizability, making it more susceptible to oxidative addition.[10][11] This inherent difference in reactivity is a key consideration for any synthetic strategy involving this molecule.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: My Suzuki-Miyaura coupling at the C-Br position is failing or giving low yields.

Potential Causes & Solutions:

  • Suboptimal Catalyst System: Standard palladium catalysts may not be effective for this sterically hindered substrate.

    • Solution: Employ catalysts with bulky, electron-rich phosphine ligands. Ligands like S-Phos, X-Phos, or RuPhos have demonstrated success in coupling sterically demanding aryl bromides.[12] These ligands promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition step.[10] Consider using pre-formed palladium catalysts or in-situ catalyst generation with a high-quality palladium source like Pd(dba)₂ or Pd(OAc)₂.

  • Inadequate Base: The choice of base is critical for the transmetalation step and can influence catalyst stability.

    • Solution: Stronger bases are often required to facilitate the transmetalation of the boronic acid. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium carbonate. The use of aqueous base solutions can also be beneficial in some cases.

  • Incorrect Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.

    • Solution: Aprotic polar solvents like dioxane, toluene, or DMF are generally good choices. For particularly challenging couplings, consider using a solvent mixture, such as toluene/water, which can enhance the rate of transmetalation.[13]

  • Reaction Temperature and Time: Insufficient thermal energy can lead to slow or incomplete reactions.

    • Solution: Given the low reactivity, higher reaction temperatures (e.g., 80-110 °C) are often necessary.[5] Monitor the reaction over an extended period (12-24 hours) to ensure completion.

Issue 2: I'm observing significant amounts of dehalogenated byproducts.

Potential Causes & Solutions:

  • β-Hydride Elimination: This is a common side reaction, especially with sterically hindered substrates.[5]

    • Solution: The choice of ligand is crucial in suppressing β-hydride elimination. Bulky ligands can sterically disfavor the formation of the transition state required for this side reaction. Additionally, ensuring anhydrous reaction conditions can minimize sources of protons that contribute to dehalogenation.

  • Proto-deboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions.

    • Solution: Use freshly purchased or recrystallized boronic acids. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents will minimize degradation. Adding a slight excess of the boronic acid (1.1-1.2 equivalents) can also help compensate for any decomposition.

Issue 3: How can I achieve selective coupling at the C-Br position without reacting at the C-I position?

This is a less common but important scenario if the synthetic strategy requires it.

Potential Causes & Solutions:

  • Higher Reactivity of C-I Bond: As mentioned, the C-I bond is inherently more reactive.

    • Solution: This requires a two-step approach. First, protect the iodine position. A common strategy is to perform a lithium-halogen exchange at the more reactive C-I position at low temperatures, followed by quenching with a suitable electrophile to introduce a temporary blocking group. The subsequent cross-coupling can then be performed at the C-Br position. Following this, the blocking group can be removed to regenerate the iodo-functionality if needed. The rate of lithium-halogen exchange follows the trend I > Br > Cl.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the lower reactivity of the C-Br bond compared to the C-I bond in this molecule?

A1: The difference in reactivity is primarily due to the bond dissociation energies and polarizability of the carbon-halogen bonds. The C-I bond is weaker and more easily cleaved during the oxidative addition step of a palladium-catalyzed cross-coupling reaction.[10][11] This is the rate-determining step in many of these catalytic cycles.[11] The larger size and greater polarizability of the iodine atom also facilitate its interaction with the palladium catalyst.

Q2: Can you recommend a general starting protocol for a Suzuki-Miyaura coupling at the C-Br position of this compound?

A2: A reliable starting point would be to use a palladium precatalyst like Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos or XPhos. A strong base like K₃PO₄ and a solvent such as dioxane or toluene would be appropriate. The reaction should be conducted under an inert atmosphere at an elevated temperature, typically around 100 °C.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precatalysts.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition and prevent catalyst decomposition.[12]
Base K₃PO₄ or Cs₂CO₃Strong bases that facilitate transmetalation.
Solvent Dioxane or TolueneAprotic solvents that are generally effective for Suzuki couplings.
Temperature 80 - 110 °CProvides sufficient energy to overcome the activation barrier.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents.

Q3: Are there alternative cross-coupling reactions I can perform at the C-Br position?

A3: Yes, several other palladium-catalyzed cross-coupling reactions can be employed, though they may require similar optimization strategies to overcome the low reactivity. These include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds. This reaction also benefits from the use of bulky, electron-rich phosphine ligands.[16][17]

  • Sonogashira Coupling: For the formation of C-C triple bonds. This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[18][19] Copper-free conditions have also been developed.[20]

  • Heck Coupling: For the formation of C-C double bonds. This reaction can be challenging with unactivated aryl bromides and may require higher temperatures and specific catalyst systems.

Q4: Can I form a Grignard or organolithium reagent at the C-Br position?

A4: Forming a Grignard or organolithium reagent selectively at the C-Br position is challenging due to the higher reactivity of the C-I bond.

  • Grignard Reagent Formation: Direct reaction with magnesium metal will likely lead to a mixture of Grignard reagents at both the C-I and C-Br positions, with the C-I position reacting preferentially. Careful control of stoichiometry and reaction conditions might allow for some selectivity, but it is generally difficult to achieve clean mono-functionalization at the C-Br position.[21][22]

  • Lithium-Halogen Exchange: As mentioned earlier, lithium-halogen exchange with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) will occur much faster at the C-I position.[14][15] To form the organolithium species at the C-Br position, the C-I position would first need to be blocked.

Experimental Workflows & Diagrams

Workflow for Selective Suzuki-Miyaura Coupling

G cluster_step1 Step 1: Coupling at C-I Position (Milder Conditions) cluster_step2 Step 2: Coupling at C-Br Position (Forcing Conditions) start1 This compound + Arylboronic Acid (1.1 eq) cond1 Pd(PPh3)4 (2 mol%) Na2CO3 (2 eq) Toluene/H2O 80 °C, 6h start1->cond1 prod1 3-Bromo-4-aryl-isopropylbenzene cond1->prod1 start2 3-Bromo-4-aryl-isopropylbenzene + Arylboronic Acid (1.2 eq) prod1->start2 Purify and proceed cond2 Pd2(dba)3 (2 mol%) + SPhos (4 mol%) K3PO4 (3 eq) Dioxane 100 °C, 18h start2->cond2 prod2 3,4-Diaryl-isopropylbenzene cond2->prod2

Caption: Sequential Suzuki-Miyaura coupling workflow.

Troubleshooting Logic for Failed C-Br Coupling

G start Low or No Conversion at C-Br Position q1 Is your catalyst system appropriate for sterically hindered substrates? start->q1 sol1 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). q1->sol1 No q2 Is your base strong enough? q1->q2 Yes end Re-run experiment and monitor progress. sol1->end sol2 Use a stronger base like K3PO4 or Cs2CO3. q2->sol2 No q3 Are your reaction temperature and time sufficient? q2->q3 Yes sol2->end sol3 Increase temperature (e.g., to 100-110 °C) and extend reaction time. q3->sol3 No q3->end Yes sol3->end

Caption: Decision tree for troubleshooting failed C-Br couplings.

References

Column chromatography techniques for purifying 3-Bromo-4-iodoisopropylbenzene products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Bromo-4-iodoisopropylbenzene. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the column chromatography process for this specific molecule. This resource addresses common challenges through a practical, question-and-answer format, ensuring scientific integrity and procedural clarity.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during the purification of this compound.

Problem 1: Poor or No Separation of the Product from Impurities

Q: My TLC plate shows a clear separation, but on the column, all the spots are eluting together. What's going wrong?

A: This is a common and frustrating issue that can arise from several factors. The transition from analytical thin-layer chromatography (TLC) to preparative column chromatography is not always linear.

Possible Cause(s) & Solutions:

  • Column Overloading: You may have loaded too much crude product onto the column. Overloading saturates the stationary phase, preventing proper equilibration and leading to broad bands that merge.[1][2]

    • Solution: A general rule of thumb for a moderately difficult separation is to use a silica gel-to-crude product weight ratio of at least 50:1. For very similar impurities, this ratio may need to be increased to 100:1 or more.[2][3]

  • Incorrect Rf Value: The ideal Retention Factor (Rf) for the target compound on a TLC plate for preparative column chromatography is between 0.2 and 0.4.[4][5] An Rf value that is too high (>0.5) means the compound spends too little time interacting with the stationary phase, resulting in rapid elution and poor separation from other non-polar impurities.

    • Solution: Adjust your mobile phase to be less polar. For this compound, which is quite non-polar, this typically means increasing the proportion of hexane or cyclohexane relative to a slightly more polar solvent like ethyl acetate or dichloromethane.[6]

  • Sample Loading Technique: Loading the sample in a large volume of a strong (polar) solvent can disrupt the top of the column bed and carry the entire mixture down the column before separation can begin.

    • Solution: Dissolve your crude product in the minimum possible volume of the eluent or a less polar solvent like dichloromethane.[5][7] For best results, consider "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.[1][7]

  • Flow Rate Issues: A flow rate that is too fast does not allow for proper equilibrium between the mobile and stationary phases, diminishing separation efficiency.[8]

    • Solution: For traditional flash chromatography, aim for a solvent drop rate of about 5 cm per minute down the column.[3] Avoid applying excessive air pressure.

Problem 2: The Product is Tailing or Streaking on the Column

Q: My product spot is elongated on the TLC, and the fractions from the column are broad and impure. How can I fix this?

A: Tailing is often a sign of undesirable interactions between your compound and the stationary phase or issues with solubility.

Possible Cause(s) & Solutions:

  • Compound Instability on Silica: Although aryl halides are generally stable, highly functionalized molecules can sometimes interact with the acidic surface of standard silica gel, leading to decomposition or strong, non-ideal adsorption.[7]

    • Solution: Perform a stability test. Spot your compound on a TLC plate, wait 30-60 minutes, and then develop the plate. If a streak or new spots appear, your compound may be unstable on silica.[6][7] In this case, you can either use a different stationary phase (e.g., neutral alumina) or deactivate the silica by pre-treating the column with a solvent mixture containing a small amount (0.1-1%) of a base like triethylamine.[5][7]

  • Poor Solubility: If the compound is not fully soluble in the mobile phase as it travels down the column, it can cause tailing.

    • Solution: Ensure the chosen eluent system is a good solvent for your compound.[6][7] While this seems counterintuitive to achieving a low Rf, the solvent must be strong enough to keep the compound in the mobile phase for effective partitioning.

  • Acidic Impurities: If your crude product contains acidic impurities from the synthesis, they can interact strongly with the silica and cause tailing of your desired compound.

    • Solution: Perform an aqueous wash (e.g., with a dilute sodium bicarbonate solution) on your crude product before concentrating and attempting chromatography.

Problem 3: The Product is Not Eluting from the Column

Q: I've run many column volumes of my eluent, but my product is stuck at the top of the column. What should I do?

A: This indicates that your mobile phase is not polar enough to move your compound.

Possible Cause(s) & Solutions:

  • Mobile Phase is Too Non-Polar: The initial TLC analysis may have been misleading, or an error was made in preparing the eluent.

    • Solution: Gradually increase the polarity of your mobile phase (this is known as a gradient elution). For example, if you started with 1% ethyl acetate in hexane, you can slowly increase the concentration to 2%, 5%, 10%, and so on.[7] This will increase the eluting power of the mobile phase and move your compound down the column.

  • Irreversible Adsorption/Decomposition: In rare cases, the compound may have irreversibly adsorbed to or decomposed on the silica gel.

    • Solution: Before running a large-scale column, always perform a stability test on a TLC plate as described in Problem 2.[7] If decomposition is the issue, a different stationary phase is required.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For a relatively non-polar molecule like this compound, standard flash-grade silica gel (Silica 60, 40-63 µm particle size) is the most common and effective stationary phase.[5][9] Its slightly acidic nature is generally not problematic for aryl halides. If you encounter stability issues, neutral alumina can be an alternative.[7]

Q2: How do I select the right mobile phase (eluent)?

A2: The selection process is empirical and should always start with TLC analysis.[4]

  • Start Non-Polar: Given the structure, begin with 100% hexane or cyclohexane.

  • Increase Polarity: Gradually add a more polar solvent, such as ethyl acetate or dichloromethane, in small increments (e.g., 1%, 2%, 5%, 10%).

  • Aim for the Target Rf: The goal is to find a solvent mixture that gives your desired product an Rf value between 0.2 and 0.4, with good separation from its closest impurities.[5][10]

Q3: What does the Rf value represent, and why is it important?

A3: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.[11][12] It is a measure of a compound's affinity for the stationary phase versus the mobile phase in a specific solvent system.[12] A low Rf (e.g., 0.25) is desirable because it correlates to a higher number of column volumes (CV) needed for elution (CV ≈ 1/Rf).[4][13] More column volumes mean a longer path through the stationary phase, which provides more opportunities for separation to occur, resulting in higher purity.

Q4: Should I use isocratic or gradient elution?

A4:

  • Isocratic Elution (using a constant solvent composition) is preferred if your TLC shows that all impurities are well-separated from your product in a single solvent system. It is simpler to perform.[3]

  • Gradient Elution (gradually increasing the mobile phase polarity) is useful when you have a complex mixture with compounds of widely differing polarities. It allows you to first elute the non-polar impurities, then increase the polarity to elute your product, and finally wash off any highly polar compounds, speeding up the overall process.[14]

Q5: How can I visualize the fractions after collection?

A5: Since this compound contains an aromatic ring, it is UV-active. You can spot each collected fraction onto a TLC plate and visualize the spots under a UV lamp (typically at 254 nm).[2] Fractions containing the pure compound can then be combined.

Data & Protocols

Table 1: Common Solvent Systems for Normal-Phase Chromatography

This table provides a starting point for developing your separation method. Solvents are listed in order of increasing polarity.

Non-Polar ComponentPolar ComponentPolarityTypical Use Case
Hexane/CyclohexaneNoneVery LowEluting extremely non-polar impurities (e.g., grease, hydrocarbons).
HexaneTolueneLowSeparating aromatic compounds where π-π interactions can aid separation.[2]
HexaneDichloromethane (DCM)Low-MedGood general-purpose system with different selectivity than ethyl acetate.
HexaneEthyl Acetate (EtOAc)Low-MedThe most common and versatile system for a wide range of compounds.[5]
DichloromethaneMethanol (MeOH)HighUsed for eluting more polar compounds; less common for aryl halides.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Find solvent system, Rf ≈ 0.2-0.4) Pack 2. Pack Column (Slurry pack with initial eluent) TLC->Pack Load 3. Load Sample (Dry or minimal volume wet load) Pack->Load Elute 4. Elute Column (Apply pressure, collect fractions) Load->Elute Analyze 5. Analyze Fractions (Spot fractions on TLC, view under UV) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent (Rotary Evaporation) Combine->Evap Final 8. Pure Product Evap->Final

Caption: Standard workflow for column chromatography purification.

Troubleshooting Logic Diagram

G Start Poor Separation Observed Cause1 Rf too high? (> 0.4) Start->Cause1 Cause2 Column Overloaded? Start->Cause2 Cause3 Sample loaded in too much solvent? Start->Cause3 Cause4 Flow rate too fast? Start->Cause4 Sol1 Decrease eluent polarity (More hexane) Cause1->Sol1 Sol2 Reduce sample amount (Increase silica:sample ratio) Cause2->Sol2 Sol3 Use 'dry loading' method or minimal solvent Cause3->Sol3 Sol4 Reduce air pressure (Slower drop rate) Cause4->Sol4

Caption: Decision tree for troubleshooting poor separation.

Detailed Protocol: Flash Column Chromatography

This protocol is a standard procedure for purifying ~1 gram of crude this compound.

1. Determine the Eluent System via TLC: a. Dissolve a tiny amount of your crude product in dichloromethane. b. Using a capillary spotter, make spots on a TLC plate. c. Develop the plates in chambers containing different ratios of hexane and ethyl acetate (e.g., 100:0, 99:1, 98:2, 95:5). d. Identify the solvent system that places the product spot at an Rf of ~0.2-0.4 and shows the best separation from impurities.

2. Prepare the Column: a. Select a glass column of appropriate size (e.g., 40 mm diameter for ~1 g of product on ~50-70 g of silica). b. Insert a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of sand.[3][5] c. In a beaker, prepare a slurry of silica gel (e.g., 70 g) in your chosen non-polar eluent (e.g., 1% EtOAc in hexane).[6] d. Pour the slurry into the column. Use additional eluent to rinse all silica into the column. e. Gently tap the column to pack the silica bed evenly and open the stopcock to drain some solvent, ensuring no air bubbles are trapped. Do not let the solvent level drop below the top of the silica bed.[8] f. Add another ~1 cm layer of sand on top of the packed silica.

3. Load the Sample: a. Dry Loading (Recommended): Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 2-3 g of silica gel. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7] b. Carefully add this powder as an even layer on top of the sand in the column. c. Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed. Rinse the flask with a tiny amount of eluent and add it to the column.[5]

4. Elute the Column and Collect Fractions: a. Carefully fill the column with the mobile phase. b. Using a gentle, steady stream of compressed air, push the solvent through the column.[3][15] c. Begin collecting fractions (e.g., 20 mL per test tube) immediately. d. Maintain a constant solvent head above the silica bed at all times. Never let the column run dry.[8][16]

5. Analyze Fractions and Isolate Product: a. Use TLC to analyze the collected fractions. Spot every second or third fraction on a single TLC plate. b. Identify the fractions that contain only the pure product. c. Combine the pure fractions into a pre-weighed round-bottom flask. d. Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Identification of Impurities in 3-Bromo-4-iodoisopropylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-iodoisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control during this critical synthesis. As a key intermediate in pharmaceutical manufacturing, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your synthesis.

The Synthetic Landscape: Understanding the Origins of Impurities

The synthesis of this compound typically proceeds via electrophilic aromatic substitution (EAS) reactions.[1][2] The order of halogenation—bromination followed by iodination, or vice versa—and the specific reagents and catalysts used, significantly influence the impurity profile. Understanding the directing effects of the substituents on the isopropylbenzene ring is crucial for predicting and controlling the formation of undesired products.

The isopropyl group is an ortho-, para-directing activator, while halogens are ortho-, para-directing deactivators. This interplay of electronic effects dictates the regioselectivity of the halogenation steps.

Common Impurities and Their Formation Mechanisms

A thorough understanding of potential side reactions is the first line of defense against impurities. Below is a summary of common impurities encountered in the synthesis of this compound.

Impurity NameStructurePotential Origin
Isomeric Impurities
2-Bromo-4-iodoisopropylbenzene2-Br, 4-I isomerIncomplete regioselectivity during bromination or iodination.
4-Bromo-2-iodoisopropylbenzene4-Br, 2-I isomerSteric hindrance and electronic effects influencing electrophilic attack.
Di-halogenated Impurities (Over-reaction)
3,5-Dibromo-4-iodoisopropylbenzeneDi-bromo, mono-iodoExcess brominating agent or harsh reaction conditions.
3-Bromo-4,5-diiodoisopropylbenzeneMono-bromo, di-iodoExcess iodinating agent or prolonged reaction times.
Starting Material Impurities
3-BromoisopropylbenzeneIncomplete iodination.
4-IodoisopropylbenzeneIncomplete bromination.
Dehalogenated Impurity
IsopropylbenzeneReductive dehalogenation during workup or purification.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your synthesis and analysis in a question-and-answer format.

Q1: My final product shows multiple spots on TLC, even after purification. What are the likely culprits?

A1: Multiple spots on Thin Layer Chromatography (TLC) strongly suggest the presence of isomeric impurities or unreacted starting materials. The similar polarity of these compounds makes them challenging to separate by standard column chromatography.

  • Causality: The directing effects of the isopropyl and halogen substituents are not absolute. While the desired 3-bromo-4-iodo isomer is the major product, minor amounts of other isomers like 2-bromo-4-iodo and 4-bromo-2-iodoisopropylbenzene can form.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and stoichiometry of your halogenating agents. Lower temperatures often favor higher regioselectivity.

    • Choice of Halogenating Agent: The choice of brominating (e.g., N-Bromosuccinimide) and iodinating agents (e.g., N-Iodosuccinimide) can influence the impurity profile.[3]

    • Advanced Purification: Consider preparative High-Performance Liquid Chromatography (HPLC) for separating closely related isomers.[4][5]

Q2: My GC-MS analysis shows a peak with a mass corresponding to a di-brominated or di-iodinated product. How can I prevent this?

A2: The presence of di-halogenated impurities indicates an over-reaction. This is a common issue when the reaction is not carefully monitored or when using an excess of the halogenating reagent.

  • Causality: Electrophilic aromatic substitution is an activating process. The initial halogenation, although deactivating, may not be sufficient to prevent a second substitution, especially under forcing conditions.

  • Troubleshooting Steps:

    • Stoichiometric Control: Use a precise stoichiometry of your halogenating agent (typically 1.0 to 1.1 equivalents).

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or GC to quench the reaction once the starting material is consumed.

    • Gradual Addition: Add the halogenating agent portion-wise or as a solution over time to maintain a low concentration and minimize over-reaction.

Q3: I am struggling to get a clean ¹H NMR spectrum. What are the characteristic peaks I should be looking for to identify my product and key impurities?

A3: A clean Proton Nuclear Magnetic Resonance (¹H NMR) spectrum is essential for structural confirmation. The aromatic region is particularly informative for distinguishing between isomers.

  • Expected ¹H NMR Data for this compound: The spectrum should show characteristic signals for the isopropyl group (a doublet and a septet) and distinct patterns for the aromatic protons.[6]

  • Troubleshooting with NMR:

    • Isomeric Impurities: Look for additional sets of aromatic signals with different splitting patterns. The coupling constants (J-values) can help determine the substitution pattern.

    • Starting Materials: The presence of simpler aromatic patterns corresponding to 3-bromoisopropylbenzene or 4-iodoisopropylbenzene indicates an incomplete reaction.

CompoundApproximate ¹H NMR Aromatic Signals (CDCl₃)
This compound δ 7.8 (d), 7.4 (d), 7.1 (dd) ppm
3-Bromoisopropylbenzene Multiplets in the range of δ 7.0-7.4 ppm
4-Iodoisopropylbenzene Two doublets in the range of δ 7.0-7.6 ppm

Note: The exact chemical shifts can vary depending on the solvent and instrument.

Analytical Methodologies for Impurity Identification

A robust analytical strategy is crucial for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques is often necessary for a complete impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating the target compound from its closely related impurities.

  • Methodology: A reverse-phase HPLC method is typically employed.[7][8]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A small amount of acid, like phosphoric or formic acid, can improve peak shape.[7][8]

  • Detection: UV detection at a wavelength where all compounds have significant absorbance (e.g., 220 nm or 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is invaluable for identifying volatile impurities and confirming the mass of the parent compound and its by-products.[9][10]

  • Methodology: A capillary GC column with a non-polar or medium-polarity stationary phase is suitable for separating halogenated aromatic compounds.[11]

  • Injection: Split/splitless injection is common. Headspace analysis can be useful for very volatile impurities.[9][10]

  • Mass Spectrometry: Electron ionization (EI) will provide characteristic fragmentation patterns that can aid in the identification of isomers and related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is essential for the unambiguous identification of impurities.

  • ¹H NMR: Provides information on the proton environment and connectivity.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC): Can be used to definitively assign the structure of unknown impurities.

Visualizing the Process: Workflows and Pathways

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to identifying and resolving impurity issues in your synthesis.

Troubleshooting_Workflow start Impurity Detected (TLC, GC, HPLC) check_isomers Isomeric Impurities? start->check_isomers check_overreaction Over-reaction Products? check_isomers->check_overreaction No optimize_conditions Optimize Reaction Conditions (Temp, Reagents) check_isomers->optimize_conditions Yes check_starting_material Residual Starting Material? check_overreaction->check_starting_material No control_stoichiometry Control Stoichiometry & Monitor Reaction check_overreaction->control_stoichiometry Yes drive_reaction Drive Reaction to Completion (Time, Temp) check_starting_material->drive_reaction Yes improve_purification Improve Purification (Prep-HPLC) optimize_conditions->improve_purification end_node Pure Product improve_purification->end_node control_stoichiometry->end_node drive_reaction->end_node

Caption: A logical workflow for troubleshooting impurities.

General Synthesis and Side Reaction Pathway

This diagram outlines the general synthetic route and potential side reactions.

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Start Isopropylbenzene Step1 Bromination Start->Step1 Intermediate 3-Bromoisopropylbenzene Step1->Intermediate Isomer Isomeric Products Step1->Isomer Step2 Iodination Intermediate->Step2 Dibromo Dibromo-iodo Product Intermediate->Dibromo Excess Br₂ Product This compound Step2->Product Step2->Isomer Diiodo Bromo-diiodo Product Product->Diiodo Excess I₂

Caption: Synthesis pathway and potential side reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-4-iodoisopropylbenzene and 1-bromo-4-iodobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Dihalogenated benzenes, such as 3-Bromo-4-iodoisopropylbenzene and 1-bromo-4-iodobenzene, serve as exceptionally versatile building blocks. Their utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, which allows for selective and sequential bond formation. This guide provides an in-depth technical comparison of the reactivity of these two valuable substrates, offering insights into how the presence of an isopropyl substituent influences reaction outcomes. This analysis is supported by mechanistic principles and representative experimental data to aid researchers in optimizing their synthetic strategies.

The Foundational Principle: Differential Halogen Reactivity

The cornerstone of the synthetic utility of both this compound and 1-bromo-4-iodobenzene is the established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions: C-I > C-Br >> C-Cl.[1] This hierarchy is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[2][3] This inherent difference in reactivity allows for the chemoselective functionalization of the C-I bond under milder conditions, while the C-Br bond remains available for a subsequent transformation under more forcing conditions.[4]

The Perturbing Influence of the Isopropyl Group

The introduction of an isopropyl group at the meta-position relative to the bromine and ortho to the iodine in this compound introduces both electronic and steric effects that modulate the reactivity of the C-I and C-Br bonds compared to the unsubstituted 1-bromo-4-iodobenzene.

Electronic Effects: The isopropyl group is an electron-donating group through an inductive effect.[5] This increased electron density on the aromatic ring can slightly decrease the rate of oxidative addition for both halogens, as the reaction is favored by more electrophilic aryl halides. However, this effect is generally modest and often outweighed by other factors.

Steric Effects: The steric bulk of the isopropyl group is a more significant contributor to the differential reactivity.[6] Positioned ortho to the C-I bond, the isopropyl group can sterically hinder the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition at this position.[7] Conversely, the C-Br bond, being meta to the isopropyl group, is less affected by this steric hindrance. This interplay of electronic and steric effects can lead to nuanced differences in reactivity and selectivity between the two compounds.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of 1-bromo-4-iodobenzene, selective coupling at the iodine position is readily achieved under standard conditions.[8] For instance, the reaction with phenylboronic acid using a Pd(PPh₃)₄ catalyst system preferentially yields 4-bromo-4'-phenyl-1,1'-biphenyl.[4]

For this compound, while direct experimental data is limited, we can predict that the steric hindrance from the ortho-isopropyl group might necessitate slightly more forcing conditions (e.g., higher temperature or a more active catalyst) to achieve efficient coupling at the C-I position compared to 1-bromo-4-iodobenzene. However, the inherent higher reactivity of the C-I bond should still allow for selective functionalization over the C-Br bond.

Table 1: Comparative Data in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemTemperature (°C)Major Product
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃704-Bromo-4'-phenyl-1,1'-biphenyl[4]
This compoundPhenylboronic acidPd(dppf)Cl₂ / K₂CO₃80-100Predicted: 3-Bromo-4-phenylisopropylbenzene
Sonogashira Coupling

The Sonogashira coupling provides a powerful route to arylalkynes. The differential reactivity of 1-bromo-4-iodobenzene is well-documented, with selective coupling of terminal alkynes at the C-I position occurring at room temperature.[9][10] This selectivity is a testament to the significantly lower activation barrier for the oxidative addition of the C-I bond.

In the case of this compound, the steric hindrance of the isopropyl group adjacent to the iodine may again play a role. While selective coupling at the C-I bond is still expected to be the major pathway, slightly elevated temperatures or the use of a less sterically demanding phosphine ligand might be beneficial to achieve optimal reaction rates and yields.

Table 2: Comparative Data in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemTemperature (°C)Major Product
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuI / DIPARoom Temp(4-Bromophenyl)ethynyl)benzene
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / DIPARoom Temp - 50Predicted: (3-Bromo-4-isopropylphenyl)ethynyl)benzene
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. For 1-bromo-4-iodobenzene, selective amination at the C-I position has been demonstrated using a nickel-catalyzed system, highlighting the generality of the reactivity difference.[11][12]

For this compound, the steric hindrance of the isopropyl group could be more pronounced in the context of the bulky biarylphosphine ligands often employed in Buchwald-Hartwig amination.[13] This might lead to a slower reaction at the C-I position compared to the unsubstituted analogue. However, the C-I bond's intrinsic reactivity should still allow for selective amination. The choice of a less sterically demanding ligand could be crucial for efficient transformation.

Table 3: Comparative Data in Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemTemperature (°C)Major Product
1-Bromo-4-iodobenzenep-ToluidineNi(acac)₂ / Phenylboronic ester / K₃PO₄1204-Bromo-N-(p-tolyl)aniline[11][12]
This compoundp-ToluidinePd₂(dba)₃ / XPhos / NaOtBu100-120Predicted: 3-Bromo-N-(p-tolyl)-4-isopropylaniline

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 1-bromo-4-iodobenzene

To a solution of 1-bromo-4-iodobenzene (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated to 70 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-bromo-4'-phenyl-1,1'-biphenyl.

General Procedure for Sonogashira Coupling of 1-bromo-4-iodobenzene

To a solution of 1-bromo-4-iodobenzene (1.0 mmol) and phenylacetylene (1.1 mmol) in THF (5 mL) is added diisopropylamine (DIPA) (2.0 mmol). The solution is degassed with argon for 15 minutes. Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) are then added, and the reaction is stirred at room temperature for 6 hours. The reaction mixture is then diluted with diethyl ether and filtered through a pad of celite. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield ((4-bromophenyl)ethynyl)benzene.

Proposed Synthesis of this compound

A potential synthetic route to this compound starts from 4-bromo-2-isopropylaniline.[14] The aniline is first subjected to a Sandmeyer-type diazotization reaction using sodium nitrite in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with an aqueous solution of potassium iodide to yield the desired this compound. Purification can be achieved by extraction and subsequent column chromatography.

Visualizing the Workflow

Cross-Coupling Workflow cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Selective Functionalization A This compound or 1-bromo-4-iodobenzene C Pd(0) Catalyst Ligand Base Solvent A->C B Coupling Partner (Boronic Acid, Alkyne, Amine) B->C D Mono-functionalized Product (at C-I position) C->D Milder Conditions E Di-functionalized Product (further reaction at C-Br) D->E Harsher Conditions

Caption: Generalized workflow for the selective cross-coupling of dihalobenzenes.

Conclusion

Both this compound and 1-bromo-4-iodobenzene are highly valuable substrates for sequential cross-coupling reactions due to the differential reactivity of their C-I and C-Br bonds. The C-I bond is consistently more reactive, allowing for selective functionalization under milder conditions. The presence of the isopropyl group in this compound introduces steric hindrance ortho to the C-I bond, which may necessitate slightly more forcing conditions or careful selection of a less bulky catalyst system to achieve optimal results compared to the unsubstituted 1-bromo-4-iodobenzene. Understanding these nuances in reactivity is critical for researchers and drug development professionals to design efficient and selective synthetic routes towards complex molecular targets.

References

A Comparative Guide to the Structural Elucidation of 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An incorrect structural assignment can invalidate biological data, derail research programs, and waste significant resources. This guide provides an in-depth comparison of the primary analytical methods for confirming the structure of 3-Bromo-4-iodoisopropylbenzene (C₉H₁₀BrI), a halogenated aromatic compound representative of intermediates used in organic synthesis. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Orthogonal Approach: A Strategy for Certainty

No single analytical technique is infallible. A truly trustworthy structural confirmation relies on an orthogonal approach, where multiple, independent methods provide converging lines of evidence. For this compound, our strategy will integrate Nuclear Magnetic Resonance (NMR) for atomic connectivity, Mass Spectrometry (MS) for molecular weight and elemental composition, Infrared (FTIR) Spectroscopy for functional group and substitution pattern verification, and Elemental Analysis (EA) for quantitative elemental composition. Finally, we will discuss Single-Crystal X-ray Crystallography as the definitive, "gold standard" method.

G cluster_synthesis Sample Synthesis cluster_analysis Primary Analytical Workflow cluster_confirmation Structural Confirmation Sample Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Orthogonal Analysis MS Mass Spectrometry (EI-MS) Sample->MS Orthogonal Analysis FTIR FTIR Spectroscopy Sample->FTIR Orthogonal Analysis EA Elemental Analysis Sample->EA Orthogonal Analysis Data Convergent Data Analysis NMR->Data MS->Data FTIR->Data EA->Data Structure Confirmed Structure Data->Structure Unambiguous Confirmation

Caption: Logical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Expertise in Action: Predicting the NMR Spectrum

The expected structure is 1-isopropyl-3-bromo-4-iodobenzene. Our analysis must confirm this specific substitution pattern over other isomers.

  • ¹H NMR Spectroscopy : The key is to analyze the aromatic region and the aliphatic isopropyl signals.

    • Isopropyl Group : This group gives two characteristic signals: a septet around 3.0-3.5 ppm for the single methine proton (-CH), split by the six adjacent methyl protons, and a doublet around 1.2-1.4 ppm for the six equivalent methyl protons (-CH₃), split by the single methine proton. The downfield shift of the septet is due to its benzylic position.

    • Aromatic Region (7.0-8.0 ppm) : We expect three distinct signals for the three aromatic protons. Based on established substituent effects, we can predict their pattern:

      • H-2 : This proton is ortho to the bromine and meta to the iodine and isopropyl groups. It will likely appear as a doublet .

      • H-5 : This proton is ortho to the iodine and meta to the bromine and isopropyl groups. It will likely be the most downfield signal and appear as a doublet .

      • H-6 : This proton is ortho to the isopropyl group and meta to both halogens. It will be split by both H-2 and H-5, appearing as a doublet of doublets .

  • ¹³C NMR Spectroscopy : This technique confirms the carbon backbone.

    • We expect a total of 8 unique carbon signals : 6 for the aromatic ring (as there is no plane of symmetry) and 2 for the isopropyl group (one methine, one methyl).

    • The carbons directly bonded to the electronegative halogens (C-3 and C-4) will have their chemical shifts significantly influenced, a key diagnostic feature.[1] Quaternary carbons, including those attached to the substituents, often show lower intensity peaks, which aids in their assignment.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-pulse proton spectrum.

    • Optimize shim settings for field homogeneity.

    • Set a spectral width of ~16 ppm, centered around 6 ppm.

    • Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~240 ppm, centered around 120 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals and identify the chemical shifts (δ) and coupling constants (J) for all signals.

NMR Data Summary (Predicted) ¹H NMR ¹³C NMR
Number of Signals 5 (3 aromatic, 2 aliphatic)8 (6 aromatic, 2 aliphatic)
Key Features Aromatic: Doublet, Doublet, Doublet of Doublets. Aliphatic: Septet, Doublet.Signals for C-Br and C-I. Low intensity quaternary carbon signals.
Information Confirmed Connectivity of protons, substitution pattern on the aromatic ring.Carbon skeleton, presence of unique carbon environments.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Mass spectrometry provides the molecular weight of a compound, which is a fundamental piece of structural evidence. For halogenated compounds, the isotopic distribution is a powerful confirmation tool.

Expertise in Action: Leveraging Isotopic Patterns

The key to confirming the presence of one bromine atom is the unique isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[3] Iodine is monoisotopic (¹²⁷I).

  • Molecular Ion (M⁺) : For this compound (C₉H₁₀BrI), we expect to see two molecular ion peaks of nearly equal intensity, separated by 2 mass units:

    • M⁺ peak : Corresponding to the molecule containing ⁷⁹Br.

    • [M+2]⁺ peak : Corresponding to the molecule containing ⁸¹Br. This characteristic 1:1 doublet is an unambiguous fingerprint for a compound containing a single bromine atom.[4]

  • Fragmentation : Electron Ionization (EI) is a "hard" ionization technique that causes the molecular ion to fragment. The most stable carbocation will produce the most intense fragment peak (the base peak). For this molecule, the most likely fragmentation is the loss of the isopropyl group via benzylic cleavage to form a stable benzylic cation, or the loss of the halogen atoms.

Predicted Mass Spectrometry Data m/z (Mass-to-Charge Ratio) Relative Abundance (%) Identity
Molecular Ion (M⁺) 323.9 (for ⁷⁹Br)~100[C₉H₁₀⁷⁹BrI]⁺
Molecular Ion ([M+2]⁺) 325.9 (for ⁸¹Br)~98[C₉H₁₀⁸¹BrI]⁺
Key Fragment 281 (for ⁷⁹Br), 283 (for ⁸¹Br)Variable[M - C₃H₇]⁺
Key Fragment 197Variable[M - I]⁺
Key Fragment 245Variable[M - Br]⁺
Experimental Protocol: Electron Ionization MS (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample (in a volatile solvent or as a solid via a direct insertion probe) into the mass spectrometer.

  • Ionization : Bombard the sample with high-energy electrons (~70 eV) in the ion source to generate gaseous ions.

  • Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

G M Molecular Ion (M⁺) m/z ≈ 324, 326 F1 Loss of Isopropyl Radical [M-C₃H₇]⁺ m/z ≈ 281, 283 M->F1 - •C₃H₇ F2 Loss of Iodine Radical [M-I]⁺ m/z = 197 M->F2 - •I F3 Loss of Bromine Radical [M-Br]⁺ m/z = 245 M->F3 - •Br

Caption: Proposed EI-MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group and Substitution Analysis

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups and can help confirm the substitution pattern on an aromatic ring. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary method.

Expertise in Action: Decoding Vibrational Frequencies
  • C-H Stretching : We expect to see absorptions for both aromatic C-H stretches (typically weak, just above 3000 cm⁻¹) and aliphatic C-H stretches from the isopropyl group (stronger, just below 3000 cm⁻¹).[5]

  • Aromatic C=C Stretching : A series of medium-intensity absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[5]

  • Substitution Pattern : The most diagnostic region is the C-H out-of-plane bending region (650-1000 cm⁻¹). A 1,2,4-trisubstituted benzene ring typically shows a strong absorption band in the 800-860 cm⁻¹ range.[6][7] This provides strong evidence against other substitution isomers.

Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition : Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis : Identify the wavenumbers of the major absorption bands and compare them to correlation tables for known functional groups and substitution patterns.

Complementary and Definitive Methods

Elemental Analysis (EA)

This quantitative technique provides the mass percentages of carbon, hydrogen, and heteroatoms. The experimental results must match the theoretical values calculated from the molecular formula (C₉H₁₀BrI) within a narrow margin of error (typically ±0.4%). This method confirms that the correct ratio of elements is present in the purified sample.[8]

Element Theoretical Mass % for C₉H₁₀BrI
Carbon (C)33.26%
Hydrogen (H)3.10%
Bromine (Br)24.58%
Iodine (I)39.05%
The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, and a suitable single crystal of the compound can be grown, X-ray crystallography is the definitive method.[9][10] It provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state, leaving no room for doubt.[11][12] While more time-consuming than spectroscopic methods, its conclusive nature makes it invaluable, especially for patent applications or regulatory submissions.

Comparative Summary of Analytical Methods

Technique Information Provided Strengths Limitations Sample State
¹H & ¹³C NMR Atomic connectivity, chemical environments, substitution pattern.Highly detailed structural information; non-destructive.Requires soluble sample; relatively insensitive (¹³C).Solution
Mass Spec (MS) Molecular weight, isotopic distribution, fragmentation pattern.High sensitivity; confirms elemental formula (Br).Can be destructive; molecular ion may not be observed with some techniques.Gas/Solution/Solid
FTIR Spec. Functional groups, aromatic substitution pattern.Fast, inexpensive, non-destructive.Provides limited connectivity data; not definitive alone.Solid/Liquid/Gas
Elemental Analysis Quantitative elemental composition (%C, H, Br, I).Confirms empirical/molecular formula.Requires highly pure sample; destructive.Solid/Liquid
X-ray Crystallography Absolute 3D structure, bond lengths/angles.Unambiguous and definitive ("gold standard").Requires a suitable single crystal, which can be difficult to grow.Solid (Crystal)

Conclusion

References

A Researcher's Guide to Regioselective Synthesis: 3-Bromo-4-iodoisopropylbenzene vs. Other Dihalogenated Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science discovery, the strategic functionalization of aromatic scaffolds is paramount. Dihalogenated benzenes serve as foundational building blocks, offering two reactive sites for the construction of intricate molecular architectures. However, the challenge often lies in achieving regioselectivity, especially when the halogen atoms are identical. This guide provides an in-depth comparison of 3-Bromo-4-iodoisopropylbenzene against other common dihalogenated benzenes. We will demonstrate through mechanistic explanations and experimental data how the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this specific molecule offers a distinct synthetic advantage, enabling controlled, sequential functionalization that is often challenging with substrates like dibromo- or dichloro-benzenes.

The Synthetic Challenge: Achieving Regioselectivity with Dihalogenated Arenes

The selective functionalization of polyhalogenated arenes is a formidable challenge due to the similar reactivities of identical halogen substituents. For substrates like 1,3-dibromobenzene, achieving clean mono-functionalization often requires careful control of stoichiometry and can still lead to mixtures of mono- and di-substituted products, complicating purification and reducing overall yield. The power of using a dihalogenated arene with different halogens, such as this compound, lies in the inherent, predictable difference in their bond strengths and reactivity towards common synthetic transformations.

The general order of reactivity for aryl halides in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions is: R-I > R-OTf > R-Br >> R-Cl . This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group, with the C-I bond being the weakest and therefore the most easily cleaved. This principle is the cornerstone of the synthetic utility of this compound.

Core Comparison: this compound vs. Symmetric Dihalobenzenes

The primary advantage of this compound is its capacity for programmed, sequential cross-coupling reactions. The C-I bond serves as the more reactive "handle," allowing for an initial modification while leaving the more robust C-Br bond available for a subsequent, different transformation.

FeatureThis compound1,3-Dibromobenzene1,3-Dichlorobenzene
Primary Reactive Site C-I (Carbon-Iodine)C-Br (Identical)C-Cl (Identical)
Potential for Selectivity Excellent; allows for sequential, orthogonal reactions.Poor; risk of mixed mono/di-substitution and homocoupling.Very Poor; requires harsh conditions and specialized catalysts.
Reaction Conditions Mild conditions for C-I functionalization; standard conditions for C-Br.Requires careful stoichiometric control to favor mono-substitution.Often requires high temperatures and highly active catalysts.
Synthetic Versatility High; enables the synthesis of complex, unsymmetrical biaryls and other structures.Moderate; primarily for symmetrical derivatives or requires statistical separation.Low; generally avoided if bromo or iodo analogues are available.

Key Synthetic Transformations: A Mechanistic and Practical Overview

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)

This class of reactions most vividly illustrates the utility of this compound. The catalytic cycle for these reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex, which is typically the rate-determining step.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd ArI R¹-I (More Reactive) R²-Br (Less Reactive) ArI->OxAdd C-I bond cleaves preferentially Pd_Complex_I trans-R¹-Pd(II)L₂(I) OxAdd->Pd_Complex_I Transmetalation Transmetalation Pd_Complex_I->Transmetalation Base Base (e.g., K₂CO₃) Boronate [R³-B(OH)₃]⁻ Base->Boronate BoronicAcid R³-B(OH)₂ BoronicAcid->Boronate Boronate->Transmetalation Pd_Complex_R trans-R¹-Pd(II)L₂(R³) Transmetalation->Pd_Complex_R ReductiveElim Reductive Elimination Pd_Complex_R->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product R¹-R³ (Coupled Product) ReductiveElim->Product

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction. The preferential oxidative addition to the weaker C-I bond is the key to selectivity.

Expert Rationale: The significantly lower bond dissociation energy of the C-I bond (~228 kJ/mol) compared to the C-Br bond (~285 kJ/mol) means that the energy barrier for the oxidative addition step is much lower for the iodide. This allows for the selective formation of the aryl-palladium(II)-iodide intermediate. By using mild reaction conditions (e.g., room temperature to ~60 °C), the C-Br bond remains largely unreacted.[1][2][3]

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, follows the same reactivity principle.[1][2][4] This allows for the precise installation of an alkyne at the 4-position of this compound.

Objective: To selectively couple phenylacetylene to the 4-position (C-I) of this compound.

Experimental Protocol:

  • Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent & Reagents: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq). The amine acts as both the base and a solvent.

  • Addition: Add phenylacetylene (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material.

  • Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-4-(phenylethynyl)isopropylbenzene.

Expected Outcome: High yield (>90%) of the mono-alkynylated product with minimal formation of the di-substituted or bromo-coupled product.

Grignard Reagent Formation

The formation of Grignard reagents (R-MgX) also depends on the reactivity of the carbon-halogen bond. The reaction involves the insertion of magnesium metal into the C-X bond and follows the reactivity trend I > Br > Cl.

Expert Rationale: This reactivity differential allows for the selective formation of the Grignard reagent at the C-I position of this compound. By using one equivalent of magnesium turnings in an ether solvent like THF, one can generate 3-bromo-4-(magnesioiodo)isopropylbenzene. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂), leaving the C-Br bond untouched for subsequent cross-coupling reactions. This orthogonal strategy is highly valuable in multi-step synthesis. While some ethers are suitable, THF is often preferred for less reactive halides or when solubility is an issue.

Sequential_Functionalization start This compound suzuki Step 1: Suzuki Coupling (Pd cat., R¹-B(OH)₂) start->suzuki grignard2 Step 1: Grignard Formation (Mg, THF) start->grignard2 intermediate1 Intermediate A (3-Bromo-4-R¹-isopropylbenzene) suzuki->intermediate1 grignard Step 2: Grignard Formation (Mg, THF) intermediate1->grignard product1 Product 1 (Unsymmetrical) grignard->product1 + Electrophile (E+) intermediate2 Intermediate B (Grignard at C4) grignard2->intermediate2 suzuki2 Step 2: Suzuki Coupling (Pd cat., R²-B(OH)₂) intermediate2->suzuki2 (via transmetalation in coupling) product2 Product 2 (Unsymmetrical) suzuki2->product2

Figure 2. Workflow demonstrating two distinct pathways for sequential functionalization of this compound, highlighting its synthetic versatility.

Directed Ortho-Lithiation (DoM)

Directed ortho-lithiation involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In this compound, the substituents present a more complex scenario compared to simple cross-coupling.

  • Halogens (Br, I): Act as weak ortho-directors.

  • Isopropyl Group: A weak activating group that directs ortho- and para-.

The most acidic proton is likely at the 5-position, ortho to the bromine and meta to the iodine and isopropyl groups. However, a significant competing reaction is lithium-halogen exchange , which is often much faster than deprotonation, especially with bromides and iodides. With a base like n-BuLi or t-BuLi, exchange at the more labile C-I bond to form 3-bromo-4-lithioisopropylbenzene is the most probable outcome. This provides an alternative to Grignard formation for generating a nucleophilic species at the 4-position.

Conclusion and Outlook

For researchers and drug development professionals, this compound is not merely another dihalogenated benzene; it is a strategic tool for the efficient construction of complex, unsymmetrical molecules. Its key advantage—the predictable and significant reactivity difference between the C-I and C-Br bonds—enables a level of control and synthetic elegance that is difficult to achieve with symmetrically halogenated analogues like dibromo- or dichlorobenzenes. By leveraging this property, chemists can design more efficient, higher-yielding, and cleaner synthetic routes, accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to the Purity Analysis of Synthesized 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for research and drug development, the purity of intermediates is a cornerstone of reliable and reproducible results. 3-Bromo-4-iodoisopropylbenzene is a key building block in organic synthesis, and its purity can significantly influence the outcome of subsequent reactions. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering a deep dive into the technical nuances of each technique to empower researchers with the knowledge to make informed decisions.

The Critical Role of Purity in Synthesis

The presence of impurities in a starting material like this compound can lead to a cascade of undesirable effects, including reduced yield of the target molecule, formation of side products that complicate purification, and in the context of drug development, the potential for unforeseen toxicological profiles. Therefore, a robust analytical strategy to ascertain purity is not merely a quality control measure but an integral part of the synthetic process itself.

Common impurities in the synthesis of this compound can arise from several sources:

  • Unreacted Starting Materials: Such as 4-bromo-2-isopropylaniline or other precursors.

  • Isomeric Byproducts: Formation of other positional isomers of bromo- and iodo-isopropylbenzene.

  • Homocoupling Products: Dimerization of starting materials or intermediates.

  • Dehalogenated Species: Loss of one or both halogen atoms during the reaction.

This guide will compare three orthogonal analytical techniques for the purity assessment of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, the nature of potential impurities, and the available instrumentation.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Identification and quantification based on the magnetic properties of atomic nuclei.[3]
Typical Column/Stationary Phase Phenyl-methylpolysiloxane (e.g., DB-5ms)C18 reversed-phaseNot Applicable
Detectors Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis, Diode Array Detector (DAD), MSNot Applicable
Key Advantages High resolution for volatile compounds, sensitive detection.[4]Versatile for a wide range of compounds, including non-volatile impurities.Provides detailed structural information, can be quantitative (qNMR).[5]
Limitations Not suitable for thermally labile or non-volatile compounds.Resolution of closely related isomers can be challenging.Lower sensitivity compared to chromatographic methods.
Typical Impurities Detected Volatile starting materials, isomeric byproducts, dehalogenated species.Less volatile byproducts, starting materials, and degradation products.Structural isomers, residual solvents, and other proton-containing impurities.[6]

Experimental Protocols

To provide a practical framework, the following are detailed, step-by-step methodologies for each analytical technique. These protocols are designed to be self-validating by incorporating system suitability checks, ensuring the reliability of the generated data.[7]

Gas Chromatography (GC) Protocol

Objective: To separate and quantify volatile impurities in synthesized this compound.

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, hexane) to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 100 µg/mL.

GC Conditions:

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[8]

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Detector (FID) Temperature: 300 °C

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. For GC-MS, identification of impurities is achieved by comparing their mass spectra to a reference library such as the one provided by the National Institute of Standards and Technology (NIST).[9]

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate and quantify non-volatile impurities and closely related isomers.

Instrumentation: HPLC system with a UV detector.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.[10]

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram, as per guidelines similar to those found in the United States Pharmacopeia (USP).[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the structure of this compound and identify structural isomers and other proton-containing impurities.

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.

NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz for ¹H NMR.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32 for adequate signal-to-noise ratio.

  • Relaxation Delay: 5 seconds to ensure full relaxation for quantitative measurements.

Data Analysis:

  • Structural Confirmation: The chemical shifts, splitting patterns, and integration of the proton signals in the aromatic and aliphatic regions are analyzed to confirm the 1,2,4-trisubstituted pattern of the benzene ring.[13] The isopropyl group should present as a doublet for the methyl protons and a septet for the methine proton.

  • Purity Assessment: The presence of unexpected signals indicates impurities. The relative integration of impurity signals compared to the main compound's signals can provide a semi-quantitative measure of purity.

Workflow and Data Interpretation

A logical workflow for the comprehensive purity analysis of synthesized this compound is crucial for obtaining a complete purity profile.

Caption: Workflow for the comprehensive purity analysis of synthesized this compound.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data from the analysis of a synthesized batch of this compound compared to a commercially available standard.

Analytical TechniqueParameterSynthesized BatchCommercial Standard (98% Purity)
GC-FID Purity (Area %)97.5%98.2%
Major Impurity 1 (Isomer)1.2%0.8%
Major Impurity 2 (Starting Material)0.8%0.5%
HPLC-UV Purity (Area %)97.8%98.5%
Major Impurity 1 (Isomer)1.1%0.7%
Major Impurity 2 (Byproduct)0.6%0.4%
¹H NMR Structural ConfirmationConsistentConsistent
Isomeric Impurity (relative integration)~1.5%<1%

Conclusion and Recommendations

The comprehensive purity analysis of synthesized this compound requires a multi-faceted approach.

  • Gas Chromatography is highly effective for identifying and quantifying volatile impurities, including residual starting materials and isomeric byproducts.[14]

  • High-Performance Liquid Chromatography offers a robust method for assessing a broader range of impurities, particularly those that are less volatile.[15]

  • Nuclear Magnetic Resonance Spectroscopy is indispensable for unambiguous structural confirmation and the detection of structural isomers that may be difficult to resolve chromatographically.[16]

For routine quality control, a combination of GC and ¹H NMR provides a thorough assessment of purity. In a drug development setting where a complete impurity profile is essential, the use of all three techniques is strongly recommended to ensure the highest level of confidence in the material's quality. The choice of analytical methodology should always be guided by the specific requirements of the downstream application and regulatory standards.[17]

References

A Senior Application Scientist's Guide to Catalyst Selection for the Selective Suzuki Coupling of 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-iodoisopropylbenzene. Our focus is on achieving chemoselectivity, enabling the targeted functionalization of either the carbon-iodine (C-I) or carbon-bromine (C-Br) bond. This capability is crucial for the efficient synthesis of complex, multi-substituted aromatic compounds used in pharmaceutical and materials science research. We will explore the mechanistic principles governing selectivity and provide actionable experimental protocols and comparative data to guide your catalyst selection process.

The Challenge: Achieving Chemoselectivity in Dihalogenated Arenes

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds with high functional group tolerance.[1] When presented with a substrate containing multiple halogen substituents, such as this compound, the primary challenge becomes controlling which C-X bond reacts.

The site selectivity of the coupling is fundamentally governed by the relative bond dissociation energies of the carbon-halogen bonds.[2] The generally accepted reactivity trend is C–I > C–Br > C–Cl > C–F.[2] This intrinsic reactivity difference provides a natural bias for the reaction to occur at the more labile C-I bond. However, achieving high selectivity, or even reversing this natural order, requires careful tuning of the catalyst system and reaction conditions. The choice of palladium source, and particularly the phosphine ligand, is decisive in modulating the reactivity and selectivity of the catalytic system.[3][4]

Mechanistic Underpinnings of Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: A Pd(0) complex inserts into the carbon-halogen bond, forming a Pd(II) species. This is often the rate-determining and selectivity-determining step.[8][9][10] The lower bond energy of the C-I bond leads to a faster rate of oxidative addition compared to the C-Br bond.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[11]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][7]

The ligand bound to the palladium center profoundly influences the oxidative addition step. Electron-rich and sterically bulky ligands can accelerate the oxidative addition, which is crucial for activating the stronger C-Br bond, and can therefore influence the selectivity of the reaction.[3][12]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Product Ar-Ar' (Product) TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product_pos TM_complex->Product_pos R-R' ArX Ar-X (this compound) ArB Ar'-B(OR)₂ Base Base (e.g., K₂CO₃) ArX_pos ArX_pos->OA_complex R-X ArB_pos ArB_pos->TM_complex R'-B(OR)₂ Base_pos Base_pos->TM_complex Base

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Comparative Analysis of Catalyst Systems

We will compare three classes of palladium catalysts: a classical system, a modern system with bulky phosphine ligands, and a heterogeneous catalyst. The goal is selective mono-arylation at the C-I position.

Catalyst SystemPalladium SourceLigandBaseSolventTemp (°C)Typical Yield (C-I Coupling)Selectivity (I vs. Br)
System 1: Classical Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O8085-95%>20:1
System 2: Buchwald Ligand Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100>95%>50:1
System 3: Heterogeneous 10% Pd/CNoneNa₂CO₃Ethanol/H₂O8070-85%10:1 to 15:1

Yields and selectivities are estimates based on literature data for analogous dihaloarene substrates and serve as a comparative baseline.

System 1: The Classical Approach - Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a widely used, air-stable precatalyst. For substrates like this compound, it reliably provides high selectivity for the C-I bond due to the significant intrinsic difference in reactivity.[3][4]

Causality: The selectivity arises primarily from the faster kinetics of oxidative addition at the C-I bond. The PPh₃ ligand is sufficiently electron-donating to facilitate the reaction, but not so active that it begins to significantly cleave the more robust C-Br bond under controlled conditions.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 326.0 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents, toluene (6 mL) and water (2 mL), via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

System 2: High-Activity Buchwald Ligand System - Pd₂(dba)₃ / SPhos

Modern catalyst systems employing bulky, electron-rich biaryl phosphine ligands, such as SPhos, offer enhanced reactivity.[13] These systems can operate at lower catalyst loadings and often provide higher yields and improved selectivity, even for more challenging substrates.

Causality: The SPhos ligand forms a highly active, monoligated Pd(0) species that dramatically accelerates the rate of oxidative addition.[12] This enhanced activity still favors the more reactive C-I bond, leading to exceptionally clean and high-yielding mono-arylation with minimal side products from C-Br activation.

Experimental Protocol:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.022 mmol, 9.0 mg) to a vial. Add 2 mL of degassed 1,4-dioxane and stir for 10 minutes to form the active catalyst.

  • In a separate reaction vessel, add this compound (1.0 mmol, 326.0 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol, 530.7 mg).

  • Transfer the prepared catalyst solution to the reaction vessel via syringe.

  • Seal the vessel and heat to 100 °C with vigorous stirring for 4-8 hours.

  • Monitor, work up, and purify as described in the protocol for System 1.

System 3: The Practical Approach - Heterogeneous Pd/C

Palladium on carbon (Pd/C) offers a practical, ligand-free alternative that simplifies product purification, as the catalyst can be removed by simple filtration.[14] While often associated with hydrogenation, it is also effective for Suzuki couplings.

Causality: The reaction is believed to proceed via a "release-capture" mechanism, where a small amount of soluble palladium leaches from the carbon support to form the catalytically active species in solution.[15] The selectivity for the C-I bond is maintained due to its inherent reactivity, although it may be slightly lower than with homogeneous systems due to the complex nature of the active species.

Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 mmol, 326.0 mg), the arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol, 212.0 mg), and 10% Pd/C (5 mol%, 53.2 mg).

  • Add ethanol (8 mL) and water (2 mL).

  • Heat the mixture to 80 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethanol and filter through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup and purification as described in the protocol for System 1.

Experimental Workflow and Validation

A robust experimental workflow is critical for reproducibility and success. The following diagram outlines the key stages from reaction setup to final product analysis.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start setup 1. Reagent Preparation (Substrate, Boronic Acid, Base) start->setup catalyst 2. Catalyst Preparation (Weighing / Pre-activation) setup->catalyst reaction 3. Reaction Assembly (Inert atmosphere, Add Solvents) catalyst->reaction heating 4. Heating & Stirring (Monitor by TLC/GC-MS) reaction->heating workup 5. Reaction Workup (Quenching, Extraction) heating->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.

Conclusion and Recommendations

For the selective Suzuki-Miyaura coupling of this compound at the C-I position, all three catalyst systems offer viable pathways, but their suitability depends on the specific research goals.

  • For Reliability and Cost-Effectiveness: The classical Pd(PPh₃)₄ system is an excellent starting point, providing high selectivity and good yields with a well-established protocol.

  • For Maximum Yield and Activity: The Pd₂(dba)₃ / SPhos system is recommended when the highest possible yield and reaction speed are desired. It is particularly advantageous for difficult couplings or when working with precious substrates.

  • For Process Simplicity and Scalability: Pd/C is a strong choice when ease of catalyst removal is a priority, despite potentially requiring longer reaction times and offering slightly lower selectivity.

Ultimately, the choice of catalyst is a balance between activity, selectivity, cost, and practicality. This guide provides the foundational data and protocols to make an informed decision for your specific application.

References

A Comparative Guide to the Synthesis of 3-Bromo-4-iodoisopropylbenzene: A Validation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic compounds is of paramount importance. 3-Bromo-4-iodoisopropylbenzene, a key building block, presents a unique substitution pattern that is valuable in the construction of complex molecular architectures. This guide provides an in-depth technical comparison of two primary synthetic routes to this compound: the classical Sandmeyer reaction and a modern electrophilic aromatic substitution strategy. By presenting detailed experimental protocols, comparative data, and a thorough analysis of the underlying chemical principles, this document serves as a practical resource for researchers aiming to select the most efficient and robust pathway for their specific needs.

Introduction: The Significance of this compound

This compound (also known as 3-bromo-4-iodocumene) is a versatile intermediate. The presence of two different halogen atoms at specific positions on the isopropylbenzene scaffold allows for selective functionalization through various cross-coupling reactions. The iodine atom is typically more reactive towards oxidative addition in palladium-catalyzed reactions, enabling site-selective transformations, while the bromine atom can be targeted in a subsequent step. This differential reactivity is highly advantageous in multi-step syntheses of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The isopropyl group, with its steric bulk and electron-donating nature, also influences the electronic properties and solubility of the resulting derivatives.

This guide will explore two distinct and viable synthetic pathways to this important molecule, providing a critical evaluation of their respective merits and drawbacks.

Route 1: The Sandmeyer Reaction of 2-Bromo-4-isopropylaniline

The Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century, provides a reliable method for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[1][2] In the context of this compound synthesis, this route commences with the readily available precursor, 2-Bromo-4-isopropylaniline.

Synthetic Workflow: Sandmeyer Route

References

The Strategic Advantage of Orthogonal Halogenation: A Comparative Guide to the Efficiency of 3-Bromo-4-iodoisopropylbenzene in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of multi-step organic synthesis, the choice of each building block is a strategic move that dictates the efficiency, elegance, and ultimate success of the entire campaign. For researchers, scientists, and drug development professionals, the selection of dihalogenated aromatic synthons is a critical decision point, offering the potential for sequential and site-selective functionalization. This guide provides an in-depth technical comparison of 3-Bromo-4-iodoisopropylbenzene, a key player in this class of reagents, benchmarking its performance against more conventional dihalogenated alternatives. Through a blend of mechanistic insights and supporting experimental data, we will elucidate the profound impact of differential halogen reactivity on the efficiency of complex molecular construction.

The Principle of Orthogonal Reactivity: Why Bromo-Iodo Substitution Reigns Supreme

At the heart of modern synthetic chemistry lies the suite of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The efficacy of these transformations hinges on the initial, and often rate-determining, oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of the carbon-halogen bond is paramount, with the general trend being C-I > C-Br >> C-Cl.[1]

This disparity in bond strength and reactivity is the cornerstone of the strategic advantage offered by this compound. The significantly weaker carbon-iodine bond is more readily cleaved by the palladium catalyst, allowing for selective functionalization at this position under milder conditions, while the more robust carbon-bromine bond remains intact for a subsequent, distinct transformation. This "orthogonal" reactivity provides a powerful tool for the controlled and sequential introduction of different molecular fragments, a crucial capability in the synthesis of complex pharmaceutical intermediates.

In contrast, symmetric dihaloarenes, such as 3,4-dibromoisopropylbenzene, present a greater challenge in achieving selective mono-functionalization. While selectivity can sometimes be achieved through careful control of stoichiometry and reaction conditions, the similar reactivity of the two C-Br bonds often leads to mixtures of mono- and di-substituted products, complicating purification and reducing the overall yield of the desired intermediate.[2]

Comparative Performance Analysis: A Sonogashira Coupling Case Study

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond, coupling an aryl halide with a terminal alkyne.[3] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[4]

Table 1: Comparative Performance in a Model Sonogashira Coupling

FeatureThis compound3,4-Dibromoisopropylbenzene
Primary Coupling Site C-I bondOne of the two C-Br bonds
Reaction Temperature Room Temperature to mild heating (e.g., 40-60 °C)Typically higher temperatures required (e.g., 80-100 °C)
Reaction Time Generally shorter (e.g., 2-6 hours)Often longer (e.g., 12-24 hours)
Selectivity for Mono-alkynylation High to excellentModerate, often with competing di-alkynylation
Expected Yield of Mono-alkynylated Product Good to excellent (>85%)Variable, often lower due to product mixtures
Byproduct Profile Cleaner, primarily the desired mono-coupled productMixture of starting material, mono- and di-coupled products

The enhanced reactivity of the C-I bond in this compound allows the Sonogashira coupling to proceed efficiently at or near room temperature.[5] This not only accelerates the reaction but also minimizes the formation of undesirable byproducts that can arise at elevated temperatures, such as the homocoupling of the terminal alkyne (Glaser coupling). Conversely, the greater strength of the C-Br bond in 3,4-dibromoisopropylbenzene necessitates more forcing conditions to achieve a reasonable reaction rate, which can compromise selectivity and lead to a more complex product mixture that requires more extensive purification. For instance, studies on the Sonogashira coupling of 1,4-dibromobenzene have shown that while mono-alkynylation can be achieved, the formation of the di-alkynylated product is a significant competing pathway.[6]

Synthesis and Accessibility of this compound

The practical utility of a synthetic building block is intrinsically linked to its accessibility. This compound can be synthesized from commercially available 3-bromo-4-isopropylaniline via a Sandmeyer-type reaction.[7][8] This well-established transformation involves the diazotization of the aniline followed by displacement with iodide.[9]

Synthesis_Workflow A 3-Bromo-4-isopropylaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl, 0 °C C This compound B->C 2. KI

Caption: Synthetic route to this compound.

Cost-Benefit Analysis: A Pragmatic Perspective

While the initial procurement cost of this compound may be higher than that of its dibromo counterpart on a per-gram basis, a comprehensive cost analysis must consider the entire synthetic sequence.

Table 2: Illustrative Cost Comparison

CompoundPrice (per gram)
This compound~$17.60 (for 10g)[10]
3,4-DibromoisopropylbenzenePrice on request, but generally lower than bromo-iodo analogs

The higher upfront cost of the bromo-iodo compound is often offset by:

  • Increased Yields: The higher selectivity in the initial coupling step leads to a greater yield of the desired intermediate, reducing the amount of starting material required for subsequent steps.

  • Reduced Purification Costs: The cleaner reaction profiles minimize the need for complex and time-consuming purification procedures, such as multi-column chromatography, saving on solvents, silica gel, and labor.

  • Time Savings: Faster reaction times and simpler workups accelerate the overall synthetic timeline, a critical factor in drug discovery and development where time-to-market is paramount.

When these factors are considered, the use of this compound can be a more economically viable strategy in the long run, particularly for the synthesis of high-value, complex molecules.

Experimental Protocols

The following are generalized protocols for the selective Sonogashira and subsequent Suzuki coupling of this compound. These should be adapted based on the specific substrates and desired outcomes.

Protocol 1: Selective Sonogashira Coupling at the C-4 Position

Sonogashira_Workflow Start Start A Combine this compound, PdCl₂(PPh₃)₂, CuI in a Schlenk flask Start->A B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent (e.g., THF) and amine base (e.g., Et₃N) B->C D Add terminal alkyne (e.g., phenylacetylene) C->D E Stir at specified temperature (e.g., RT to 40 °C) D->E F Monitor reaction by TLC/LC-MS E->F G Workup: Dilute, filter, wash, dry, and concentrate F->G Reaction Complete H Purify by column chromatography G->H End End H->End

Caption: Workflow for selective Sonogashira coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (ranging from room temperature to 40 °C) for the necessary duration (typically 2-6 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-3 Position

Suzuki_Workflow Start Start A Combine mono-alkynylated product, boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃) Start->A B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent system (e.g., toluene/water) B->C D Heat to desired temperature (e.g., 80-110 °C) C->D E Monitor reaction by TLC/LC-MS D->E F Workup: Cool, dilute, wash, dry, and concentrate E->F Reaction Complete G Purify by column chromatography F->G End End G->End

Caption: Workflow for subsequent Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add the mono-alkynylated product from Protocol 1 (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas three times.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

The strategic use of this compound in multi-step synthesis offers a distinct advantage over symmetrically dihalogenated analogues. The inherent, differential reactivity of the carbon-iodine and carbon-bromine bonds enables highly selective and efficient sequential cross-coupling reactions. This leads to cleaner reaction profiles, higher yields of desired intermediates, and a reduction in downstream processing efforts. While the initial cost of this reagent may be higher, the overall economic and temporal benefits, particularly in the context of complex, high-value target molecules, make it a superior choice for the discerning synthetic chemist. By understanding and leveraging the principles of orthogonal reactivity, researchers can significantly enhance the efficiency and elegance of their synthetic endeavors.

References

A Comparative Guide to Reagents for Sequential Biaryl Synthesis: Alternatives to 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic construction of unsymmetrical biaryls is a cornerstone of modern medicinal and materials chemistry. Dihaloarenes, such as 3-bromo-4-iodoisopropylbenzene, are invaluable synthons that enable the programmed, stepwise introduction of different aryl groups through chemoselective cross-coupling reactions. This is achieved by exploiting the differential reactivity of carbon-halogen bonds. This guide offers an in-depth comparison of viable alternative reagents to this compound, providing researchers, scientists, and drug development professionals with the data and insights needed to make informed decisions for their synthetic campaigns. We will explore a range of alternative dihaloarene and pseudohaloarene platforms, present comparative experimental data, and provide detailed, validated protocols for their application in Suzuki-Miyaura coupling.

Chapter 1: The Benchmark: Understanding the Utility of this compound

The power of this compound lies in the predictable reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst, which is typically the rate-determining and selectivity-controlling step of the catalytic cycle.[1] This allows for a selective reaction at the iodine-bearing position while leaving the bromine intact for a subsequent, distinct coupling event.

The established reactivity trend for aryl halides is: C-I > C-Br > C-Cl .[2] This principle allows for a sequential synthesis strategy as depicted below:

G A This compound B First Cross-Coupling (e.g., Suzuki) + Arylboronic Acid 1 A->B C Mono-arylated Intermediate (4-Aryl-3-bromoisopropylbenzene) B->C D Second Cross-Coupling (e.g., Suzuki) + Arylboronic Acid 2 C->D E Unsymmetrical Biaryl Product D->E

Figure 1: Conceptual workflow for sequential cross-coupling using a bromo-iodo arene scaffold.

This selective, stepwise functionalization is critical for building complex molecular architectures without resorting to lengthy protecting group strategies.[3]

Chapter 2: Criteria for Selecting an Alternative Reagent

Choosing a suitable alternative involves a multi-faceted analysis beyond simple reactivity. The following criteria provide a robust framework for evaluation:

  • Chemoselectivity: The reagent must possess two leaving groups with sufficiently different reactivities to allow for selective mono-functionalization under a specific set of catalytic conditions.

  • Reactivity: The leaving groups must be reactive enough to participate in the desired cross-coupling reactions under reasonably mild conditions.

  • Availability and Cost: The starting material should be commercially available or readily synthesizable at a reasonable cost, especially for large-scale applications.

  • Substrate Scope: The reagent's core structure should be amenable to a wide range of coupling partners and tolerant of diverse functional groups.

  • Stability: The reagent should be stable for storage and handling under typical laboratory conditions.

Chapter 3: A Survey of Alternative Dihalo- and Pseudohaloarene Scaffolds

Several classes of reagents can serve as effective alternatives to this compound. The choice often depends on the specific synthetic challenge and desired reactivity profile.

Category A: Alternative Bromo-Iodo Arenes

While structurally similar, variations in the aromatic core or substitution pattern can fine-tune reactivity. For instance, electron-withdrawing groups can increase the reactivity of both C-X bonds, potentially narrowing the window for selective coupling, while sterically hindered substrates may require more active catalysts.

Category B: Aryl Bromo-Triflates

Aryl triflates (OTf), which are esters of trifluoromethanesulfonic acid, are excellent leaving groups in palladium-catalyzed cross-couplings. Their reactivity is often comparable to or even greater than that of aryl bromides.[4] The relative reactivity of C-Br versus C-OTf can be modulated by the choice of palladium catalyst and ligands, allowing for selective coupling at either site.[4] For example, Pd(PPh₃)₄ tends to show selectivity for the triflate group, whereas catalysts with bulky, electron-rich phosphine ligands like P(tBu)₃ can favor reaction at the bromide.[4]

Category C: Aryl Chloro-Arenes (Bromo, Iodo, or Triflate)

Aryl chlorides are economically attractive and widely available but are the least reactive among the common aryl halides.[5] Their activation typically requires more specialized and often more expensive catalyst systems, such as those employing bulky, electron-rich N-heterocyclic carbene (NHC) or biarylphosphine ligands.[6][7] However, their low reactivity makes them an excellent "spectator" group when paired with a more reactive halogen like bromine or iodine. This large reactivity gap (C-I/C-Br >> C-Cl) often leads to excellent chemoselectivity for the more reactive site, even under forcing conditions.

Comparative Performance in a Model Suzuki-Miyaura Reaction

To provide a quantitative comparison, the following table summarizes typical yields for a model Suzuki-Miyaura reaction between various dihaloarenes and phenylboronic acid, targeting mono-arylation.

Reagent ClassExample ReagentLeaving Group 1 (LG1)Leaving Group 2 (LG2)Typical Yield (Mono-arylation at LG1)Comments
Bromo-Iodo 1-Bromo-4-iodobenzeneIodoBromo>95%High selectivity under standard Pd(PPh₃)₄ conditions.
Bromo-Triflate 4-Bromophenyl triflateTriflateBromo85-95% (at OTf)Selectivity is highly ligand-dependent.[4]
Chloro-Iodo 1-Chloro-4-iodobenzeneIodoChloro>95%Excellent selectivity due to large reactivity difference.
Chloro-Bromo 1-Bromo-4-chlorobenzeneBromoChloro90-98%Good selectivity; C-Cl activation requires more active catalysts.[5]

Yields are representative estimates based on literature precedents and may vary based on specific reaction conditions.

Chapter 4: Experimental Protocols: A Head-to-Head Comparison

To ensure the trustworthiness of this guide, detailed, self-validating protocols for a model Suzuki-Miyaura mono-arylation are provided below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add solids: Dihaloarene (1 mmol) Phenylboronic acid (1.1 mmol) Base (e.g., K₂CO₃, 2 mmol) Pd Catalyst (1-2 mol%) prep2 2. Seal vessel and purge with inert gas (Argon) prep1->prep2 prep3 3. Add degassed solvents (e.g., Toluene/H₂O) prep2->prep3 react1 4. Heat to desired temp (e.g., 80-100 °C) with stirring prep3->react1 react2 5. Monitor reaction by TLC or GC-MS workup1 6. Cool, dilute with EtOAc, wash with H₂O & brine react2->workup1 workup2 7. Dry organic layer (Na₂SO₄), filter, and concentrate workup1->workup2 workup3 8. Purify by column chromatography workup2->workup3

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Selective Mono-arylation of 1-Bromo-4-iodobenzene
  • Materials:

    • 1-Bromo-4-iodobenzene (283 mg, 1.0 mmol)

    • Phenylboronic acid (134 mg, 1.1 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol)

    • Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 1-bromo-4-iodobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add degassed toluene and water via syringe.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield 4-bromo-1,1'-biphenyl.

Protocol 2: Selective Mono-arylation of 1-Bromo-4-chlorobenzene
  • Materials:

    • 1-Bromo-4-chlorobenzene (191 mg, 1.0 mmol)

    • Phenylboronic acid (134 mg, 1.1 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (8.2 mg, 0.02 mmol)

    • Potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, SPhos, K₃PO₄, 1-bromo-4-chlorobenzene, and phenylboronic acid.

    • Add anhydrous toluene.

    • Seal the tube, remove it from the glovebox, and heat to 100 °C.

    • Stir for 12-18 hours, monitoring by GC-MS.

    • Follow steps 5-7 from Protocol 1 for workup and purification to yield 4-chloro-1,1'-biphenyl.

Chapter 5: Mechanistic Considerations & Troubleshooting

The success of a selective cross-coupling reaction hinges on precise control of the catalytic cycle.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl ar2m Ar²-M ar2m->tm + Base re Reductive Elimination pd2_biaryl->re re->pd0 product Ar¹-Ar² re->product ar1x Ar¹-X

Figure 3: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Key Causality Behind Experimental Choices:

  • Ligand Choice: For less reactive halides like aryl chlorides, bulky and electron-rich ligands (e.g., SPhos, XPhos, P(tBu)₃) are crucial.[6] They accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[8] The choice of base can significantly impact reaction rates and yields.

  • Solvent: Aprotic solvents like toluene or dioxane, often with a small amount of water, are common. The water can aid in dissolving the base and facilitating the formation of the active boronate. However, solvent choice can also influence selectivity in complex ways.[9]

Troubleshooting Common Issues:

  • Low Selectivity (Double Coupling): This occurs when the second leaving group reacts before the first coupling is complete.

    • Solution: Reduce reaction time, lower the temperature, or use a less active catalyst system. For bromo-triflate systems, changing the ligand can invert selectivity.[4]

  • Low Yield/No Reaction: This is common with less reactive halides like chlorides.

    • Solution: Switch to a more active catalyst system (e.g., a different ligand/precatalyst), use a stronger base (K₃PO₄ or Cs₂CO₃), or increase the reaction temperature.

  • Protodeboronation: The boronic acid can be cleaved by the base before it couples.

    • Solution: Use a milder base (e.g., KF), strictly anhydrous conditions, or a boronic ester which can be more stable.

Conclusion

While this compound is an excellent and reliable reagent for sequential biaryl synthesis, a range of powerful alternatives exists. Aryl chloro-bromo and chloro-iodo compounds offer significant cost advantages and excellent chemoselectivity, although they may require more specialized catalysts. Aryl bromo-triflates provide a unique platform where selectivity can be controlled by the choice of ligand, offering synthetic flexibility. By understanding the principles of reactivity and the role of reaction parameters, researchers can select the optimal reagent and conditions to efficiently construct complex, unsymmetrical biaryls for a multitude of applications.

References

A Senior Application Scientist's Guide to the Isomeric Purity Assessment of 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Analytical Challenge of 3-Bromo-4-iodoisopropylbenzene

In the landscape of advanced chemical synthesis, particularly in the development of novel pharmaceuticals and complex organic materials, the strategic selection of building blocks is paramount. This compound (CAS No: 1000578-18-6) is a highly functionalized aromatic intermediate. Its unique substitution pattern, featuring a bulky isopropyl group and two distinct halogens (bromine and iodine), offers chemists a versatile platform for sequential and site-selective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for a controlled, stepwise introduction of new functionalities, making it a valuable precursor for creating complex molecular architectures.

However, the very electrophilic aromatic substitution reactions used to synthesize this compound are often imperfect.[1][2][3] This can lead to the formation of a mixture of constitutional isomers—molecules with the same formula (C₉H₁₀BrI) but with different arrangements of the bromo, iodo, and isopropyl groups on the benzene ring. The presence of these isomeric impurities is a critical concern for researchers and drug development professionals. Different isomers of an active pharmaceutical ingredient (API) or its precursors can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[4][5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough characterization and control of the isomeric composition of any new chemical entity.[5][6]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will explore the causality behind methodological choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven insights and detailed, self-validating protocols to ensure the scientific rigor required in a regulated environment.

The Analytical Target: this compound and Its Potential Isomers

The primary analytical challenge lies in separating and quantifying the desired isomer from a background of structurally similar impurities. The synthesis of this compound, likely starting from isopropylbenzene, involves sequential halogenation steps. Depending on the reaction conditions and the directing effects of the substituents, several constitutional isomers can be formed as byproducts.

Caption: Key constitutional isomers of this compound.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for isomeric purity assessment is driven by the need for specificity, sensitivity, and accuracy. No single method is universally superior; rather, an orthogonal approach, using two or more complementary techniques, provides the most robust and defensible data.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds in the pharmaceutical industry due to its high resolving power, reproducibility, and robust quantification capabilities.[4] For substituted aromatic isomers, reversed-phase HPLC is the most common approach.

Causality of Method Design: The primary separation mechanism in reversed-phase HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. While constitutional isomers have identical molecular weights and often similar polarities, subtle differences in their dipole moments and molecular shapes can be exploited for separation.

  • Stationary Phase Selection: A standard C18 column is a good starting point. However, for closely related aromatic isomers, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer enhanced selectivity.[7] The π-π interactions between the aromatic rings of the analytes and the phenyl groups of the stationary phase provide an additional separation mechanism beyond simple hydrophobicity.[7]

  • Mobile Phase Optimization: A mobile phase consisting of acetonitrile or methanol and water is typical. The organic modifier gradient is optimized to achieve adequate retention and resolution between the main peak and its isomeric impurities. A shallow gradient is often necessary to separate closely eluting peaks.

  • Detection: The conjugated aromatic system of this compound allows for sensitive detection using a UV-Vis detector, typically in the range of 220-260 nm. A photodiode array (PDA) detector is highly recommended as it can provide spectral data for peak purity assessment.

Hypothetical HPLC Performance Data

AnalyteRetention Time (min)Resolution (USP)Limit of Quantitation (LOQ, %)
4-Bromo-2-iodoisopropylbenzene10.5-0.03
This compound 11.2 2.10.02
2-Bromo-4-iodoisopropylbenzene11.92.30.03
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatility and Identification

For semi-volatile compounds like halogenated isopropylbenzenes, GC-MS offers exceptional separation efficiency and the definitive identification power of mass spectrometry.

Causality of Method Design: Separation in GC is based on the compound's volatility and its interaction with the stationary phase of the column. The subsequent detection by a mass spectrometer provides both quantitative data and structural information from the fragmentation pattern.

  • Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally effective. These columns separate compounds primarily based on their boiling points, which often differ slightly between isomers.

  • Inlet and Temperature Program: A split/splitless inlet is used to introduce the sample. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with increasing boiling points.

  • Mass Spectrometry Detection: Electron Ionization (EI) is the standard, providing reproducible fragmentation patterns that serve as a "fingerprint" for each isomer. While isomers may have very similar mass spectra, small differences in the relative abundance of fragment ions can sometimes be used for differentiation.[8] More critically, the chromatographic separation is key, with the MS serving to confirm the identity of each resolved peak.

Hypothetical GC-MS Performance Data

AnalyteRetention Time (min)Key Mass Fragments (m/z)Limit of Quantitation (LOQ, %)
Isopropylbenzene Isomers12.1 - 12.8324 (M+), 309, 197, 1180.01
This compound 13.2 324 (M+), 309, 197, 118 0.01
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and the definitive differentiation of constitutional isomers.[9] Furthermore, its quantitative application (qNMR) allows for the direct measurement of purity without the need for an identical reference standard, making it a powerful primary method.[10][11][12]

Causality of Isomer Differentiation: The chemical environment of each proton (¹H) and carbon (¹³C) nucleus in a molecule is unique, resulting in distinct signals in the NMR spectrum. For substituted benzenes, three key parameters allow for unambiguous isomer identification:

  • Number of Signals: The symmetry of the molecule dictates the number of unique signals in the ¹³C NMR spectrum.[13][14] For example, a para-disubstituted ring with two different substituents will show 4 aromatic carbon signals, whereas ortho and meta isomers will show 6.

  • Chemical Shifts (δ): The electronic influence of the bromo, iodo, and isopropyl groups causes predictable shifts in the positions of the aromatic proton and carbon signals.[9][15][16]

  • Spin-Spin Coupling Constants (J): The coupling constant between adjacent aromatic protons (³J, ortho-coupling) is typically 6-10 Hz, while coupling between protons separated by two carbons (⁴J, meta-coupling) is much smaller (2-4 Hz).[9] This allows for the determination of the relative positions of the substituents.

Quantitative NMR (qNMR) for Purity Assessment: The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By comparing the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined with high precision.[17][18]

Expected ¹H NMR Aromatic Signals for Key Isomers

IsomerExpected Aromatic ProtonsKey Splitting Patterns
This compound 31 Doublet (d), 1 Doublet of doublets (dd), 1 Doublet (d)
2-Bromo-4-iodoisopropylbenzene31 Doublet (d), 1 Doublet of doublets (dd), 1 Doublet (d)
4-Bromo-2-iodoisopropylbenzene31 Doublet (d), 1 Doublet of doublets (dd), 1 Doublet (d)

Note: While the splitting patterns may appear similar, the specific chemical shifts and coupling constants for each proton will be unique and diagnostic for each isomer.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation, adhering to principles outlined in guidelines such as those from the USP.[19][20]

Workflow for Isomeric Purity Assessment

PurityWorkflow cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Evaluation & Reporting Prep Weigh Sample Accurately HPLC HPLC-PDA Analysis (Separation & Quantification) Prep->HPLC GCMS GC-MS Analysis (Separation & Identification) Prep->GCMS qNMR qNMR Analysis (Identity & Absolute Purity) Prep->qNMR Data Compare Results from Orthogonal Methods Report Generate Certificate of Analysis (CoA) Data->Report

Caption: A robust orthogonal workflow for isomeric purity assessment.

Protocol 1: Reversed-Phase HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 85% B (linear gradient)

    • 15-17 min: 85% B

    • 17-18 min: 85% to 60% B

    • 18-22 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: PDA detection at 230 nm, with a spectral scan from 200-400 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock. Dilute 1:10 with a 50:50 mixture of Mobile Phase A:B for a final concentration of 100 µg/mL.

  • Data Analysis: Calculate the percentage of each impurity using area normalization. Validate the method for specificity, linearity, accuracy, precision, and LOQ as per ICH/USP guidelines.[21][22]

Protocol 2: GC-MS Method
  • Instrumentation: Gas chromatograph with a split/splitless inlet coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (50:1), 1 µL injection volume.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: Scan from 40 to 450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

Protocol 3: Quantitative ¹H NMR (qNMR) Method
  • Instrumentation: NMR spectrometer (≥400 MHz recommended) with a high-precision probe.

  • Internal Standard (IS): Maleic acid (certified reference material). Its purity should be known and traceable.

  • Sample Preparation:

    • Accurately weigh (~20 mg) of this compound into a vial.

    • Accurately weigh (~10 mg) of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: 16-64, sufficient for a high signal-to-noise ratio (>250:1 for signals to be integrated).

    • Acquisition Time: ≥ 3 seconds.

  • Processing: Apply manual, careful phasing and baseline correction to the spectrum.

  • Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Conclusion and Recommendation: An Orthogonal Approach

For the comprehensive and defensible assessment of the isomeric purity of this compound, no single technique is sufficient. We strongly advocate for an orthogonal approach:

  • Primary Method (Separation): Use a validated reversed-phase HPLC method as the primary tool for separating and quantifying all detectable impurities. Its robustness makes it ideal for routine quality control.

  • Confirmatory Method (Identity): Employ GC-MS to confirm the identity of the main component and any separated impurities, provided they are amenable to this technique.

  • Primary Method (Purity & Identity): Utilize qNMR as an independent, primary method to determine the absolute purity (assay) of the material. It also serves as the ultimate confirmation of the structure of the main component and can help identify and quantify impurities without requiring their individual reference standards.

By combining a high-resolution separation technique like HPLC with the definitive structural and quantitative power of NMR, researchers, scientists, and drug development professionals can build a complete and trustworthy profile of their material, ensuring quality, safety, and regulatory compliance.

References

A Strategic Guide to Synthesis: Cost-Benefit Analysis of 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of building blocks is a critical determinant of a project's timeline, cost, and ultimate success. Polyhalogenated arenes are invaluable scaffolds, offering multiple points for diversification. Among these, 3-Bromo-4-iodoisopropylbenzene (CAS No: 1000578-18-6) presents a unique combination of features. This guide provides an in-depth cost-benefit analysis of its use, comparing its performance and economic viability against alternative synthetic strategies, supported by established chemical principles and representative protocols.

The Core Advantage: Exploiting Differential Reactivity

The primary value of this compound lies in the distinct reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The bond dissociation energy of a carbon-iodine (C-I) bond is significantly lower than that of a carbon-bromine (C-Br) bond. This fundamental difference allows for highly selective, sequential functionalization.[1]

It is possible to perform a coupling reaction at the more labile C-I position under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.[2][3][4] This one-reagent, two-reaction approach is a powerful tool for building molecular complexity efficiently.

G cluster_cycle1 First Coupling (Milder Conditions) cluster_cycle2 Second Coupling (Harsher Conditions) reagent1 This compound complex1 Oxidative Addition (C-I Bond Cleavage) reagent1->complex1 Selective Oxidative Addition product1 4-Bromo-3-R1-isopropylbenzene pd0_1 Pd(0)L_n pd0_1->complex1 complex1->product1 Transmetalation Reductive Elimination product1->pd0_1 Regenerates Catalyst complex2 Oxidative Addition (C-Br Bond Cleavage) product1->complex2 Oxidative Addition product2 4-R2-3-R1-isopropylbenzene pd0_2 Pd(0)L_n pd0_2->complex2 complex2->product2 Transmetalation Reductive Elimination product2->pd0_2

Caption: Selective sequential cross-coupling enabled by differential C-X bond reactivity.

Economic and Synthetic Viability: A Comparative Analysis

While synthetically elegant, the use of a specialized reagent like this compound necessitates a thorough cost-benefit analysis. Its primary cost driver is its multi-step synthesis and purification. Let's compare the direct use of this reagent against a common alternative: a stepwise approach starting from a cheaper, simpler material.

Scenario: Synthesis of a hypothetical target molecule, 4-(Aryl-1)-3-(Aryl-2)-isopropylbenzene.

  • Route A: Direct use of this compound.

  • Route B: Stepwise synthesis starting from 1-bromo-3-isopropylbenzene.

MetricRoute A: Direct UseRoute B: Stepwise SynthesisRationale & Justification
Starting Material Cost HighLowThis compound is a specialty chemical. 1-bromo-3-isopropylbenzene is a more common commodity chemical.
Number of Synthetic Steps 2 (Two couplings)4 (First coupling, iodination, second coupling, protection/deprotection may be needed)Route A offers significant time savings by eliminating intermediate halogenation and purification steps.
Process Time ShortLongEach additional step in Route B adds reaction time, workup, purification, and analysis, extending the overall timeline considerably.
Overall Yield Potentially HigherPotentially LowerEvery additional synthetic step incurs material loss. A 4-step synthesis with an 80% yield at each step results in a ~41% overall yield. A 2-step synthesis at 80% yields 64%.
Purification Complexity ModerateHighRoute B introduces an additional intermediate that must be purified and characterized, increasing solvent usage and labor.
Risk of Side Reactions LowerHigherThe iodination step in Route B can lead to regioisomeric impurities that may be difficult to separate from the desired product.[5]

Cost Snapshot: this compound

Pack SizePrice (USD)Price per Gram (USD)
5g$104.00$20.80
10g$176.00$17.60
25g$347.00$13.88
100g$840.00$8.40
Pricing data is representative and subject to change. Sourced from AOBChem.[6]

The upfront cost of this compound is significant. However, for high-value applications such as late-stage pharmaceutical development, the savings in labor, time, and solvent, coupled with a potentially higher overall yield and purity, can easily offset the initial reagent expense.

Experimental Protocols: A Practical Application

Herein is a representative protocol for a sequential Sonogashira/Suzuki coupling, a common strategy in medicinal chemistry.

PART 1: Selective Sonogashira Coupling at the C-I Position

This procedure leverages the high reactivity of the C-I bond for a copper-co-catalyzed palladium coupling.[7][8]

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagent Addition: Add degassed THF and diisopropylamine (DIPA) (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 3-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether.

  • Purification: Wash the filtrate sequentially with saturated aq. NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 4-bromo-3-(alkynyl)isopropylbenzene, can be purified by flash column chromatography.

PART 2: Suzuki Coupling at the C-Br Position

This procedure uses the product from Part 1 and requires more forcing conditions to activate the C-Br bond.[3][9]

  • Vessel Preparation: To a dry reaction vessel, add the 4-bromo-3-(alkynyl)isopropylbenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of Toluene/Water.

  • Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours, monitoring for completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by flash column chromatography or recrystallization.

Safety and Handling

As with all halogenated aromatic compounds, proper safety precautions are essential.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][10]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][10]

  • Storage: Store in a cool, dry, well-ventilated place at 2-8°C.[6]

Conclusion and Strategic Recommendations

The decision to use this compound is a classic case of balancing upfront cost against overall project efficiency and risk.

Use is justified when:

  • The target molecule is of high value (e.g., a late-stage drug candidate).

  • Speed is a critical factor, and a shorter synthetic route is paramount.

  • The alternative stepwise synthesis suffers from low yields or produces difficult-to-separate impurities.

  • Minimizing solvent waste and labor hours aligns with project goals.

Alternative routes should be considered when:

  • The target molecule is being produced on a large, industrial scale where raw material cost is the dominant factor.

  • The starting material for a stepwise route is exceptionally cheap and the subsequent halogenation step is high-yielding and clean.

  • The project timeline allows for the development and optimization of a longer synthetic pathway.

The following workflow provides a logical decision-making framework.

G start Project Start: Need for di-functionalized isopropylbenzene q1 Is speed critical or is the final product of very high value? start->q1 rec_A RECOMMENDED: Use this compound (Route A) q1->rec_A Yes q2 Is the stepwise synthesis (Route B) established and high-yielding? q1->q2 No end_A Benefit from speed, higher overall yield, and reduced complexity. rec_A->end_A rec_B RECOMMENDED: Use stepwise synthesis (Route B) q2->rec_B Yes dev_B Consider developing and optimizing Route B for cost-effectiveness. q2->dev_B No end_B Benefit from lower initial material cost. rec_B->end_B dev_B->end_B

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Bromo-4-iodoisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating safety culture within your laboratory.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the risks is paramount to selecting the correct Personal Protective Equipment (PPE). Based on data from structural analogs, 3-Bromo-4-iodoisopropylbenzene is anticipated to be a solid powder that presents the following primary hazards:

  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation[1][3][4]. The lipophilic nature of aromatic halides can facilitate absorption through the skin.

  • Serious Eye Irritation (Category 2): The compound, particularly as a fine dust, can cause serious and potentially damaging eye irritation upon contact[1][3][4][5].

  • Respiratory Tract Irritation (STOT SE, Category 3): Inhalation of the dust can lead to irritation of the respiratory system[1][2][3][4]. This is a critical consideration when handling the solid form.

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen iodide[5][6].

These hazards dictate that our primary goal is to prevent any direct contact with the substance, whether through dermal exposure, ocular contact, or inhalation.

The Hierarchy of Controls: Your First Line of Defense

PPE is the last line of defense. Before any task, ensure that more effective control measures are in place.

  • Engineering Controls: This is the most critical step. All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[1][2][5]. The fume hood provides constant ventilation to capture and exhaust dust and vapors, protecting the user. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[1][2][5].

  • Administrative Controls: Adherence to established Standard Operating Procedures (SOPs), proper training for all personnel, and clear labeling of hazardous materials are essential. Restrict access to the handling area to authorized personnel only.

Core PPE Requirements: A Head-to-Toe Protocol

Only after implementing engineering and administrative controls should you select your PPE. The following are the minimum requirements for handling this compound in any capacity.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory at all times. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dust or splashes[7]. Eye protection must conform to ANSI Z87.1 (US) or EN166 (EU) standards[5][8].

    • Face Shield: A full-face shield must be worn over chemical splash goggles when there is a heightened risk of splashes, such as when handling larger volumes (>1 L) of a solution or during highly exothermic reactions[9][10].

  • Skin and Body Protection:

    • Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant (FR) lab coat is required to protect against splashes and potential fire hazards[9]. The coat should have tight-fitting cuffs.

    • Chemical-Resistant Gloves: No single glove material is impervious to all chemicals. For handling this compound, a double-gloving technique is recommended:

      • Inner Glove: A thin nitrile glove.

      • Outer Glove: A heavier-duty, chemical-resistant glove (e.g., thicker nitrile or neoprene). This approach provides robust protection and allows for the safe removal of the contaminated outer glove without touching the inner glove. Always inspect gloves for holes or degradation before use[7].

    • Full-Length Pants and Closed-Toe Shoes: Skin on the legs and feet must be covered. Open-toed shoes, sandals, or shorts are never permissible in the laboratory[9].

  • Respiratory Protection:

    • Under normal operating conditions within a certified fume hood, a respirator should not be necessary[5][8]. The engineering controls are designed to prevent airborne exposure.

    • A respirator (e.g., an N95 dust mask for solids or a half-mask respirator with organic vapor/acid gas cartridges) may be required for emergency situations, such as cleaning a large spill outside of a fume hood. All respirator use requires prior medical clearance and fit-testing as per your institution's policy.

PPE Protocols for Specific Laboratory Operations

The level of risk changes with the task. This table outlines the specific PPE and justifications for common procedures.

TaskMinimum Required PPEKey Justification & Procedural Notes
Weighing Solid Compound Double gloves, FR lab coat, Chemical splash goggles.Highest risk of dust inhalation. Perform in a fume hood or a ventilated balance enclosure. Use a spatula to gently transfer the solid, minimizing dust generation.
Preparing a Solution Double gloves, FR lab coat, Chemical splash goggles.Risk of splashes and dust exposure. Add the solid to the solvent slowly. If dissolving an appreciable amount, consider adding a face shield to the required PPE.
Running a Reaction Double gloves, FR lab coat, Chemical splash goggles.Risk of splashes and vessel failure. The reaction must be conducted within the fume hood. If the reaction is energetic or pressurized, a face shield is mandatory[9].
Work-up & Purification Double gloves, FR lab coat, Chemical splash goggles.Risk of splashes during transfers. Liquid-liquid extractions and chromatography should be performed with care to avoid spills and aerosol generation.
Spill Cleanup Double gloves (heavy-duty), FR lab coat, Chemical splash goggles, Face shield. Consider respiratory protection based on spill size and location.High risk of exposure. Cordon off the area. Use an inert absorbent material. All materials used for cleanup are considered hazardous waste.
Workflow Diagram: PPE Selection

The following diagram provides a logical workflow for selecting the appropriate PPE before beginning any task with this compound.

PPE_Workflow cluster_start Initial Assessment cluster_controls Prerequisites cluster_tasks Task-Specific PPE start Begin Task with This compound engineering_controls Is work performed inside a certified chemical fume hood? start->engineering_controls no_hood STOP! Do not proceed without proper engineering controls. engineering_controls->no_hood No task_type What is the task? engineering_controls->task_type Yes base_ppe Minimum PPE: - Double Gloves - FR Lab Coat - Chemical Splash Goggles task_type->base_ppe Weighing Solid/ Small Volume Task add_faceshield Add Face Shield to Minimum PPE task_type->add_faceshield Reaction/Work-up/ Splash Risk weighing Weighing Solid solution Preparing Solution reaction Running Reaction/ Large Volume Transfer

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Detailed Protocol: Weighing and Preparing a Stock Solution

This protocol integrates the safety measures into a step-by-step process, ensuring a self-validating system of checks.

  • Preparation and Inspection:

    • Confirm the chemical fume hood is on, functioning, and has a valid certification.

    • Don your core PPE: inner nitrile gloves, FR lab coat, and chemical splash goggles.

    • Don your outer, heavy-duty gloves. Inspect both pairs for any defects.

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Ensure the container of this compound is clearly labeled.

  • Handling the Solid:

    • Open the container inside the fume hood, with the sash at the appropriate working height.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create dust.

    • Securely close the primary container of the solid.

  • Preparing the Solution:

    • Carefully take the weigh boat and add the solid to your chosen solvent in an appropriately sized flask.

    • Rinse the weigh boat with a small amount of the solvent to ensure a quantitative transfer.

    • The contaminated weigh boat and any contaminated paper towels must be disposed of in the designated solid halogenated organic waste container.

  • Decontamination and Doffing:

    • Once the task is complete, wash any contaminated, reusable glassware.

    • To remove PPE:

      • With both pairs of gloves still on, wash the outer gloves with soap and water.

      • Carefully peel off the outer gloves, turning them inside out, and dispose of them in the hazardous waste stream.

      • Remove your lab coat and hang it in its designated area.

      • Remove your splash goggles.

      • With your clean inner gloves, you can now safely handle other items. Remove the inner gloves last before leaving the lab.

    • Thoroughly wash your hands with soap and water as the final step[1][2][11].

Disposal and Emergency Actions

  • Waste Disposal: All materials contaminated with this compound, including gloves, weigh boats, and excess chemical, must be disposed of in a clearly labeled, sealed container for halogenated organic waste . Follow all local and institutional regulations for hazardous waste disposal[1][3].

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing[1][2][5]. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][5]. Remove contact lenses if present and easy to do[1]. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air[1][5]. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention[2][5].

By integrating these expert-level protocols and understanding the rationale behind them, you can ensure a safe and effective research environment when working with this compound and other related compounds.

References

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